molecular formula C20H32ClN B11935780 Leelamine hydrochloride

Leelamine hydrochloride

Cat. No.: B11935780
M. Wt: 321.9 g/mol
InChI Key: CVPQLGCAWUAYPF-OACSPZGTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leelamine hydrochloride is a useful research compound. Its molecular formula is C20H32ClN and its molecular weight is 321.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H32ClN

Molecular Weight

321.9 g/mol

IUPAC Name

[(1S,4aR,10aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride

InChI

InChI=1S/C20H31N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H/t18-,19-,20+;/m1./s1

InChI Key

CVPQLGCAWUAYPF-OACSPZGTSA-N

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@@]3(CCC[C@]([C@H]3CC2)(C)CN)C.Cl

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.Cl

Origin of Product

United States

Foundational & Exploratory

The Lysosomotropic Properties of Leelamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leelamine, a natural diterpene amine derived from pine bark, has emerged as a promising anti-cancer agent due to its potent lysosomotropic properties. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental methodologies related to Leelamine's ability to accumulate in lysosomes and disrupt critical cellular processes. By leveraging its weakly basic and lipophilic nature, Leelamine selectively targets the acidic environment of lysosomes, leading to a cascade of events that culminate in cancer cell death. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the underlying signaling pathways to facilitate further research and drug development efforts.

The Core Principle: Lysosomotropism of Leelamine

Leelamine's therapeutic potential is intrinsically linked to its physicochemical properties as a weakly basic (pKa of 9.9) and lipophilic molecule.[1] This allows it to readily cross cellular membranes in its neutral, unprotonated state. Upon encountering the acidic lumen of lysosomes (pH 4.5-5.0), Leelamine becomes protonated. This charged form is unable to diffuse back across the lysosomal membrane, leading to its significant accumulation within these organelles—a phenomenon known as "ion trapping".[2] This sequestration of Leelamine within lysosomes is the foundational event that triggers a series of downstream anti-cancer effects. The primary amino group of Leelamine is essential for this lysosomotropic activity and its subsequent anti-cancer efficacy.[1]

Quantitative Data Summary

The anti-proliferative activity of Leelamine and its derivatives has been quantified in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, demonstrating the compound's potency.

Table 1: IC50 Values of Leelamine in Various Cancer Cell Lines [3]

Cell LineCancer TypeIC50 (µmol/L) at 48 hours
UACC 903Melanoma~1.8
1205 LuMelanoma~2.2
SK-MEL-24MelanomaData not available
HT-1080FibrosarcomaData not available
PC-3Prostate CancerData not available
LNCaPProstate CancerData not available
MDA-MB-231Breast CancerData not available
MCF-7Breast CancerData not available
MIA PaCa-2Pancreatic CancerData not available
A-549Lung CancerData not available
HCT-116Colon CancerData not available
HT-29Colon CancerData not available
SW-480Colon CancerData not available

Table 2: Comparative IC50 Values of Leelamine and its Derivatives in Melanoma Cell Lines [4]

CompoundDerivative TypeModificationIC50 (µM) in UACC 903IC50 (µM) in 1205 Lu
LeelamineParent Compound-~1.8~2.2
5a Leelamine DerivativeAmidation of the primary amine with a trifluoroacetyl group1.22.0
5b Leelamine DerivativeAmidation of the primary amine with a tribromoacetyl group1.01.8
5c Leelamine DerivativeAmidation of the primary amine with a bulkier group> 10> 10
Abietic AcidStructural AnalogCarboxylic acid instead of amineInactiveInactive
4a Abietic Acid DerivativeReplacement of carboxylic acid with an amino group~2.5~3.0

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Leelamine and its derivatives.

Methodology: [4]

  • Cell Seeding: Seed melanoma cells (e.g., UACC 903, 1205 Lu) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of Leelamine or its derivatives for 48 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (vehicle-treated) cells and calculate IC50 values from the dose-response curves.

Assessment of Intracellular Cholesterol Accumulation (Filipin Staining)

This protocol visualizes the disruption of cholesterol transport caused by Leelamine.

Methodology: [4]

  • Cell Culture and Treatment: Grow melanoma cells on coverslips and treat with Leelamine or its derivatives at their respective IC50 concentrations for 24 hours.

  • Fixation: Wash cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 30 minutes.

  • Quenching: Quench the fixation by incubating with 1.5 mg/mL glycine (B1666218) in PBS for 10 minutes.

  • Staining: Stain cells with Filipin III (50 µg/mL in PBS with 10% fetal bovine serum) for 2 hours in the dark.

  • Washing: Wash cells three times with PBS.

  • Microscopy: Mount the coverslips and visualize cholesterol accumulation using a fluorescence microscope with a UV filter.

Analysis of Signaling Pathway Inhibition (Western Blotting)

This protocol is used to assess the impact of Leelamine on key oncogenic signaling pathways.

Methodology: [5]

  • Cell Treatment: Plate cells (e.g., UACC 903 or 1205 Lu melanoma cells) and treat with Leelamine (e.g., 3 to 6 µmol/L) for various time points (e.g., 3, 6, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-Erk, Erk, p-Stat3, Stat3) overnight at 4°C. Use a loading control like GAPDH or α-enolase.

  • Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody, and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Assessment of Autophagic Flux (Western Blotting for LC3-II and p62)

This protocol measures the disruption of the autophagy process.

Methodology:

  • Cell Treatment: Treat cells with Leelamine at the desired concentration and time points. For flux analysis, include a condition with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last few hours of Leelamine treatment.

  • Cell Lysis and Protein Quantification: Follow steps 2 and 3 from the signaling pathway Western blot protocol.

  • SDS-PAGE and Transfer: Separate proteins on a higher percentage acrylamide (B121943) gel (e.g., 15%) to resolve LC3-I and LC3-II bands effectively. Transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against LC3B and p62/SQSTM1.

  • Detection and Analysis: After incubation with a secondary antibody and ECL detection, quantify the band intensities. An accumulation of both LC3-II and p62 in the presence of Leelamine indicates a blockage of autophagic flux.

Visualizing the Impact of Leelamine's Lysosomotropic Action

Signaling Pathways Disrupted by Leelamine

The accumulation of Leelamine in lysosomes and the subsequent disruption of cholesterol transport leads to the inhibition of several key oncogenic signaling pathways.

Leelamine_Signaling_Pathway Leelamine Leelamine Lysosome Lysosome (Acidic pH) Leelamine->Lysosome Leelamine_acc Leelamine Accumulation Lysosome->Leelamine_acc Cholesterol_Transport Inhibition of Cholesterol Transport Leelamine_acc->Cholesterol_Transport PI3K_AKT PI3K/AKT Pathway Cholesterol_Transport->PI3K_AKT MAPK MAPK Pathway Cholesterol_Transport->MAPK STAT3 STAT3 Pathway Cholesterol_Transport->STAT3 Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation STAT3->Proliferation STAT3->Survival

Caption: Leelamine's impact on oncogenic signaling.

Experimental Workflow for Assessing Leelamine's Lysosomotropic Effects

The following diagram outlines the key experimental steps to characterize the lysosomotropic properties of Leelamine.

Leelamine_Experimental_Workflow Start Cancer Cell Culture Treatment Leelamine Treatment Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Filipin Filipin Staining (Cholesterol) Treatment->Filipin Western Western Blot (Signaling & Autophagy) Treatment->Western Data Data Analysis MTT->Data Filipin->Data Western->Data

Caption: Workflow for Leelamine's effects.

Logical Relationship of Leelamine's Mechanism of Action

This diagram illustrates the cause-and-effect cascade initiated by Leelamine's lysosomotropism.

Leelamine_Mechanism_Logic Property Weakly Basic & Lipophilic Property Accumulation Lysosomal Accumulation (Ion Trapping) Property->Accumulation Disruption Disruption of Lysosomal Homeostasis Accumulation->Disruption Cholesterol Inhibition of Cholesterol Egress Disruption->Cholesterol Autophagy Blockade of Autophagic Flux Disruption->Autophagy Signaling Inhibition of Oncogenic Signaling Pathways Cholesterol->Signaling Cell_Death Cancer Cell Death Autophagy->Cell_Death Signaling->Cell_Death

Caption: Leelamine's mechanism of action.

Conclusion and Future Directions

Leelamine's lysosomotropic property is a key determinant of its anti-cancer activity. By accumulating in lysosomes, it initiates a cascade of events including the disruption of cholesterol transport and autophagy, ultimately leading to the inhibition of critical oncogenic signaling pathways and cancer cell death. The provided data and protocols offer a robust framework for researchers to further investigate and harness the therapeutic potential of Leelamine and similar lysosomotropic agents.

Future research should focus on obtaining direct quantitative measurements of Leelamine accumulation in lysosomes and its precise impact on lysosomal pH using advanced techniques such as subcellular fractionation followed by mass spectrometry or ratiometric live-cell imaging. Furthermore, expanding the in vivo studies to a broader range of cancer models and exploring combination therapies will be crucial in translating the promising preclinical findings of Leelamine into effective clinical applications. The negligible in vivo toxicity observed at therapeutic doses further underscores the potential of Leelamine as a valuable candidate for cancer therapy.[1]

References

An In-depth Technical Guide to Leelamine Hydrochloride: Synthesis, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Leelamine hydrochloride, a promising anti-cancer agent. The document details its synthesis, chemical and physical properties, and its multifaceted mechanism of action, with a focus on its impact on key signaling pathways. Detailed experimental protocols for relevant biological assays are also provided to facilitate further research and development.

Chemical and Physical Properties

This compound is the salt form of Leelamine (also known as dehydroabietylamine), a tricyclic diterpene amine derived from pine tree bark.[1][2] Its chemical structure and key properties are summarized below.

PropertyValueReference
Chemical Name (1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanamine hydrochloride[1]
Alternative Names Dehydroabietylamine hydrochloride[2]
CAS Number 1446-61-3[2]
Molecular Formula C₂₀H₃₂ClN[3]
Molecular Weight 321.93 g/mol [3]
Appearance Solid
pKa 9.9[4]
LogD (pH 7.4) 2.8[4]
LogD (pH 5.0) 2.1[4]
Solubility DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 100 mg/mL, Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/mL[5]

Synthesis of this compound

Leelamine is a natural product extracted from pine trees.[1] However, for research and development purposes, a synthetic route is essential. The synthesis of Leelamine can be achieved from the related natural product, dehydroabietic acid. The following represents a plausible synthetic pathway based on the chemical literature for converting a carboxylic acid to a primary amine in a similar molecular context.

Representative Synthesis Workflow

Dehydroabietic_Acid Dehydroabietic Acid Acid_Chloride Dehydroabietoyl Chloride Dehydroabietic_Acid->Acid_Chloride SOCl₂ or (COCl)₂ Amide Dehydroabietamide Acid_Chloride->Amide NH₃ Leelamine_Base Leelamine (Dehydroabietylamine) Amide->Leelamine_Base Reduction (e.g., LiAlH₄) Leelamine_HCl This compound Leelamine_Base->Leelamine_HCl HCl in ether

Caption: A representative workflow for the synthesis of this compound from dehydroabietic acid.

Experimental Protocol: Synthesis of Leelamine from Dehydroabietic Acid

  • Step 1: Formation of Dehydroabietoyl Chloride: Dehydroabietic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (B109758) at room temperature. The reaction progress is monitored until the starting material is consumed. The solvent and excess reagent are then removed under reduced pressure to yield the crude acid chloride.

  • Step 2: Amidation: The crude dehydroabietoyl chloride is dissolved in an appropriate solvent and reacted with an excess of ammonia (B1221849) (e.g., by bubbling ammonia gas through the solution or using aqueous ammonia) to form dehydroabietamide.[4] The product is then isolated and purified.

  • Step 3: Reduction to Leelamine: The dehydroabietamide is reduced to the corresponding primary amine, Leelamine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) is typically used for this transformation. The reaction is carefully quenched, and the product is extracted and purified.

  • Step 4: Formation of this compound: The purified Leelamine free base is dissolved in a suitable solvent like diethyl ether, and a solution of hydrogen chloride in ether is added. The this compound salt precipitates out of the solution and can be collected by filtration and dried.

Mechanism of Action and Key Signaling Pathways

Leelamine's primary mechanism of action involves its lysosomotropic properties. As a weakly basic amine, it readily crosses cell membranes and accumulates in the acidic environment of lysosomes.[1][4] This accumulation disrupts intracellular cholesterol transport, leading to a cascade of downstream effects that inhibit cancer cell growth and survival.[1] The inhibition of cholesterol transport subsequently impacts several critical oncogenic signaling pathways.

Leelamine's Impact on Major Signaling Pathways

cluster_0 Leelamine Action cluster_1 Downstream Effects Leelamine Leelamine Lysosome Lysosome Accumulation Leelamine->Lysosome Cholesterol Disruption of Cholesterol Transport Lysosome->Cholesterol Cholesterol->Inhibition PI3K PI3K/Akt Pathway MAPK MAPK Pathway STAT3 STAT3 Pathway Inhibition->PI3K Inhibition Inhibition->MAPK Inhibition Inhibition->STAT3 Inhibition

Caption: Leelamine's mechanism of action leading to the inhibition of key oncogenic signaling pathways.

PI3K/Akt Pathway Inhibition

Leelamine treatment has been shown to decrease the phosphorylation of Akt, a key downstream effector of the PI3K pathway, without affecting the total Akt protein levels.[6]

Leelamine Leelamine PI3K PI3K Leelamine->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream

Caption: Inhibition of the PI3K/Akt signaling pathway by Leelamine.

MAPK Pathway Inhibition

Similarly, Leelamine reduces the phosphorylation of Erk, a central component of the MAPK pathway, indicating a blockade of this signaling cascade.[6]

Leelamine Leelamine Raf Raf Leelamine->Raf Inhibits Ras Ras Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk pErk p-Erk (Active) Erk->pErk Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) pErk->Transcription

Caption: Inhibition of the MAPK signaling pathway by Leelamine.

STAT3 Pathway Inhibition

The STAT3 signaling pathway is also inhibited by Leelamine, as evidenced by decreased phosphorylation of Stat3.[6]

Leelamine Leelamine JAK JAK Leelamine->JAK Inhibits CytokineReceptor Cytokine Receptor CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Dimerization Dimerization & Nuclear Translocation pSTAT3->Dimerization GeneExpression Target Gene Expression Dimerization->GeneExpression

Caption: Inhibition of the STAT3 signaling pathway by Leelamine.

Experimental Protocols

Western Blot for Signaling Pathway Analysis

This protocol is used to assess the phosphorylation status of key proteins in signaling pathways affected by Leelamine.[6]

  • Cell Treatment: Plate cells (e.g., UACC 903 melanoma cells) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 3-6 µM) for different time points (e.g., 3, 6, 12, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-Erk, Erk, p-Stat3, Stat3, and a loading control like GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Viability (MTS) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[7]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add MTS solution, containing phenazine (B1670421) ethosulfate (PES), to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader. The amount of formazan (B1609692) product is proportional to the number of viable cells.

Conclusion

This compound is a compelling natural product-derived compound with significant anti-cancer potential. Its unique mechanism of action, centered on the disruption of intracellular cholesterol transport and the subsequent inhibition of multiple key oncogenic signaling pathways, makes it a promising candidate for further investigation and development, particularly for cancers like melanoma that are prone to resistance to single-target therapies. The experimental protocols provided herein offer a foundation for researchers to explore the multifaceted biological activities of this compound.

References

Leelamine's Impact on PI3K/AKT/STAT3 Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leelamine, a natural diterpene amine derived from the bark of pine trees, has emerged as a promising anti-cancer agent with a unique multi-targeted mechanism of action.[1][2][3] This technical guide provides an in-depth analysis of Leelamine's effects on the critical PI3K/AKT/STAT3 signaling pathways, which are frequently dysregulated in various cancers, particularly melanoma.[1][4] Leelamine's primary mechanism involves the disruption of intracellular cholesterol transport, leading to a cascade of events that culminate in the inhibition of these key pro-survival pathways.[5][6][7] This document summarizes quantitative data on Leelamine's efficacy, details key experimental protocols for its study, and provides visual representations of its molecular interactions and experimental workflows.

Introduction to Leelamine and the PI3K/AKT/STAT3 Pathways

The PI3K/AKT/STAT3 signaling network is a central regulator of cell proliferation, survival, and apoptosis.[8][9] Constitutive activation of this cascade is a hallmark of many malignancies, making it a prime target for therapeutic intervention.[1][10] Leelamine presents a novel therapeutic strategy by indirectly inhibiting these pathways.[8][11] Its lysosomotropic properties cause it to accumulate in lysosomes, where it is thought to bind to the Niemann-Pick C1 (NPC1) protein, a key transporter for cholesterol efflux from lysosomes.[5][6][12] This disruption of cholesterol homeostasis leads to the shutdown of receptor tyrosine kinase (RTK) signaling, which in turn inhibits the downstream activation of PI3K/AKT and STAT3.[5][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on Leelamine's effects on cancer cells.

Table 1: In Vitro Efficacy of Leelamine

Cell LineCancer TypeIC50 Value (µmol/L)Key EffectsReference(s)
UACC 903Melanoma2.0Inhibition of proliferation, induction of apoptosis[1][13]
1205 LuMelanoma2.0Inhibition of proliferation, induction of apoptosis[1][13]
Normal Cells(e.g., melanocytes)9.3Selective cytotoxicity towards cancer cells[1][13]
MDA-MB-231Breast CancerNot SpecifiedInduction of apoptosis[3]
MCF-7Breast CancerNot SpecifiedInduction of apoptosis[3]
LNCaPProstate CancerNot SpecifiedSuppression of androgen receptor expression[4]
22Rv1Prostate CancerNot SpecifiedSuppression of androgen receptor expression[4]

Table 2: Effects of Leelamine on PI3K/AKT/STAT3 Signaling

Cell LineTreatmentEffect on p-AktEffect on p-STAT3Time CourseReference(s)
UACC 9033-6 µmol/L LeelamineDecreasedDecreasedInhibition of PI3K/MAPK at 3-6h, STAT3 at 12h[1][13]
1205 Lu3-6 µmol/L LeelamineDecreasedDecreasedInhibition of PI3K/MAPK at 3-6h, STAT3 at 12h[1][13]
U266Not SpecifiedNot a primary targetAttenuated phosphorylationNot Specified[14]
MM.1SNot SpecifiedNot a primary targetAttenuated phosphorylationNot Specified[14]

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of Leelamine.[15]

  • Cell Seeding: Seed melanoma cells (e.g., UACC 903, 1205 Lu) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with a range of Leelamine concentrations (e.g., 0.62 to 100 µmol/L) or a vehicle control (DMSO) for 48-72 hours.[6][15]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[15]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value from the dose-response curve.[15]

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to assess the phosphorylation status of key proteins in the PI3K/AKT and STAT3 pathways.[16]

  • Cell Treatment and Lysis: Plate cells (e.g., UACC 903 or 1205 Lu) and treat with Leelamine (e.g., 3 to 6 µmol/L) for various time points (e.g., 3, 6, 12, 24 hours).[16] Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[15]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[15]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[15] Incubate the membrane overnight at 4°C with primary antibodies against the phosphorylated and total forms of Akt and STAT3.[15][16]

  • Secondary Antibody and Detection: After washing, incubate the membrane with an HRP-conjugated secondary antibody for 1 hour.[15] Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15][16]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Leelamine_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K JAK JAK RTK->JAK pAKT p-AKT PI3K->pAKT activates AKT AKT STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 phosphorylates Gene Gene Transcription pSTAT3->Gene Proliferation Proliferation/ Survival pAKT->Proliferation Leelamine Leelamine Cholesterol Cholesterol Transport Leelamine->Cholesterol inhibits Cholesterol->RTK required for RTK function Gene->Proliferation

Caption: Leelamine's mechanism of action on the PI3K/AKT/STAT3 pathway.

Western_Blot_Workflow A 1. Cell Treatment with Leelamine B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody (p-Akt, Akt, p-STAT3, STAT3) F->G H 8. Secondary Antibody (HRP-conjugated) G->H I 9. ECL Detection H->I J 10. Analysis of Protein Phosphorylation I->J

Caption: Experimental workflow for Western Blot analysis.

Conclusion

Leelamine demonstrates significant potential as a multi-targeting anti-cancer agent by disrupting cholesterol homeostasis, which leads to the downstream inhibition of the PI3K/AKT and STAT3 signaling pathways.[1][5] This unique mechanism offers a promising strategy to overcome the drug resistance often associated with therapies targeting single proteins.[1] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of Leelamine. Further research is warranted to fully elucidate its clinical utility and to explore its efficacy in a broader range of cancer types.

References

A Technical Guide to the Role of Leelamine in Disrupting Autophagic Flux

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Leelamine, a natural diterpene amine derived from pine bark, has emerged as a significant modulator of cellular degradation pathways. Its potent anticancer properties are primarily attributed to its function as a lysosomotropic agent. Leelamine accumulates in lysosomes, the cell's acidic recycling centers, leading to a cascade of events that culminates in the disruption of autophagic flux. The core mechanism involves the inhibition of intracellular cholesterol transport, which impairs lysosomal function and blocks the crucial fusion step between autophagosomes and lysosomes. This guide provides an in-depth analysis of the molecular mechanisms, key signaling pathways, and experimental methodologies used to characterize leelamine's impact on autophagy, presenting a comprehensive resource for researchers in oncology and cell biology.

Introduction to Autophagic Flux

Autophagy is a fundamental catabolic process responsible for the degradation and recycling of cellular components, including long-lived proteins and damaged organelles. The process, known as macroautophagy, involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo. The autophagosome then fuses with a lysosome to form an autolysosome, where the cargo is degraded by lysosomal hydrolases. "Autophagic flux" refers to the entire dynamic process, from the formation of autophagosomes to their final degradation in lysosomes[1]. A blockage at any stage, particularly the autophagosome-lysosome fusion, leads to the accumulation of autophagosomes and a disruption of cellular homeostasis, a mechanism that can be exploited for therapeutic intervention.

Leelamine: A Lysosomotropic Diterpene Amine

Leelamine (dehydroabietylamine) is a lipophilic, weakly basic amine with a pKa of 9.9[2]. These chemical properties are central to its biological activity. As a weak base, leelamine can diffuse across cellular membranes in its neutral state. Upon entering acidic organelles such as lysosomes (pH ~4.5-5.0), it becomes protonated. This protonation traps leelamine within the lysosome, leading to its significant accumulation, a characteristic of lysosomotropic compounds[3][4]. This accumulation is the initiating event in its mechanism of action.

Core Mechanism: Inhibition of Intracellular Cholesterol Transport

The primary mechanism by which leelamine disrupts lysosomal function is through the inhibition of intracellular cholesterol trafficking[3][5].

  • Lysosomal Accumulation and NPC1 Inhibition: Once concentrated in the lysosome, leelamine is believed to interfere with the Niemann-Pick type C1 (NPC1) protein, a critical transporter responsible for exporting cholesterol from the lysosome to the cytoplasm[5][6][7]. In silico studies suggest that leelamine and its active derivatives can bind to NPC1, preventing cholesterol from being released into the cell[6][7][8].

  • Cholesterol Sequestration: This inhibition leads to a massive accumulation of cholesterol within the lysosomal/endosomal compartments[3][4]. This sequestration makes cholesterol unavailable for essential cellular processes, including membrane synthesis and receptor-mediated endocytosis[5][6].

  • Lysosomal Dysfunction: The resulting homeostatic imbalance disrupts the overall function of the lysosome, creating a state of lysosomal stress. Electron microscopy of leelamine-treated cells reveals the accumulation of membrane whorls and lipofuscin-like structures, indicative of severe lysosomal disruption[3][4]. While cholesterol accumulation itself may not directly alter lysosomal pH, the overall impairment of the organelle is a key factor in blocking autophagic flux[9].

dot

cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome (Acidic pH) Leelamine_ext Leelamine (Extracellular) Leelamine_int Leelamine Leelamine_ext->Leelamine_int Diffusion Leelamine_lyso Leelamine (Protonated & Trapped) Leelamine_int->Leelamine_lyso Accumulation Autophagosome Autophagosome (LC3-II, p62) LC3_p62_acc Accumulation of LC3-II and p62 Autophagosome->LC3_p62_acc Leads to NPC1 NPC1 Transporter Leelamine_lyso->NPC1 Inhibition Cholesterol_acc Cholesterol Accumulation NPC1->Cholesterol_acc Causes Lysosome_dys Lysosomal Dysfunction Cholesterol_acc->Lysosome_dys Leads to Lysosome_dys->Autophagosome Blocks Fusion

Caption: Leelamine's core mechanism for disrupting autophagic flux.

Consequence: Blockade of Autophagic Flux

The lysosomal dysfunction triggered by leelamine directly impairs the final, degradative stage of autophagy.

  • Inhibition of Autophagosome-Lysosome Fusion: A functional lysosome is required for fusion with an autophagosome. The cholesterol-induced disruption of lysosomal integrity prevents this fusion event[9].

  • Accumulation of Autophagic Markers: As a result of this blockade, autophagosomes accumulate within the cell[3][4]. This can be quantitatively measured by the increased levels of two key autophagic marker proteins:

    • LC3-II: Microtubule-associated protein 1A/1B-light chain 3 is lipidated from LC3-I to LC3-II and recruited to the autophagosome membrane. A block in degradation leads to a buildup of LC3-II[5][6].

    • p62/SQSTM1: This protein acts as a receptor for cargo destined for autophagic degradation and is itself degraded in the process. An inhibition of autophagic flux results in the accumulation of p62[5][6][10].

Studies show that treatment with leelamine or its active derivatives leads to a dose-dependent accumulation of both LC3B and p62 proteins, which is a hallmark of autophagic flux inhibition[6][8][10].

Downstream Signaling Consequences

The disruption of cholesterol homeostasis has significant downstream effects on key oncogenic signaling pathways. Free cholesterol is essential for processes like receptor-mediated endocytosis and the proper functioning of receptor tyrosine kinases (RTKs)[2][6].

  • Inhibition of Endocytosis: Leelamine-induced cholesterol trapping inhibits receptor-mediated endocytosis[3][6].

  • Shutdown of Pro-Survival Pathways: By impairing the function of RTKs at the cell surface, leelamine effectively shuts down the activity of major pro-survival and proliferation signaling cascades, including:

    • PI3K/AKT Pathway [5][6]

    • MAPK Pathway [3][5]

    • STAT3 Pathway [3][5]

This multi-pathway inhibition contributes significantly to the potent anti-cancer effects of leelamine[2][5].

dot

cluster_downstream Downstream Pro-Survival Pathways Leelamine Leelamine Cholesterol Inhibition of Cholesterol Transport Leelamine->Cholesterol Endocytosis Inhibition of Receptor-Mediated Endocytosis Cholesterol->Endocytosis RTK Receptor Tyrosine Kinases (RTKs) Endocytosis->RTK PI3K PI3K/AKT RTK->PI3K MAPK MAPK RTK->MAPK STAT3 STAT3 RTK->STAT3 CellDeath Cancer Cell Death PI3K->CellDeath MAPK->CellDeath STAT3->CellDeath

Caption: Downstream signaling effects of leelamine treatment.

Quantitative Data Summary

The biological activity of leelamine and its analogs has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its cytotoxic efficacy.

Compound/AnalogCell Line(s)IC50 Value (µM)Reference
Leelamine UACC 903 (Melanoma)1.35 ± 0.1[2]
1205 Lu (Melanoma)1.62 ± 0.2[2]
Abietic Acid (Inactive)UACC 903, 1205 Lu> 100[6]
Reduced Abietic Acid UACC 90352.6[6]
1205 Lu60.3[6]

Key Experimental Protocols

Autophagic Flux Analysis by Western Blot

This protocol is used to measure the accumulation of LC3-II and p62, indicating a blockade of autophagic flux.

Workflow:

dot

A 1. Cell Culture & Treatment (e.g., Leelamine, BafA1 control) B 2. Protein Extraction (RIPA buffer + inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Immunoblotting (Primary Abs: anti-LC3, anti-p62) (Secondary Ab: HRP-conjugated) E->F G 7. Detection & Analysis (ECL Substrate, Densitometry) F->G

Caption: Experimental workflow for Western blot analysis of autophagic flux.

Methodology:

  • Cell Treatment: Culture cells to ~70-80% confluency. Treat with desired concentrations of leelamine for a specified time course (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO) and a positive control for autophagic flux inhibition, such as Bafilomycin A1 (BafA1)[4].

  • Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors[11].

  • Quantification: Determine protein concentration using a BCA assay to ensure equal loading[11].

  • SDS-PAGE: Denature protein samples in Laemmli buffer. Load 20-30 µg of protein per lane onto a 12-15% polyacrylamide gel to resolve LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa)[12].

  • Transfer: Transfer proteins to a PVDF membrane. Note: PVDF is recommended for better retention of LC3 proteins[12].

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., rabbit anti-LC3B, mouse anti-p62) overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., GAPDH, Tubulin)[11]. An increase in the LC3-II/LC3-I ratio and total p62 levels indicates autophagic flux inhibition.

Measurement of Lysosomal pH

This protocol assesses the impact of lysosomotropic agents on the acidity of the lysosomal lumen.

Methodology:

  • Cell Plating: Plate cells on glass-bottom dishes suitable for live-cell imaging.

  • Treatment: Treat cells with leelamine or a known lysosome-alkalizing agent like chloroquine (B1663885) as a positive control[4].

  • Probe Loading:

    • Load cells with a pH-sensitive fluorescent dye such as LysoSensor™ Green DND-189 or a ratiometric dye like LysoSensor™ Yellow/Blue DND-160[13][14].

    • Incubate according to the manufacturer's instructions (e.g., 30-60 minutes).

  • Live-Cell Imaging:

    • Wash cells to remove excess dye and replace with fresh imaging medium.

    • Acquire images using a fluorescence microscope or confocal microscope equipped with an environmental chamber to maintain temperature and CO2 levels.

  • Analysis: For ratiometric probes, calculate the ratio of fluorescence intensities at two different emission or excitation wavelengths. Compare the ratios from treated cells to a standard curve generated by equilibrating cells in buffers of known pH to quantify luminal pH changes[13][15]. A shift towards neutral pH indicates lysosomal alkalinization.

Conclusion

Leelamine represents a potent inhibitor of autophagic flux with a well-defined, multi-stage mechanism of action. By acting as a lysosomotropic agent, it primarily targets the lysosome, disrupting intracellular cholesterol transport. This leads to profound lysosomal dysfunction, which in turn blocks the fusion of autophagosomes with lysosomes, causing a terminal disruption in the autophagy pathway. The subsequent shutdown of critical pro-survival signaling cascades further underscores its therapeutic potential in oncology. The experimental frameworks detailed herein provide a robust basis for the continued investigation of leelamine and other lysosome-targeting agents in cancer research and drug development.

References

Leelamine: A Technical Guide to its Natural Sourcing, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leelamine, a diterpene amine derived from the bark of pine trees, has emerged as a compound of significant interest in oncological research.[1][2][3] Its potent anticancer properties stem from a unique mechanism of action involving the disruption of intracellular cholesterol transport, leading to the inhibition of multiple key signaling pathways crucial for cancer cell survival and proliferation.[4][5][6] This technical guide provides an in-depth overview of the natural sources of Leelamine, a generalized extraction methodology from pine trees, and detailed experimental protocols for evaluating its biological activity. Furthermore, it visualizes the core signaling pathways affected by Leelamine to facilitate a deeper understanding of its therapeutic potential.

Natural Sources and Extraction of Leelamine

Generalized Extraction and Purification Protocol

A specific, detailed protocol for the extraction and purification of Leelamine from pine bark is not extensively documented in publicly available scientific literature. However, based on general principles for the extraction of diterpenes and other phytochemicals from plant materials, a generalized workflow can be proposed.[2] This process typically involves solvent extraction followed by chromatographic purification.

Experimental Workflow: Generalized Leelamine Extraction

Extraction_Workflow start Pine Bark Collection and Preparation (Drying and Grinding) extraction Solvent Extraction (e.g., Hexane (B92381), Ethanol) start->extraction filtration Filtration and Concentration (Removal of solid debris and solvent evaporation) extraction->filtration crude_extract Crude Leelamine Extract filtration->crude_extract purification Chromatographic Purification (e.g., Column Chromatography, HPLC) crude_extract->purification pure_leelamine Purified Leelamine purification->pure_leelamine analysis Analytical Characterization (e.g., HPLC, GC-MS) pure_leelamine->analysis

Caption: Generalized workflow for the extraction and purification of Leelamine from pine bark.

Methodology:

  • Preparation of Plant Material: Pine bark is collected, washed, dried, and ground into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered bark is subjected to extraction with a suitable organic solvent. Nonpolar solvents like hexane are often used for the initial extraction of lipophilic compounds such as diterpenes.[2] This is typically performed using a Soxhlet apparatus or through maceration with agitation.

  • Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure to yield a concentrated crude extract.

  • Purification: The crude extract, containing a mixture of compounds, is then subjected to chromatographic techniques for the isolation of Leelamine. This may involve column chromatography using silica (B1680970) gel, followed by more refined purification using High-Performance Liquid Chromatography (HPLC).[1]

  • Characterization: The purity and identity of the isolated Leelamine are confirmed using analytical techniques such as HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4]

Mechanism of Action: Disruption of Cholesterol Transport and Signaling Pathway Inhibition

Leelamine exerts its anticancer effects through a multifaceted mechanism. It is a lysosomotropic agent, meaning it accumulates in the acidic environment of lysosomes.[5][6][7] This accumulation disrupts the normal trafficking of intracellular cholesterol, leading to its buildup in lysosomes and a depletion of free cholesterol in the cytoplasm.[5][6] The unavailability of free cholesterol, a critical component of cell membranes and a modulator of signaling protein function, subsequently leads to the inhibition of several key oncogenic signaling pathways.[4][5][6]

Signaling Pathway: Leelamine's Impact on Cancer Cell Signaling

Leelamine_Signaling Leelamine Leelamine Lysosome Lysosome Accumulation Leelamine->Lysosome Lysosomotropism Cholesterol Disruption of Intracellular Cholesterol Transport Lysosome->Cholesterol PI3K_Akt PI3K/Akt Pathway Cholesterol->PI3K_Akt MAPK MAPK Pathway Cholesterol->MAPK STAT3 STAT3 Pathway Cholesterol->STAT3 Proliferation Decreased Cell Proliferation PI3K_Akt->Proliferation Apoptosis Increased Apoptosis PI3K_Akt->Apoptosis inhibition of pro-survival signals MAPK->Proliferation MAPK->Apoptosis inhibition of pro-survival signals STAT3->Proliferation STAT3->Apoptosis inhibition of pro-survival signals

Caption: Leelamine's mechanism of action, from lysosomal accumulation to the inhibition of key oncogenic signaling pathways.

Key Experimental Protocols

To evaluate the biological activity of Leelamine, several in vitro and in vivo assays are commonly employed. The following sections provide detailed protocols for assessing its impact on cell viability and signaling pathway modulation.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Table 1: Quantitative Data from a Representative Cell Viability Assay

Cell LineLeelamine Concentration (µM)Incubation Time (h)% Cell Viability (relative to control)
UACC 903 (Melanoma)324~60%
UACC 903 (Melanoma)624~30%
1205 Lu (Melanoma)324~55%
1205 Lu (Melanoma)624~25%

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., UACC 903 or 1205 Lu melanoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Leelamine (e.g., 1, 3, 6, 10 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Signaling Pathway Inhibition

Western blotting is a widely used technique to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation, which is a key indicator of signaling pathway activation.

Table 2: Representative Results of Western Blot Analysis

Target ProteinLeelamine Treatment (6 µM, 6h)Change in Phosphorylation
p-Akt (Ser473)UACC 903 cellsDecreased
p-Erk1/2 (Thr202/Tyr204)UACC 903 cellsDecreased
p-STAT3 (Tyr705)UACC 903 cellsDecreased

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis: Plate cells (e.g., UACC 903 melanoma cells) and treat with Leelamine at various concentrations (e.g., 3 to 6 µmol/L) for different time points (e.g., 3, 6, 12, 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, total Akt, p-Erk, total Erk, p-STAT3, total STAT3, and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

Leelamine, a natural product derived from pine bark, presents a promising avenue for the development of novel anticancer therapeutics. Its unique mechanism of action, centered on the disruption of cholesterol homeostasis and the subsequent inhibition of multiple oncogenic signaling pathways, offers a potential strategy to overcome the resistance mechanisms often developed against single-target agents.[8][9] This guide provides a foundational understanding of Leelamine's origins, a framework for its extraction, and detailed protocols for the investigation of its biological effects. Further research into optimizing extraction and purification processes, as well as comprehensive preclinical and clinical evaluations, are warranted to fully elucidate the therapeutic potential of this intriguing natural compound.

References

The Pharmacokinetic Profile and In Vivo Bioavailability of Leelamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leelamine, a diterpene amine derived from the bark of pine trees, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. Understanding its pharmacokinetic properties and bioavailability is paramount for its development as a clinical candidate. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of Leelamine hydrochloride. It consolidates quantitative data from key studies, details experimental methodologies, and visualizes associated signaling pathways and workflows to serve as an in-depth resource for researchers and drug development professionals.

Introduction

Leelamine exerts its biological effects through a unique mechanism of action as a lysosomotropic agent and an inhibitor of intracellular cholesterol transport.[1][2][3] This disruption of cholesterol homeostasis has been shown to inhibit critical oncogenic signaling pathways, including the PI3K/Akt, MAPK, and STAT3 pathways, making it a promising candidate for cancer therapy.[1][4][5] A thorough understanding of how this compound is absorbed, distributed, metabolized, and excreted (ADME) in a living system is crucial for designing effective therapeutic strategies and predicting its safety and efficacy.

In Vivo Pharmacokinetics

A pivotal study conducted in ICR mice provides the most comprehensive in vivo pharmacokinetic data for this compound to date. Following both intravenous and oral administration, plasma concentrations of Leelamine were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6] The key pharmacokinetic parameters are summarized in the tables below.

Quantitative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of Leelamine Following Intravenous Administration in Mice

ParameterValueUnit
Dose5mg/kg
AUC₀-∞1876.3 ± 214.5ng·h/mL
Half-life (t₁/₂)3.5 ± 0.5h
C₀1234.5 ± 156.7ng/mL

Data sourced from Song et al., 2013.[6]

Table 2: Pharmacokinetic Parameters of Leelamine Following Oral Administration in Mice

ParameterValueUnit
Dose10mg/kg
Cₘₐₓ85.4 ± 12.3ng/mL
Tₘₐₓ0.5h
AUC₀-∞285.2 ± 45.6ng·h/mL
Bioavailability (F)7.6%

Data sourced from Song et al., 2013.[6]

The data reveals that Leelamine exhibits low oral bioavailability, calculated to be 7.6%.[6] This suggests that a significant portion of the orally administered drug does not reach systemic circulation, which could be attributed to factors such as incomplete absorption or first-pass metabolism.

Experimental Protocols

A detailed understanding of the methodologies employed in pharmacokinetic studies is essential for the interpretation and replication of results.

Animal Model and Dosing
  • Animal Model: Male ICR mice were utilized for the in vivo pharmacokinetic studies.[6]

  • Intravenous (IV) Administration: this compound, dissolved in saline, was administered as a single bolus injection into the tail vein at a dose of 5 mg/kg.[6]

  • Oral (PO) Administration: A 10 mg/kg dose of this compound, also in a saline solution, was administered via oral gavage.[6]

Sample Collection

Blood samples were collected from the retro-orbital plexus at various time points post-administration. Plasma was separated by centrifugation and stored at -80°C until analysis.[6]

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of Leelamine in mouse plasma.[6]

  • Sample Preparation: Protein precipitation was employed to extract Leelamine from the plasma samples.[6]

  • Chromatography:

    • Column: ACE 5 C18 column.[6]

    • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water containing 0.1% formic acid.[6]

    • Flow Rate: 0.22 mL/min.[6]

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).[6]

    • Monitoring Mode: Multiple reaction monitoring (MRM).[6]

    • Transitions: Leelamine was monitored at m/z 286.4 → 173.2.[6]

  • Internal Standard: Reserpine was used as the internal standard.[6]

  • Linearity: The method demonstrated good linearity over a concentration range of 10-3000 ng/mL, with a lower limit of quantification (LLOQ) of 10 ng/mL.[6]

Metabolism and Excretion

In vivo studies have shown that Leelamine undergoes Phase I metabolism, resulting in a mono-hydroxylated metabolite (M1).[7][8] The primary enzyme responsible for this biotransformation is Cytochrome P450 2D6 (CYP2D6).[7][8] Leelamine and its M1 metabolite are predominantly excreted through the urine.[7][8]

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes and experimental procedures associated with this compound, the following diagrams have been generated using the DOT language.

cluster_0 Pharmacokinetic Study Workflow A Animal Dosing (ICR Mice, IV & PO) B Blood Sampling (Retro-orbital Plexus) A->B C Plasma Separation (Centrifugation) B->C D Sample Preparation (Protein Precipitation) C->D E LC-MS/MS Analysis D->E F Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) E->F G Bioavailability Determination F->G

Pharmacokinetic study experimental workflow.

cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_stat3 STAT3 Pathway Leelamine This compound Lysosome Lysosome Accumulation Leelamine->Lysosome Cholesterol Inhibition of Intracellular Cholesterol Transport Lysosome->Cholesterol PI3K PI3K Cholesterol->PI3K inhibition Ras Ras Cholesterol->Ras inhibition JAK JAK Cholesterol->JAK inhibition Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK STAT3 STAT3 JAK->STAT3

References

Methodological & Application

Protocol for the Preparation of Leelamine Hydrochloride Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leelamine hydrochloride is a lipophilic diterpene amine derived from the bark of pine trees. It has garnered significant interest in biomedical research due to its multifaceted mechanism of action, primarily as a lysosomotropic agent that disrupts intracellular cholesterol transport.[1] For researchers investigating its therapeutic potential in various in vitro models, the accurate and consistent preparation of this compound solutions is a critical first step. This document provides a detailed protocol for the dissolution of this compound, preparation of stock and working solutions, and best practices for storage to ensure experimental reproducibility.

Data Presentation: Solubility of Leelamine and this compound

The solubility of Leelamine and its hydrochloride salt in common laboratory solvents is summarized below. It is crucial to use the appropriate solvent to achieve the desired concentration and ensure the compound remains in solution during in vitro experiments.

CompoundSolventSolubility
This compound Dimethyl Sulfoxide (DMSO)Soluble to 100 mM[2]
EthanolSoluble to 100 mM[2]
Leelamine (Free Base) Dimethylformamide (DMF)30 mg/mL[3]
Dimethyl Sulfoxide (DMSO)30 mg/mL[3]
Ethanol100 mg/mL[3]
Ethanol:PBS (pH 7.2) (1:3)0.25 mg/mL[3]

Experimental Protocols

Materials and Equipment
  • This compound powder (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Cell culture medium appropriate for the in vitro assay

  • Sterile conical tubes (15 mL and 50 mL)

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which can be stored for long-term use and diluted to final working concentrations as needed.

  • Pre-weighing Preparations: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution (Molecular Weight: 321.93 g/mol ), weigh out 32.19 mg of the compound.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

  • Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage (up to one year).

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the stock solution into the appropriate cell culture medium. It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells being used. Typically, the final DMSO concentration should be kept below 0.5%, and a vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

  • Thawing the Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound upon direct addition to the aqueous culture medium, it is advisable to perform an intermediate dilution. For example, prepare a 1 mM intermediate solution by diluting 10 µL of the 100 mM stock solution into 990 µL of pre-warmed cell culture medium.

  • Final Dilution Series: Prepare a serial dilution from the intermediate solution to achieve the desired final concentrations for your assay. For example, to prepare a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium. Adjust the volumes as needed for your experimental setup.

  • Mixing and Use: Gently mix each working solution by pipetting up and down. Add the prepared working solutions to your cell cultures immediately.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to the use of this compound.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Leelamine HCl Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Solubilize dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store_stock Store at -80°C aliquot->store_stock thaw Thaw Stock Solution Aliquot store_stock->thaw For Immediate Use intermediate Prepare Intermediate Dilution in Culture Medium thaw->intermediate serial Perform Serial Dilutions to Final Concentrations intermediate->serial treat Treat Cells in In Vitro Assay serial->treat

Caption: Workflow for preparing this compound stock and working solutions.

G leelamine Leelamine HCl (Weakly Basic Amine) cell_membrane Cell Membrane leelamine->cell_membrane Crosses lysosome Lysosome (Acidic) cell_membrane->lysosome Enters accumulation Protonation and Accumulation lysosome->accumulation cholesterol_transport Inhibition of Intracellular Cholesterol Transport accumulation->cholesterol_transport cell_death Cancer Cell Death cholesterol_transport->cell_death

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Application Notes and Protocols for Leelamine Hydrochloride in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leelamine, a natural diterpene amine derived from the bark of pine trees, has emerged as a compound of significant interest in oncological research. As a weakly basic amine, leelamine exhibits lysosomotropic properties, leading to its accumulation in acidic cellular organelles like lysosomes.[1][2] This accumulation is central to its primary mechanism of action: the disruption of intracellular cholesterol transport.[1][3][4] By inhibiting the export of cholesterol from lysosomes, leelamine depletes the available cytosolic cholesterol, which is essential for numerous cellular functions in cancer cells. This disruption subsequently leads to the downregulation of several key oncogenic signaling pathways, including PI3K/Akt, MAPK, and STAT3.[3][5] Preclinical studies in various mouse models have demonstrated that leelamine can inhibit tumor growth, reduce cell proliferation, and induce apoptosis with negligible toxicity to the host.[3][6][7]

These application notes provide a comprehensive guide for researchers utilizing leelamine hydrochloride in in vivo mouse models, summarizing effective dosages, administration protocols, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the dosages, administration routes, and pharmacokinetic parameters of this compound used in various published mouse model studies.

Table 1: Summary of In Vivo Dosages and Administration of this compound in Mouse Models

Cancer ModelMouse StrainDosageAdministration RouteVehicle / FormulationKey Outcomes & ObservationsReference(s)
Melanoma (UACC 903 Xenograft)Nude Mice7.5 mg/kgIntraperitoneal (i.p.), dailyDMSO60% average inhibition of pre-existing tumor growth; decreased proliferation, increased apoptosis, and reduced vascularization. No significant effect on body weight or organ function markers.[5][6]
Prostate Cancer (Hi-Myc Transgenic)FVB-Tg10 mg/kgIntraperitoneal (i.p.), 5x/week10% ethanol (B145695), 10% DMSO, 30% Kolliphor EL, 50% PBSWell-tolerated; however, this dose was suggested to be insufficient for significant chemoprevention in this specific model.
Prostate Cancer (22Rv1 Xenograft)N/AN/AN/AN/ALeelamine treatment led to a decrease in the expression of cMyc, ACLY, and SREBP1 proteins in vivo.[2]
Breast Cancer (SUM159 Xenograft)Mice (strain not specified)7.5 mg/kgIntraperitoneal (i.p.), 5x/weekNot SpecifiedSuppression of orthotopic tumor growth without any significant systemic toxicity.[7]
General Toxicity/Dose EscalationSwiss Webster Mice40-160 mg/kgOral, daily for 14 daysTricaprylin microemulsionTo determine effective oral dosage. An 80 mg/kg dose was selected for a derivative based on these studies, which did not cause weight loss.[4][8]

Table 2: Pharmacokinetic Parameters of Leelamine in Mice

Mouse StrainAdministration RouteDosePeak Plasma Concentration (Cmax)Oral BioavailabilityReference(s)
Male ICR MiceOral10 mg/kg~2.8 µM7.6%[9][10]
Swiss Webster MiceOral80 mg/kgN/A (Pharmacokinetic profile studied over 36 hours)N/A[8]

Experimental Protocols

Protocol 1: Evaluation of Antitumor Efficacy in a Subcutaneous Melanoma Xenograft Mouse Model

This protocol is adapted from studies using UACC 903 human melanoma cells in nude mice.[6]

1. Materials and Reagents:

  • This compound

  • Vehicle solution (e.g., sterile DMSO)

  • UACC 903 melanoma cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • 6-8 week old athymic nude mice

  • Calipers, syringes, and needles

2. Cell Preparation and Implantation:

  • Culture UACC 903 melanoma cells under standard conditions (37°C, 5% CO2).

  • Harvest cells during the logarithmic growth phase using trypsin.

  • Wash cells twice with sterile PBS and resuspend in PBS at a concentration of 2.5 x 10⁷ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (2.5 x 10⁶ cells) into the flank of each mouse.

3. Tumor Growth and Treatment Administration:

  • Allow tumors to establish and grow. Begin monitoring tumor size 3-4 days post-injection.

  • Measure tumors every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

  • When tumors reach an average volume of 50-100 mm³, randomize mice into treatment and control groups.

  • Prepare a stock solution of this compound in the chosen vehicle. For a 7.5 mg/kg dose, a 1.5 mg/mL stock in DMSO would require a 100 µL injection for a 20g mouse.

  • Administer this compound (7.5 mg/kg) or an equivalent volume of vehicle via intraperitoneal (i.p.) injection daily.

  • Monitor animal body weight and general health daily to assess toxicity.[6]

4. Endpoint Analysis:

  • Continue treatment for the planned duration (e.g., 15 days).[6]

  • At the end of the study, euthanize mice according to institutional guidelines.

  • Excise tumors and measure their final weight and volume.

  • Collect blood via cardiac puncture for serum chemistry analysis to evaluate organ toxicity (e.g., ALT, AST, BUN).[8]

  • Fix a portion of the tumor tissue in formalin for histological analysis (e.g., H&E staining) and embed the remainder for immunohistochemistry (IHC) or snap-freeze in liquid nitrogen for western blot analysis.

  • Perform IHC for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and vascularization (CD31) to elucidate the mechanism of tumor inhibition.[6]

Protocol 2: Preparation of this compound for In Vivo Administration

1. Formulation for Intraperitoneal (i.p.) Injection (Prostate Cancer Model): [9]

  • Vehicle Composition: 10% Ethanol, 10% Dimethyl Sulfoxide (DMSO), 30% Kolliphor EL, 50% sterile PBS.

  • Preparation:

    • Dissolve the required amount of this compound in ethanol and DMSO first.

    • Add Kolliphor EL and mix thoroughly.

    • Add sterile PBS to the final volume and vortex until a clear solution is formed.

    • Prepare fresh before each set of injections.

2. Formulation for Oral Gavage: [4]

  • Vehicle: Tricaprylin microemulsion.

  • Preparation:

    • Dissolve this compound directly in tricaprylin.

    • Gentle heating or sonication may be required to aid dissolution.

    • Ensure the final solution is homogenous before administration.

Visualizations: Signaling Pathways and Workflows

Leelamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K MAPK MAPK (Erk) RTK->MAPK STAT3 STAT3 RTK->STAT3 Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Akt->Gene_Expression MAPK->Gene_Expression STAT3->Gene_Expression Cholesterol_Pool Free Cholesterol Pool Cholesterol_Pool->RTK Maintains Membrane Fluidity & Function Leelamine Leelamine NPC1 NPC1 Leelamine->NPC1 Inhibits Lysosomal_Cholesterol Lysosomal Cholesterol Lysosomal_Cholesterol->NPC1 NPC1->Cholesterol_Pool Transport

Caption: Leelamine inhibits cholesterol transport, disrupting key oncogenic signaling.

Xenograft_Workflow cluster_treatment Daily Treatment Cycle (e.g., 15 days) cluster_analysis Endpoint Analysis start Start: Culture Melanoma Cells inject Inject 2.5x10^6 Cells Subcutaneously into Nude Mice start->inject monitor_tumor Allow Tumors to Grow (to ~50-100 mm³) inject->monitor_tumor randomize Randomize Mice into Control & Treatment Groups monitor_tumor->randomize treat_leelamine Administer Leelamine (7.5 mg/kg, i.p.) randomize->treat_leelamine treat_vehicle Administer Vehicle (e.g., DMSO, i.p.) randomize->treat_vehicle monitor_health Monitor Body Weight, Tumor Volume, & Health treat_leelamine->monitor_health treat_vehicle->monitor_health euthanize End of Study: Euthanize Mice monitor_health->euthanize After final treatment excise Excise Tumors, Measure Weight/Volume euthanize->excise blood Collect Blood for Serum Chemistry euthanize->blood tissue Process Tumors for Histology & WB euthanize->tissue

Caption: Experimental workflow for a subcutaneous xenograft mouse model study.

References

Application Notes & Protocols: Western Blot Analysis of Signaling Pathways Following Leelamine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Leelamine

Leelamine is a natural diterpene compound derived from the bark of pine trees that has emerged as a promising anti-cancer agent.[1][2] Its primary mechanism of action involves the disruption of intracellular cholesterol transport.[3][4] As a lysosomotropic agent, Leelamine accumulates in acidic organelles like lysosomes, leading to a homeostatic imbalance that inhibits autophagic flux and cholesterol trafficking.[2][3] This disruption of cholesterol availability has profound downstream effects on key oncogenic signaling pathways that are frequently hyperactivated in cancer, promoting cell proliferation, survival, and metastasis.[4][5]

Studies have demonstrated that Leelamine's anti-neoplastic effects are mediated through the simultaneous inhibition of three major signaling cascades: the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK)/ERK, and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[5][6][7] By targeting these critical pathways, Leelamine can induce cancer cell death, reduce cellular proliferation, and decrease tumor vascularization, making it a molecule of significant interest for cancer therapy, particularly for aggressive malignancies like melanoma.[5][6] Western blot analysis is an indispensable technique to elucidate and quantify the effects of Leelamine on the phosphorylation status and expression levels of key proteins within these pathways.

Key Signaling Pathways Affected by Leelamine

Leelamine's unique mechanism of disrupting cholesterol homeostasis leads to the shutdown of receptor tyrosine kinase (RTK) signaling, which in turn suppresses the activation of downstream pro-survival pathways.[3][4]

  • PI3K/Akt Pathway: This pathway is central to cell survival, growth, and proliferation. Leelamine treatment has been shown to decrease the phosphorylation of Akt (p-Akt), a key kinase in this cascade, without affecting the total protein levels of Akt.[5]

  • MAPK/ERK Pathway: This cascade regulates cell proliferation, differentiation, and survival. Leelamine treatment leads to a reduction in the phosphorylation of Erk (p-Erk), the final kinase in this pathway.[5]

  • STAT3 Pathway: STAT3 is a transcription factor that, when activated (phosphorylated), promotes the expression of genes involved in cell survival and proliferation. Leelamine has been shown to inhibit the phosphorylation of STAT3 (p-STAT3).[5][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS JAK JAK RTK->JAK Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Proliferation Gene Transcription (Proliferation, Survival) pAkt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation pERK->Proliferation STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Proliferation Leelamine Leelamine Cholesterol Cholesterol Transport Leelamine->Cholesterol Inhibits Cholesterol->RTK Required for Endocytosis/Function

Caption: Leelamine inhibits key oncogenic signaling pathways.

Data Presentation: Quantitative Western Blot Analysis

The following tables serve as templates for summarizing quantitative data from Western blot experiments. Densitometry should be performed on the bands of interest, and the values should be normalized to a suitable loading control (e.g., β-actin, GAPDH, or α-Enolase). The results can be presented as a fold change relative to the untreated control (vehicle).

Table 1: Effect of Leelamine on PI3K/Akt Pathway Cell Line: e.g., UACC 903 Melanoma | Treatment Duration: e.g., 6 hours

Leelamine Conc. Normalized p-Akt (Ser473) Intensity Fold Change vs. Control Normalized Total Akt Intensity Fold Change vs. Control
0 µM (Vehicle) 1.00 1.00 1.00 1.00
3 µM e.g., 0.45 e.g., 0.45 e.g., 0.98 e.g., 0.98

| 6 µM | e.g., 0.15 | e.g., 0.15 | e.g., 1.02 | e.g., 1.02 |

Table 2: Effect of Leelamine on MAPK/ERK Pathway Cell Line: e.g., UACC 903 Melanoma | Treatment Duration: e.g., 6 hours

Leelamine Conc. Normalized p-ERK1/2 (Thr202/Tyr204) Intensity Fold Change vs. Control Normalized Total ERK1/2 Intensity Fold Change vs. Control
0 µM (Vehicle) 1.00 1.00 1.00 1.00
3 µM e.g., 0.50 e.g., 0.50 e.g., 1.01 e.g., 1.01

| 6 µM | e.g., 0.20 | e.g., 0.20 | e.g., 0.99 | e.g., 0.99 |

Table 3: Effect of Leelamine on STAT3 Pathway Cell Line: e.g., UACC 903 Melanoma | Treatment Duration: e.g., 12 hours

Leelamine Conc. Normalized p-STAT3 (Tyr705) Intensity Fold Change vs. Control Normalized Total STAT3 Intensity Fold Change vs. Control
0 µM (Vehicle) 1.00 1.00 1.00 1.00
3 µM e.g., 0.60 e.g., 0.60 e.g., 0.97 e.g., 0.97

| 6 µM | e.g., 0.25 | e.g., 0.25 | e.g., 1.00 | e.g., 1.00 |

Experimental Protocols

This section provides a detailed protocol for performing Western blot analysis to investigate the effects of Leelamine on signaling pathways.

G cluster_prep Sample Preparation cluster_blot Western Blotting start Start A 1. Cell Culture & Leelamine Treatment start->A end Data Analysis & Interpretation B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF/Nitrocellulose) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (p-Protein, Total Protein) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I I->end

Caption: Experimental workflow for Western blot analysis.

Materials and Reagents
  • Cell Lines: e.g., UACC 903, 1205 Lu (melanoma), MDA-MB-231 (breast cancer)

  • Leelamine (dissolved in DMSO)

  • Culture Media: (e.g., RPMI, DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Buffers:

    • Phosphate Buffered Saline (PBS)

    • RIPA Lysis Buffer (with protease and phosphatase inhibitors)

    • Laemmli Sample Buffer (with DTT or β-mercaptoethanol)

    • Tris-Glycine SDS Running Buffer

    • Transfer Buffer

    • Tris-Buffered Saline with Tween-20 (TBST)

  • Blocking Agent: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST

  • Protein Quantification: BCA or Bradford Protein Assay Kit

  • Antibodies:

    • Primary Antibodies:

      • Rabbit anti-p-Akt (Ser473)

      • Rabbit anti-Akt

      • Rabbit anti-p-ERK1/2 (Thr202/Tyr204)

      • Rabbit anti-ERK1/2

      • Rabbit anti-p-STAT3 (Tyr705)

      • Rabbit anti-STAT3

      • Mouse anti-β-actin or anti-GAPDH (Loading Control)

    • Secondary Antibodies:

      • HRP-conjugated Goat anti-Rabbit IgG

      • HRP-conjugated Goat anti-Mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) Substrate

  • Equipment: Cell culture incubator, centrifuges, SDS-PAGE and Western blot apparatus, digital imaging system.

Protocol Steps

Step 1: Cell Culture and Leelamine Treatment

  • Culture cells in appropriate media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Starve cells in serum-free media for 12-24 hours if necessary to reduce basal signaling.

  • Treat cells with varying concentrations of Leelamine (e.g., 0, 3, 6 µM) for the desired time periods (e.g., 3, 6, 12, 24 hours).[5][6] An equivalent volume of DMSO should be used for the vehicle control (0 µM).

Step 2: Cell Lysis (Protein Extraction)

  • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the total protein lysate. Avoid the pellet.

Step 3: Protein Quantification

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer's protocol.

  • Normalize the concentration of all samples with lysis buffer to ensure equal loading.

Step 4: SDS-PAGE

  • Add Laemmli sample buffer to your normalized lysates to a final concentration of 1x.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) into the wells of a 10% or 12% SDS-PAGE gel.

  • Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.

Step 5: Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system according to the manufacturer's instructions.

  • Confirm successful transfer by staining the membrane with Ponceau S.

Step 6: Blocking

  • Wash the membrane briefly with TBST.

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. (Note: BSA is often preferred for phospho-antibody detection).

Step 7: Primary Antibody Incubation

  • Dilute the primary antibody in blocking buffer at the manufacturer's recommended dilution (e.g., 1:1000).

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.

  • Note: To analyze total and phosphorylated proteins, it is recommended to run duplicate gels or to strip and re-probe the same membrane. When re-probing, always probe for the phosphoprotein first.

Step 8: Secondary Antibody Incubation

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000 - 1:5000) for 1 hour at room temperature.

Step 9: Detection and Analysis

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Perform densitometric analysis using software like ImageJ. Normalize the band intensity of the protein of interest to the loading control. For phosphorylated proteins, it is often insightful to present the data as a ratio of phosphorylated protein to total protein.

References

Application Notes and Protocols for Assessing Leelamine Hydrochloride Efficacy Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leelamine hydrochloride is a diterpene amine derived from the bark of pine trees that has emerged as a promising anti-cancer agent.[1][2] Its primary mechanism of action involves its lysosomotropic properties, leading to its accumulation in acidic organelles like lysosomes.[3][4] This accumulation disrupts intracellular cholesterol transport, which in turn inhibits critical oncogenic signaling pathways, including PI3K/AKT, MAPK, and STAT3.[5][6] The downstream effects of this compound treatment include the induction of apoptosis, inhibition of autophagy, and suppression of cell proliferation and migration in various cancer cell lines.[4] These application notes provide detailed protocols for assessing the efficacy of this compound using common cell viability and functional assays.

Mechanism of Action

This compound, a weakly basic and lipophilic compound, readily crosses cellular membranes and accumulates in the acidic environment of lysosomes.[4] This sequestration is a critical initiating event in its anti-cancer activity. The accumulation of Leelamine in lysosomes blocks the export of cholesterol, making it unavailable for essential cellular functions in cancer cells.[3][4] This disruption of cholesterol homeostasis leads to the inhibition of multiple signaling pathways crucial for cancer cell survival and proliferation.[4][5]

The inhibition of receptor-mediated endocytosis and endosome trafficking further disrupts cellular signaling.[4] Electron microscopy of cells treated with Leelamine has shown an accumulation of autophagosomes and other structures indicative of a disrupted lysosomal system.[3][4] Ultimately, these cellular disruptions lead to cancer-selective cell death, primarily through the induction of apoptosis, as evidenced by the activation of Bax and Bak.[7]

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative measure of its cytotoxic efficacy.

Cell LineCancer TypeAssayIC50 (µM)Citation
UACC 903MelanomaMTS Assay~2[5]
1205 LuMelanomaMTS Assay~2[5]
MDA-MB-231Breast CancerNot SpecifiedNot Specified[1]
MCF-7Breast CancerNot SpecifiedNot Specified[1]
SUM159Breast CancerNot SpecifiedNot Specified[1]
HepG2Hepatocellular CarcinomaNot SpecifiedNot Specified[8]
HCCLM3Hepatocellular CarcinomaNot SpecifiedNot Specified[8]
22Rv1Prostate CancerNot SpecifiedNot Specified[4]
LNCaPProstate CancerNot SpecifiedNot Specified[9]

Experimental Protocols

Herein, we provide detailed protocols for three key assays to evaluate the efficacy of this compound: the MTT assay for cell viability, the Annexin V assay for apoptosis detection, and cell cycle analysis by flow cytometry.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[10]

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)[12]

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and untreated control wells.[10]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly by pipetting to dissolve the formazan (B1609692) crystals.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V Staining

This protocol identifies apoptotic cells by detecting the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane.[14]

Materials:

  • This compound-treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and suspension cells after treatment with this compound for the desired time. For adherent cells, gently trypsinize and collect the cells.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[15] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16]

Materials:

  • This compound-treated and untreated cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample after this compound treatment.[17]

  • Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate the cells at -20°C for at least 2 hours.[18][19]

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet once with PBS.[19]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[19]

  • Incubation: Incubate the tubes in the dark at room temperature for 30 minutes.[19]

  • Analysis: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample.[19] The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Mandatory Visualizations

Leelamine_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) PI3K PI3K Receptor_Tyrosine_Kinases->PI3K MAPK_Pathway MAPK Pathway (Erk) Receptor_Tyrosine_Kinases->MAPK_Pathway STAT3 STAT3 Receptor_Tyrosine_Kinases->STAT3 AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition MAPK_Pathway->Proliferation_Survival STAT3->Proliferation_Survival STAT3->Apoptosis_Inhibition Leelamine Leelamine HCl Cholesterol_Transport Intracellular Cholesterol Transport Leelamine->Cholesterol_Transport Inhibits Cholesterol_Transport->Receptor_Tyrosine_Kinases Required for proper function

Caption: this compound signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Viability and Functional Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Leelamine_Treatment Leelamine HCl Treatment (Dose- and Time-course) Cell_Culture->Leelamine_Treatment MTT_Assay MTT Assay (Cell Viability) Leelamine_Treatment->MTT_Assay AnnexinV_Assay Annexin V/PI Staining (Apoptosis) Leelamine_Treatment->AnnexinV_Assay CellCycle_Analysis Cell Cycle Analysis (Propidium Iodide) Leelamine_Treatment->CellCycle_Analysis IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Apoptosis_Quantification Quantification of Apoptotic Cells AnnexinV_Assay->Apoptosis_Quantification CellCycle_Distribution Cell Cycle Phase Distribution CellCycle_Analysis->CellCycle_Distribution

Caption: Experimental workflow for efficacy testing.

References

Application Notes and Protocols for the Preparation of Leelamine Hydrochloride for Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation of Leelamine hydrochloride for intraperitoneal (IP) injection in a research setting. The following protocols and data have been compiled to ensure safe and effective formulation for in vivo studies.

Quantitative Data Summary

The following table summarizes key quantitative data for the formulation and administration of this compound.

ParameterValueReference
Molecular Weight 321.93 g/mol
Solubility Soluble to 100 mM in ethanol (B145695) and DMSO.
Recommended Vehicle 10% Ethanol, 10% DMSO, 30% Kolliphor EL, and 50% PBS by volume.[1]
Recommended Starting Dose (Melanoma Xenograft in Mice) 2.5 to 7.5 mg/kg body weight, administered intraperitoneally (i.p.) daily.[1][2]
Recommended Starting Dose (Prostate Cancer Model in Mice) 10 mg/kg body weight, administered i.p. five times a week.
Maximum IP Injection Volume (Mice) < 10 ml/kg body weight.[3]
Needle Gauge for IP Injection (Mice) 25-27 gauge.[3][4]
Storage of Stock Solution Store at -20°C.

Experimental Protocols

Preparation of this compound Solution for Intraperitoneal Injection

This protocol details the step-by-step procedure for preparing a this compound solution suitable for intraperitoneal injection in mice. It is crucial to prepare the formulation fresh before each administration to prevent degradation.[1]

Materials:

  • This compound powder

  • Ethanol (200 proof)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Kolliphor EL (Cremophor EL)

  • Phosphate Buffered Saline (PBS), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile syringes and needles (25-27 gauge)[3][4]

  • 70% alcohol wipes[4][5]

Procedure:

  • Calculate the required amount of this compound: Determine the total volume of dosing solution needed for the experimental group for a single day. Based on the desired final concentration (e.g., in mg/mL), calculate the total mass of this compound required.

  • Prepare the vehicle solution: In a sterile tube, prepare the vehicle by mixing the components in the following volumetric ratio: 10% ethanol, 10% DMSO, 30% Kolliphor EL, and 50% PBS.[1] For example, to make 1 mL of the vehicle, mix 100 µL of ethanol, 100 µL of DMSO, 300 µL of Kolliphor EL, and 500 µL of sterile PBS.

  • Dissolve this compound: Add the weighed this compound to the pre-mixed ethanol and DMSO portion of the vehicle. Vortex the mixture thoroughly until the compound is completely dissolved.[1]

  • Add Kolliphor EL: To the solution from the previous step, add the required volume of Kolliphor EL and vortex again to ensure thorough mixing.[1]

  • Add PBS: Finally, add the sterile PBS to the mixture and vortex until a clear and homogenous solution is formed.[1]

  • Sterilization: The prepared solution should be sterile. Given that DMSO has sterilizing properties, further sterilization may not be necessary if aseptic techniques are followed throughout the preparation.[6] However, for added assurance, the final solution can be filtered through a 0.22 µm sterile syringe filter.

  • Administration: Use a new sterile syringe and needle for each animal.[4][5] Disinfect the injection site on the animal with a 70% alcohol wipe before administration.[4][5] For intraperitoneal injection in mice, the recommended site is the lower right quadrant of the abdomen to avoid the cecum.[4]

Visualizations

Signaling Pathway of this compound

Leelamine disrupts receptor tyrosine kinase (RTK) signaling, which in turn inhibits several downstream oncogenic pathways, including the PI3K/AKT, MAPK, and STAT3 signaling cascades.[7][8] This disruption leads to a reduction in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-extra-large, ultimately promoting cancer cell death.[7]

Leelamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K MAPK MAPK RTK->MAPK STAT3 STAT3 RTK->STAT3 AKT AKT PI3K->AKT Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) STAT3->Bcl2 Activates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Leelamine Leelamine Leelamine->RTK Inhibits

Caption: Leelamine's inhibitory effect on RTK signaling pathways.

Experimental Workflow for this compound Solution Preparation

The following diagram illustrates the sequential workflow for the preparation of this compound solution for intraperitoneal injection.

Leelamine_Preparation_Workflow cluster_preparation Solution Preparation start Start: Calculate Required Amounts prepare_vehicle Prepare Vehicle: 10% EtOH, 10% DMSO, 30% Kolliphor EL, 50% PBS start->prepare_vehicle dissolve Dissolve Leelamine HCl in EtOH/DMSO prepare_vehicle->dissolve add_kolliphor Add Kolliphor EL dissolve->add_kolliphor add_pbs Add PBS add_kolliphor->add_pbs vortex Vortex to Homogenize add_pbs->vortex sterilize Sterile Filter (0.22 µm) vortex->sterilize end Ready for Injection sterilize->end

References

Leelamine Hydrochloride: A Tool for Elucidating Lysosomal Storage Disease Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leelamine hydrochloride is a lipophilic, weakly basic diterpene amine derived from pine bark.[1] Its inherent lysosomotropic properties, stemming from its ability to cross cellular membranes and become protonated and trapped within acidic organelles, make it a valuable tool for studying lysosomal function and dysfunction.[2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate lysosomal storage diseases (LSDs), particularly those involving defects in intracellular cholesterol trafficking, such as Niemann-Pick disease type C (NPC).[5]

This compound's primary mechanism of action involves the disruption of intracellular cholesterol transport.[5][6] It accumulates in lysosomes and is believed to compete with cholesterol for binding to the Niemann-Pick C1 (NPC1) protein, a key transporter for cholesterol egress from lysosomes.[4][5][7] This inhibition leads to the accumulation of unesterified cholesterol within the lysosomal compartment, phenocopying the cellular hallmark of NPC disease.[5][6] The sequestration of cholesterol has downstream consequences, including the inhibition of critical signaling pathways like PI3K/AKT, MAPK, and STAT3, and the disruption of autophagic flux.[4][5][6]

These characteristics position this compound as a powerful pharmacological tool to:

  • Induce a treatable and reversible NPC-like phenotype in healthy cells for mechanistic studies.

  • Screen for potential therapeutic agents that can rescue the cholesterol trafficking defect.

  • Investigate the downstream cellular consequences of lysosomal cholesterol accumulation.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Melanoma Cell Lines
Cell LineDescriptionIC50 (µM) after 48h
UACC 903Metastatic Melanoma~1.8
1205 LuMetastatic Melanoma~2.2

Data sourced from Gowda et al., "Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport," published in Oncotarget (2017).[1]

Table 2: Effect of this compound on Signaling Pathway Activation
Signaling PathwayEffectCell LinesConcentration RangeTime Points
PI3K/AktInhibitionUACC 903, 1205 Lu3 - 6 µM3 - 24 hours
MAPKInhibitionUACC 903, 1205 Lu3 - 6 µM3 - 24 hours
STAT3InhibitionUACC 903, 1205 Lu3 - 6 µM12 - 24 hours

Data compiled from studies demonstrating leelamine's impact on key oncogenic signaling cascades.[5][8]

Experimental Protocols

Safety Precautions

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[2] Use a chemical fume hood to avoid inhalation of dust or aerosols.[2] In case of contact, wash the affected area thoroughly with water.[2] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[2]

Protocol 1: Induction and Visualization of Lysosomal Cholesterol Accumulation

Objective: To induce a lysosomal cholesterol storage phenotype in cultured cells using this compound and visualize the accumulated cholesterol using filipin (B1216100) staining.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cultured cells (e.g., human fibroblasts, U2OS, or relevant cell line)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Filipin III solution (50 µg/mL in PBS with 10% fetal bovine serum)[1]

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to prepare a 10 mM stock solution.

    • Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a 24-well plate at an appropriate density to reach 60-70% confluency on the day of treatment.

    • Allow cells to adhere and grow overnight.

    • Prepare working concentrations of this compound by diluting the stock solution in fresh cell culture medium. A typical starting concentration range is 1-10 µM.

    • Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO).

    • Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Filipin Staining:

    • After incubation, gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Incubate the cells with Filipin III solution for 1-2 hours at room temperature, protected from light.[1]

    • Wash the cells three times with PBS.

    • Mount the coverslips onto glass slides using a suitable mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope with an excitation wavelength of ~340-380 nm and an emission wavelength of ~385-470 nm.

    • Cholesterol accumulation will appear as bright, punctate fluorescent signals within the cytoplasm.

Protocol 2: Western Blot Analysis of Signaling Pathway Modulation

Objective: To assess the effect of this compound on the activation state of key signaling proteins (e.g., Akt, Erk, Stat3) by Western blotting.[3]

Materials:

  • This compound

  • Cultured cells

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-Erk, anti-Erk, anti-phospho-Stat3, anti-Stat3, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate and treat cells with this compound as described in Protocol 1, Step 2.

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the protein samples by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 3: Autophagic Flux Assay

Objective: To measure autophagic flux in cells treated with this compound by monitoring the levels of LC3-II in the presence and absence of a lysosomal inhibitor.

Materials:

  • This compound

  • Cultured cells

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Western blotting reagents (as in Protocol 2)

  • Primary antibody against LC3

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with this compound at the desired concentration for a specific time course.

    • In the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a subset of the wells.

    • Include control groups: untreated, lysosomal inhibitor alone, and this compound alone.

  • Western Blotting:

    • Lyse the cells and perform Western blotting as described in Protocol 2.

    • Probe the membrane with an anti-LC3 antibody. Both LC3-I (cytosolic) and LC3-II (lipidated, membrane-bound) will be detected.

  • Data Analysis:

    • Compare the levels of LC3-II across the different treatment groups.

    • An increase in LC3-II in the presence of this compound suggests a block in autophagic flux.

    • A further accumulation of LC3-II in the co-treatment group (leelamine + lysosomal inhibitor) compared to the lysosomal inhibitor alone indicates that this compound does not completely block lysosomal degradation.

Visualizations

Leelamine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome (Acidic pH) Leelamine_ext Leelamine HCl Leelamine_intra Leelamine Leelamine_ext->Leelamine_intra Passive Diffusion Leelamine_lyso Leelamine-H+ Leelamine_intra->Leelamine_lyso Protonation & Trapping Cholesterol_pool Free Cholesterol Pool NPC1 NPC1 Protein Leelamine_lyso->NPC1 Inhibition NPC1->Cholesterol_pool Cholesterol Egress Cholesterol_lyso Cholesterol Cholesterol_lyso->NPC1 Binding

Caption: Mechanism of this compound action in lysosomes.

Experimental_Workflow_Cholesterol_Accumulation start Seed Cells on Coverslips treatment Treat with Leelamine HCl (1-10 µM, 24-48h) start->treatment fixation Fix with 4% PFA treatment->fixation staining Stain with Filipin III fixation->staining imaging Fluorescence Microscopy staining->imaging analysis Analyze Cholesterol Accumulation imaging->analysis

Caption: Workflow for visualizing cholesterol accumulation.

Signaling_Pathway_Inhibition Leelamine Leelamine HCl Lysosome Lysosomal Cholesterol Accumulation Leelamine->Lysosome PI3K_AKT PI3K/Akt Pathway Lysosome->PI3K_AKT MAPK MAPK Pathway Lysosome->MAPK STAT3 STAT3 Pathway Lysosome->STAT3 Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival MAPK->Cell_Survival STAT3->Cell_Survival

Caption: Leelamine's impact on key signaling pathways.

References

In Silico Docking Studies of Leelamine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Hershey, PA – December 6, 2025 – This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the in silico analysis of Leelamine, a promising anti-cancer agent. Leelamine, a diterpene amine derived from pine bark, has demonstrated significant therapeutic potential by inhibiting intracellular cholesterol transport and subsequently modulating key oncogenic signaling pathways. These notes offer a comprehensive overview of its known interactions with target proteins, supported by quantitative data from molecular docking studies, and provide standardized protocols for replicating and expanding upon this research.

Introduction to Leelamine's Mechanism of Action

Leelamine's primary mechanism of action involves its lysosomotropic properties, leading to its accumulation in acidic organelles like lysosomes. This accumulation disrupts intracellular cholesterol trafficking, a critical process for cancer cell survival and proliferation. Molecular docking studies have suggested that Leelamine directly interacts with proteins involved in cholesterol transport, such as Niemann-Pick C1 (NPC1). The resulting depletion of available cholesterol for cellular processes leads to the downstream inhibition of several critical signaling cascades, including the PI3K/Akt/mTOR, MAPK, and STAT3 pathways.[1][2][3]

Quantitative Data from In Silico Docking Studies

The following tables summarize the available quantitative data from in silico docking studies of Leelamine and related compounds with its primary target proteins, NPC1 and NPC2. These studies are crucial for understanding the binding affinity and potential inhibitory activity of Leelamine.

CompoundTarget ProteinDocking Score (DS)Binding Energy (BE) (kcal/mol)Reference
LeelamineNPC1-11.21-85.34[2]
LeelamineNPC2-9.25-81.16[2]
Cholesterol (Endogenous Ligand)NPC1-14.35-156.64[2]
Cholesterol (Endogenous Ligand)NPC2-11.01-140.33[2]

Table 1: Molecular Docking Scores and Binding Energies of Leelamine with NPC1 and NPC2.

Note: Lower docking scores and more negative binding energies generally indicate a higher binding affinity.

While Leelamine has been shown to inhibit the PI3K/Akt/mTOR, MAPK, and STAT3 signaling pathways, specific in silico docking studies detailing the direct binding of Leelamine to proteins within these cascades are not extensively available in the current literature. The inhibition of these pathways is understood to be a downstream effect of the disruption of intracellular cholesterol transport.[2][3][4]

Signaling Pathways and Experimental Workflows

To visualize the interconnectedness of Leelamine's mechanism of action, the following diagrams illustrate the key signaling pathways affected and a general workflow for in silico docking studies.

Leelamine_Signaling_Pathway cluster_lysosome Lysosome cluster_cell Cancer Cell Cytoplasm Leelamine Leelamine NPC1 NPC1 Leelamine->NPC1 Inhibits Cholesterol_Out Cholesterol Efflux NPC1->Cholesterol_Out RTK Receptor Tyrosine Kinases (RTKs) Cholesterol_Out->RTK Required for RTK Function PI3K PI3K RTK->PI3K MAPK_pathway MAPK Pathway (MEK, ERK) RTK->MAPK_pathway STAT3 STAT3 RTK->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation MAPK_pathway->Proliferation STAT3->Proliferation

Leelamine's inhibitory action on NPC1 and downstream pathways.

Docking_Workflow PDB 1. Protein Preparation (e.g., from PDB) Grid 3. Grid Box Generation (Define binding site) PDB->Grid Ligand 2. Ligand Preparation (Leelamine 3D structure) Docking 4. Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Grid->Docking Analysis 5. Analysis of Results (Binding affinity, Poses) Docking->Analysis MD_Sim 6. (Optional) Molecular Dynamics Simulation (e.g., GROMACS) Analysis->MD_Sim

A generalized workflow for in silico molecular docking studies.

Experimental Protocols

The following are generalized protocols for performing in silico docking and molecular dynamics simulations. Researchers should adapt these protocols based on the specific software versions and computational resources available.

Protocol 1: Molecular Docking of Leelamine with a Target Protein using AutoDock Vina

Objective: To predict the binding affinity and binding mode of Leelamine to a target protein.

Materials:

  • 3D structure of the target protein (e.g., from the Protein Data Bank - PDB).

  • 3D structure of Leelamine (e.g., from PubChem or generated using chemical drawing software).

  • AutoDock Tools (for preparing protein and ligand files).

  • AutoDock Vina (for performing the docking).

  • Molecular visualization software (e.g., PyMOL, Chimera).

Methodology:

  • Protein Preparation: a. Download the PDB file of the target protein. b. Open the PDB file in AutoDock Tools. c. Remove water molecules and any co-crystallized ligands. d. Add polar hydrogens to the protein. e. Compute Gasteiger charges. f. Save the prepared protein in PDBQT format.

  • Ligand Preparation: a. Obtain the 3D structure of Leelamine in a suitable format (e.g., MOL, SDF). b. Open the ligand file in AutoDock Tools. c. Detect the ligand's root and define the number of rotatable bonds. d. Save the prepared ligand in PDBQT format.

  • Grid Box Generation: a. Load the prepared protein PDBQT file into AutoDock Tools. b. Define the binding site by centering a grid box around the active site residues. The size of the grid box should be sufficient to encompass the entire binding pocket. c. Save the grid parameter file.

  • Running AutoDock Vina: a. Create a configuration file (conf.txt) specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name. b. Execute AutoDock Vina from the command line using the configuration file. c. Example command: vina --config conf.txt --log log.txt

  • Analysis of Results: a. The output file will contain the predicted binding affinity (in kcal/mol) and the coordinates of the docked poses of Leelamine. b. Visualize the docked poses in complex with the protein using molecular visualization software to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions).

Protocol 2: Molecular Dynamics Simulation of Leelamine-Protein Complex using GROMACS

Objective: To assess the stability of the Leelamine-protein complex and analyze its dynamic behavior over time.

Materials:

  • The docked complex of Leelamine and the target protein from Protocol 1.

  • GROMACS (GROningen MAchine for Chemical Simulations) software package.

  • A suitable force field (e.g., CHARMM36, AMBER).

  • Computational resources for running the simulation.

Methodology:

  • System Preparation: a. Prepare the topology file for the protein using the pdb2gmx tool in GROMACS, selecting a suitable force field. b. Generate the topology and parameter files for Leelamine. This may require the use of external tools or servers (e.g., CGenFF, antechamber). c. Combine the protein and ligand topologies into a single system topology. d. Create a simulation box and solvate the complex with water molecules. e. Add ions to neutralize the system.

  • Energy Minimization: a. Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration: a. Perform a two-step equilibration process: i. NVT (constant Number of particles, Volume, and Temperature) equilibration to stabilize the temperature of the system. ii. NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize the pressure and density.

  • Production MD Run: a. Run the production molecular dynamics simulation for a desired length of time (e.g., 50-100 ns).

  • Analysis: a. Analyze the trajectory to evaluate the stability of the complex (e.g., Root Mean Square Deviation - RMSD). b. Analyze the interactions between Leelamine and the protein over time (e.g., hydrogen bond analysis). c. Calculate the binding free energy using methods like MM-PBSA or MM-GBSA.

Conclusion

The provided notes and protocols offer a foundational framework for conducting in silico studies on Leelamine. The quantitative data for NPC1 and NPC2 highlight the primary mechanism of this compound. Further research, particularly direct docking studies with proteins in the PI3K/Akt/mTOR, MAPK, and STAT3 pathways, is encouraged to fully elucidate the complete interaction profile of Leelamine. The standardized protocols will aid in ensuring reproducibility and comparability of results across different research groups, accelerating the development of Leelamine as a potential therapeutic agent.

References

Flow Cytometry Analysis of Apoptosis Induced by Leelamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leelamine, a natural diterpene amine derived from the bark of pine trees, has emerged as a promising anti-cancer agent.[1] Its cytotoxic effects are attributed to the induction of apoptosis through a unique mechanism involving the disruption of intracellular cholesterol transport.[2][3][4] This document provides detailed application notes and protocols for analyzing leelamine-induced apoptosis using flow cytometry, a powerful technique for the quantitative assessment of programmed cell death at the single-cell level.[5][6]

Mechanism of Action: Leelamine-Induced Apoptosis

Leelamine's primary mode of action involves its lysosomotropic properties, leading to its accumulation in acidic organelles like lysosomes.[1][2][3][4] This accumulation disrupts intracellular cholesterol trafficking, resulting in cholesterol sequestration within lysosomes.[2][3] The subsequent depletion of available cholesterol impacts cellular processes reliant on this lipid, including the function of receptor tyrosine kinases (RTKs).

The disruption of cholesterol homeostasis leads to the inhibition of key survival signaling pathways, including the PI3K/AKT, STAT3, and MAPK pathways.[2][3] Leelamine has also been shown to modulate the MAPK signaling cascade by enhancing the phosphorylation of p38 and JNK MAPKs, which are involved in apoptotic processes.[7] In some cancer cell lines, leelamine treatment leads to the activation of caspases, such as procaspase-3, and the cleavage of Bid, alongside the suppression of pro-survival proteins like Bcl-xL and XIAP.[7] The culmination of these events drives the cell towards apoptosis.

Signaling Pathway of Leelamine-Induced Apoptosis

Leelamine_Apoptosis_Pathway Leelamine-Induced Apoptosis Signaling Pathway Leelamine Leelamine Lysosome Lysosome Accumulation Leelamine->Lysosome Cholesterol Inhibition of Intracellular Cholesterol Transport Lysosome->Cholesterol RTK Receptor Tyrosine Kinases (RTKs) Cholesterol->RTK Inhibition PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT Inhibition STAT3 STAT3 Pathway RTK->STAT3 Inhibition MAPK MAPK Pathway (p38, JNK) RTK->MAPK Modulation Apoptosis Apoptosis PI3K_AKT->Apoptosis Promotion STAT3->Apoptosis Promotion MAPK->Apoptosis Promotion Experimental_Workflow Flow Cytometry Workflow for Leelamine-Induced Apoptosis Cell_Culture Cell Seeding and Culture Treatment Leelamine Treatment (and Vehicle Control) Cell_Culture->Treatment Harvesting Cell Harvesting (Adherent and Suspension) Treatment->Harvesting Washing Washing with PBS Harvesting->Washing Staining Annexin V and PI Staining Washing->Staining Analysis Flow Cytometry Analysis Staining->Analysis Data Data Interpretation and Quantification Analysis->Data

References

Application Notes and Protocols: Investigating Leelamine in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leelamine, a natural diterpene amine derived from the bark of pine trees, has emerged as a promising anti-cancer agent with a unique mechanism of action.[1] As a lysosomotropic compound, Leelamine accumulates in the acidic environment of lysosomes, disrupting intracellular cholesterol transport.[2][3] This leads to the depletion of available cholesterol for critical cellular processes in cancer cells, ultimately inhibiting key oncogenic signaling pathways, including PI3K/Akt, MAPK, and STAT3.[3][4] Given its multi-targeted approach, Leelamine presents a compelling case for investigation in combination with other cancer therapies to enhance efficacy, overcome drug resistance, and potentially reduce toxicity.

These application notes provide a summary of Leelamine's single-agent activity and offer a rationale and detailed protocols for evaluating its synergistic potential with other cancer therapeutics, such as targeted therapies and immunotherapies.

Data Presentation: Single-Agent Efficacy of Leelamine

The following table summarizes the quantitative data on the anti-cancer effects of Leelamine as a monotherapy, primarily in melanoma models. This data serves as a baseline for designing and interpreting combination studies.

ParameterCell Line / ModelValueConcentration / DoseDurationReference
IC50 (Cell Viability) UACC 903 (Melanoma)~2 µmol/LN/A72 hours[4][5]
1205 Lu (Melanoma)~1-2 µmol/LN/A72 hours[5]
Normal Melanocytes9.3 µmol/LN/A72 hours[4][5]
Proliferation Inhibition UACC 903 / 1205 Lu40-80%2.5 µmol/L24 hours[4]
Apoptosis Induction UACC 903 / 1205 Lu~600% increase2.5 µmol/L24 hours[4][5]
Tumor Growth Inhibition Xenograft (UACC 903)~60%7.5 mg/kg (i.p.)Daily, 3-4 weeks[4][6]
Signaling Inhibition UACC 903 / 1205 LuSignificant Decrease3-6 µmol/L3-24 hours[6]

Rationale for Combination Therapies

Leelamine's unique mechanism of action provides a strong rationale for its use in combination with other cancer treatments:

  • Targeted Therapy (e.g., BRAF/MEK Inhibitors): Cancer cells often develop resistance to targeted therapies by reactivating signaling pathways.[7] Leelamine inhibits the PI3K/Akt and STAT3 pathways, which are known escape routes for tumors treated with MAPK pathway inhibitors (e.g., Zelboraf, Tafinlar).[7][8] Combining Leelamine with BRAF or MEK inhibitors could therefore prevent or delay the onset of resistance.

  • Chemotherapy: By disrupting lysosomal function and autophagic flux, Leelamine may sensitize cancer cells to traditional cytotoxic chemotherapies that rely on these pathways for cell death and resistance mechanisms.[2]

  • Immunotherapy (e.g., Immune Checkpoint Inhibitors): The tumor microenvironment and cholesterol metabolism are increasingly recognized as critical modulators of immune responses. While direct evidence is lacking, Leelamine's ability to alter cancer cell metabolism and induce immunogenic cell death could potentially enhance the efficacy of immune checkpoint inhibitors.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of Leelamine in combination with other anti-cancer agents.

Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay

Objective: To determine if Leelamine exhibits synergistic, additive, or antagonistic effects on cancer cell viability when combined with another therapeutic agent.

Materials:

  • Cancer cell lines of interest (e.g., UACC 903 for melanoma, MCF-7 for breast cancer)[8]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Leelamine (stock solution in DMSO)

  • Combination drug of interest (e.g., Vemurafenib, a BRAF inhibitor)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution)

  • Plate reader (490 nm absorbance)

  • Drug synergy analysis software (e.g., CompuSyn)

Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare serial dilutions of Leelamine and the combination drug in culture medium. A constant ratio combination design is recommended for synergy analysis. For example, prepare dilutions at 0.25x, 0.5x, 1x, 2x, and 4x the IC50 value for each drug.

  • Treatment:

    • Treat cells with Leelamine alone at various concentrations.

    • Treat cells with the combination drug alone at various concentrations.

    • Treat cells with the combination of Leelamine and the other drug at the predetermined constant ratio.

    • Include vehicle control wells (e.g., DMSO).

  • Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO2.

  • Viability Assessment: Add 20 µL of MTS reagent to each well and incubate for 1-3 hours. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Protocol 2: Western Blot Analysis of Signaling Pathways

Objective: To investigate the molecular mechanism of synergy by observing the effects of the combination treatment on key signaling proteins.

Materials:

  • 6-well cell culture plates

  • Leelamine and combination drug

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Primary antibodies (e.g., anti-p-Akt, anti-p-ERK, anti-p-STAT3, anti-cleaved PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with Leelamine alone, the combination drug alone, and the combination at synergistic concentrations (determined in Protocol 1) for a specified time (e.g., 6, 12, or 24 hours).[6]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Apply chemiluminescence substrate and capture the signal using an imaging system. Analyze band intensities relative to a loading control (e.g., α-Enolase or β-Actin).[6]

Protocol 3: In Vivo Xenograft Tumor Model Study

Objective: To evaluate the in vivo efficacy of the Leelamine combination therapy on tumor growth.

Materials:

  • Athymic nude mice (e.g., Foxn1nu)[6]

  • Cancer cells for injection (e.g., 1 x 10^6 UACC 903 cells in Matrigel)[6]

  • Leelamine (for intraperitoneal injection)

  • Combination drug (formulated for in vivo use)

  • Calipers for tumor measurement

  • Animal scales

Methodology:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.[6]

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomly assign mice into treatment groups (n=5-10 per group):

    • Vehicle Control

    • Leelamine alone (e.g., 7.5 mg/kg, i.p., daily)[6]

    • Combination drug alone

    • Leelamine + Combination drug

  • Treatment Administration: Administer treatments according to the planned schedule (e.g., daily for 21 days).

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and overall health status as indicators of toxicity.[4]

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform histological or molecular analysis as needed. Compare tumor growth inhibition across the different treatment groups.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS JAK JAK RTK->JAK AKT Akt PI3K->AKT Proliferation Gene Expression (Proliferation, Survival) AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Lysosome Lysosome Cholesterol Cholesterol Transport Lysosome->Cholesterol Cholesterol->RTK Membrane Integrity & Receptor Function Leelamine Leelamine Leelamine->Lysosome Accumulates Leelamine->Cholesterol Inhibits i1 Leelamine->i1 Inhibits i2 Leelamine->i2 Inhibits i3 Leelamine->i3 i1->AKT i2->ERK i3->STAT3

Caption: Leelamine's mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation A 1. Cell Viability Assay (MTS) B 2. Synergy Calculation (CompuSyn CI) A->B C 3. Western Blot (Signaling Pathways) B->C D 4. Xenograft Model Establishment C->D Validate Synergy E 5. Combination Therapy Administration D->E F 6. Tumor Growth Monitoring E->F G 7. Endpoint Analysis (Tumor Weight, IHC) F->G

Caption: Workflow for testing Leelamine combinations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Leelamine Hydrochloride Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Leelamine hydrochloride in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a tricyclic diterpene amine derived from pine tree bark.[1] Its primary mechanism of action is the disruption of intracellular cholesterol transport.[2][3] As a weakly basic and lipophilic amine, it possesses lysosomotropic properties, meaning it readily crosses cellular membranes and accumulates in acidic organelles, particularly lysosomes.[2][3][4] This accumulation is a critical first step in its anticancer effects.[4] Inside the lysosomes, this compound is believed to bind to the Niemann-Pick C1 (NPC1) protein, which is essential for exporting cholesterol from lysosomes.[2][4] By blocking this process, it causes cholesterol to build up within the lysosomes, making it unavailable for various cellular functions.[2][4] This disruption of cholesterol homeostasis ultimately triggers cell death and inhibits key oncogenic signaling pathways such as PI3K/AKT, MAPK, and STAT3.[2][4][5]

Q2: What is the recommended starting concentration range for this compound in cell culture?

The optimal concentration of this compound is highly dependent on the specific cell line being used. However, based on published data, a starting range of 1 µM to 10 µM is generally recommended for initial experiments. For instance, in melanoma cell lines like UACC 903 and 1205 Lu, the half-maximal inhibitory concentration (IC50) for cell survival is approximately 2 µmol/L.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare and store this compound stock solutions?

This compound has good solubility in organic solvents like DMSO and ethanol.[6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the potential off-target effects or cytotoxicity of this compound?

While this compound shows promise as an anticancer agent, it's important to be aware of potential off-target effects and cytotoxicity. At high concentrations, its hydrophobic nature can lead to non-specific membrane disruption.[7] It can also induce apoptosis and inhibit autophagy.[4][8] To distinguish between targeted effects and general cytotoxicity, it is advisable to perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic profile for your specific cell line.[7] Comparing the concentration that causes general cytotoxicity with the IC50 for your target of interest can help in interpreting your results.[7]

Troubleshooting Guides

Problem 1: High cell death observed even at low concentrations of this compound.

  • Possible Cause: The cell line is highly sensitive to this compound.

    • Solution: Perform a more granular dose-response curve starting from a lower concentration range (e.g., 0.1 µM to 5 µM) to identify a non-toxic working concentration.

  • Possible Cause: The final concentration of the solvent (e.g., DMSO) in the cell culture medium is too high.

    • Solution: Ensure the final DMSO concentration is kept below 0.1%. Prepare a more diluted working stock of this compound if necessary to achieve this.

  • Possible Cause: The compound has degraded or precipitated.

    • Solution: Ensure the stock solution is properly stored and has not undergone multiple freeze-thaw cycles.[7] Visually inspect the working solution for any signs of precipitation before adding it to the cells.

Problem 2: Inconsistent or non-reproducible results between experiments.

  • Possible Cause: Variability in cell seeding density or cell health.

    • Solution: Standardize your cell seeding protocol and ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.

  • Possible Cause: Inaccurate pipetting or dilution of this compound.

    • Solution: Calibrate your pipettes regularly and prepare fresh dilutions for each experiment from a reliable stock solution.

  • Possible Cause: this compound may have limited stability in aqueous solutions.[7]

    • Solution: Prepare working solutions immediately before use and do not store them for extended periods.

Problem 3: No significant effect observed at expected active concentrations.

  • Possible Cause: The cell line is resistant to this compound.

    • Solution: Increase the concentration range in your dose-response experiment. Consider testing different treatment durations.

  • Possible Cause: The target signaling pathway is not active in your cell line.

    • Solution: Beforehand, verify the expression and activity of the target pathways (e.g., PI3K/AKT, MAPK, STAT3) in your cell line using techniques like Western blotting.

  • Possible Cause: The compound is not effectively reaching its intracellular target.

    • Solution: Verify the lysosomotropic activity in your cells by staining with a lysosomotropic dye or by using Filipin staining to observe cholesterol accumulation.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
UACC 903Melanoma~2[5]
1205 LuMelanoma~2[5]
FF2441Normal Fibroblast~9.3[5]
MDA-MB-231Breast Cancer>1 (viability >90%)[9]
MCF-7Breast Cancer>1 (viability >90%)[9]
SK-BR-3Breast Cancer>1 (viability >90%)[9]
BT-474Breast Cancer>1 (viability >90%)[9]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells. Calculate IC50 values from the dose-response curves.[10]

2. Western Blot Analysis for Signaling Pathway Inhibition

This protocol is used to determine the effect of this compound on key signaling pathways.

  • Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.[10]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[7][10]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3) overnight at 4°C. Use a loading control like GAPDH or α-enolase.[7]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]

3. Intracellular Cholesterol Accumulation Assay (Filipin Staining)

This protocol is used to visualize the disruption of cholesterol transport.

  • Cell Culture and Treatment: Grow cells on coverslips and treat them with this compound at the desired concentration and duration.[10]

  • Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 30 minutes.[10]

  • Quenching: Quench the fixation by incubating with 1.5 mg/mL glycine (B1666218) in PBS for 10 minutes.[10]

  • Staining: Stain the cells with Filipin III (50 µg/mL in PBS with 10% fetal bovine serum) for 2 hours in the dark. Filipin is a fluorescent compound that specifically binds to unesterified cholesterol.[10]

  • Imaging: After washing with PBS, mount the coverslips on slides and visualize them using a fluorescence microscope with a UV filter. An increase in fluorescence intensity indicates the accumulation of intracellular cholesterol.[10]

Visualizations

Leelamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinases (RTKs) Receptor Tyrosine Kinases (RTKs) PI3K PI3K Receptor Tyrosine Kinases (RTKs)->PI3K MAPK_pathway RAS -> RAF -> MEK -> ERK Receptor Tyrosine Kinases (RTKs)->MAPK_pathway STAT3 STAT3 Receptor Tyrosine Kinases (RTKs)->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene Expression Gene Expression AKT->Gene Expression Cell Survival, Proliferation STAT3->Gene Expression Inflammation, Immunity Leelamine Leelamine hydrochloride Lysosome Lysosome Leelamine->Lysosome Accumulates in NPC1 NPC1 Leelamine->NPC1 Inhibits NPC1->Receptor Tyrosine Kinases (RTKs) Cholesterol Efflux (Required for RTK function) Cholesterol Cholesterol Cholesterol->NPC1 Transported by ERK ERK ERK->Gene Expression Cell Growth, Differentiation

Caption: this compound's mechanism of action.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare Leelamine hydrochloride stock (e.g., 10 mM in DMSO) C Perform dose-response (e.g., MTT assay) to determine IC50 A->C B Culture cells to logarithmic growth phase B->C D Treat cells with optimized concentration C->D Use IC50 as a guide E Assess signaling pathway inhibition (Western Blot) D->E F Visualize cholesterol accumulation (Filipin Staining) D->F G Analyze functional outcomes (e.g., apoptosis, migration assays) D->G

Caption: A typical experimental workflow for this compound.

troubleshooting_logic cluster_checks Initial Checks cluster_optimization Experimental Optimization cluster_verification Mechanism Verification Start Inconsistent or Unexpected Results? A Verify Cell Health & Seeding Density Start->A B Check Leelamine Stock (Storage, Freeze-Thaw) Start->B C Confirm Final Solvent Concentration Start->C D Redo Dose-Response (Broader/Lower Range) A->D If issues persist B->D If issues persist C->D If issues persist E Validate Target Pathway Activity in Cell Line D->E If no effect is seen F Perform Filipin Staining (Cholesterol Accumulation) E->F To confirm mechanism

Caption: A troubleshooting flowchart for this compound experiments.

References

Leelamine Technical Support Center: Mitigating Off-Target Effects in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Leelamine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of Leelamine in biochemical assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, alongside detailed experimental protocols and supporting data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Leelamine?

A1: Leelamine is a diterpene amine derived from the bark of pine trees.[1] Its primary on-target mechanism of action is the inhibition of intracellular cholesterol transport.[2][3] Leelamine is a lysosomotropic agent, meaning it accumulates in acidic organelles such as lysosomes.[2][3] This accumulation is thought to interfere with the function of proteins like Niemann-Pick C1 (NPC1), which is crucial for the egress of cholesterol from lysosomes.[4][5] The resulting disruption in cholesterol homeostasis indirectly inhibits several key oncogenic signaling pathways, including PI3K/Akt, MAPK/Erk, and STAT3, which are often hyperactivated in various cancers.[1][2][3][4][6]

Q2: What are the known off-target effects of Leelamine?

A2: Leelamine has been reported to have weak affinity for cannabinoid receptors CB1 and CB2 and to act as an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK).[1][7] However, its primary anticancer effects are considered independent of these activities. More general off-target effects in biochemical assays can arise from its physicochemical properties, leading to:

  • Compound Aggregation: At higher concentrations, Leelamine may form aggregates that can non-specifically inhibit enzymes.[8][9]

  • Thiol Reactivity: The chemical structure of Leelamine may have the potential to react with cysteine residues on proteins.[8][9]

  • Non-specific Membrane Effects: Due to its lipophilic nature, high concentrations of Leelamine can disrupt cellular membranes.[8][9]

  • Lysosomotropism-related Assay Interference: Its accumulation in acidic compartments can interfere with cellular assays that are sensitive to changes in lysosomal pH or function.[10][11][12]

Q3: How can I determine if Leelamine is causing off-target effects in my assay?

A3: Several experimental controls can help you identify off-target effects:

  • Dose-response curves: A very steep dose-response curve can be indicative of non-specific effects like aggregation.

  • Use of structurally related but inactive compounds: Abietic acid is a structurally similar compound to Leelamine but lacks the key amino group responsible for its primary activity and can be used as a negative control.[6][13]

  • Orthogonal assays: Confirm your findings using a different assay format that measures the same biological endpoint but is based on a different technology.

  • Counter-screening: Test Leelamine against an unrelated target or a panel of targets to assess its selectivity.

Troubleshooting Guides

Problem 1: I am observing high levels of cell death in my cell-based assay at concentrations where the intended target should only be partially inhibited.

Possible Cause Suggested Action
General Cytotoxicity Determine the IC50 for cytotoxicity in your specific cell line using a viability assay (e.g., MTT or CellTiter-Glo). Compare this to the IC50 for your target of interest. A significant overlap suggests general toxicity may be confounding your results.
Non-specific Membrane Disruption Perform a lactate (B86563) dehydrogenase (LDH) release assay to assess membrane integrity at various Leelamine concentrations. If significant LDH release is observed, consider using lower, non-disruptive concentrations.[8][9]
Induction of Apoptosis Leelamine is known to induce apoptosis.[14] Confirm if the observed cell death is programmed using an Annexin V/Propidium Iodide staining assay or a caspase activity assay.

Problem 2: My results with Leelamine are inconsistent across different experimental batches.

Possible Cause Suggested Action
Compound Solubility and Stability Ensure Leelamine is fully dissolved in your stock solution (e.g., DMSO) and does not precipitate upon dilution into aqueous assay buffers. Visually inspect for precipitation and consider measuring solubility. Avoid repeated freeze-thaw cycles of stock solutions.
Variability in Cell Culture Standardize cell culture conditions, including cell passage number, confluency, and serum concentration, as these can influence cellular responses.

Problem 3: Leelamine appears to inhibit an unrelated control enzyme in my biochemical assay.

Possible Cause Suggested Action
Compound Aggregation Run the assay in the presence of a non-ionic detergent, such as 0.01% (v/v) Triton X-100, to disrupt potential aggregates.[8][9] A significant reduction in inhibition suggests aggregation is the likely cause.
Thiol Reactivity Include a reducing agent like dithiothreitol (B142953) (DTT) at a concentration of 1-5 mM in the assay buffer.[15] A decrease in inhibition points towards reactivity with cysteine residues.
Pan-Assay Interference Compound (PAIN) Behavior Use computational tools (e.g., PrePeP) to check if Leelamine contains substructures known to cause assay interference.[1][7] If so, use a structurally distinct inhibitor to validate your findings.

Quantitative Data

Table 1: Reported IC50 and Binding Affinities of Leelamine

Target/ProcessCell Line/SystemIC50 / AffinityReference(s)
On-Target Activity
Proliferation (Melanoma)UACC 903~1.8 µM[16]
Proliferation (Melanoma)1205 Lu~2.2 µM[16]
Off-Target Activity
Pyruvate Dehydrogenase Kinase (PDK)-9.5 µM[2]
Cannabinoid Receptor 1 (CB1)HumanWeak affinity (20% displacement of [3H]-CP55940 at 10 µM)[2]
Cannabinoid Receptor 2 (CB2)HumanWeak affinity (20% displacement of [3H]-CP55940 at 10 µM)[2]

Experimental Protocols

Protocol 1: Western Blot Analysis of Leelamine's Effect on Signaling Pathways

This protocol is used to assess the impact of Leelamine on the phosphorylation status of key proteins in the PI3K/Akt, MAPK/Erk, and STAT3 pathways.

  • Cell Treatment: Plate cells (e.g., UACC 903 melanoma cells) and allow them to attach overnight. Treat the cells with varying concentrations of Leelamine (e.g., 0, 1, 2.5, 5, 10 µM) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt, Akt, p-Erk, Erk, p-Stat3, and Stat3 overnight at 4°C. A loading control such as GAPDH or β-actin should also be used.

  • Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Mitigating Compound Aggregation with Triton X-100

This protocol describes how to test if the observed inhibition by Leelamine is due to aggregation.

  • Prepare Assay Buffers: Prepare two sets of your standard assay buffer: one with and one without 0.01% (v/v) Triton X-100.

  • Enzyme and Substrate Preparation: Prepare your enzyme and substrate in both types of assay buffers.

  • Compound Dilution: Prepare serial dilutions of Leelamine in both assay buffers.

  • Assay Performance: Perform your biochemical assay in parallel using both buffer conditions.

  • Data Analysis: Compare the dose-response curves and IC50 values obtained in the presence and absence of Triton X-100. A significant rightward shift in the IC50 value in the presence of the detergent suggests that aggregation contributes to the observed inhibition.

Protocol 3: Assessing Thiol Reactivity with Dithiothreitol (DTT)

This protocol helps determine if Leelamine is inhibiting an enzyme through covalent modification of cysteine residues.

  • Prepare Assay Buffers: Prepare your standard assay buffer with and without 1-5 mM DTT. Note that DTT has a limited half-life in aqueous solutions, so it is best to prepare it fresh.

  • Pre-incubation (Optional but Recommended): Pre-incubate your enzyme with DTT for a short period (e.g., 15-30 minutes) at room temperature before adding Leelamine.

  • Assay Performance: Run your biochemical assay with a dose-response of Leelamine in the presence and absence of DTT.

  • Data Analysis: Compare the IC50 values. A significant increase (typically >3-fold) in the IC50 value in the presence of DTT suggests that Leelamine may be acting as a thiol-reactive inhibitor.[15]

Visualizations

Leelamine_Signaling_Pathway cluster_inhibition Leelamine Leelamine Lysosome Lysosome Leelamine->Lysosome Accumulates in NPC1 NPC1 Leelamine->NPC1 Inhibits Cholesterol_Transport Intracellular Cholesterol Transport NPC1->Cholesterol_Transport Mediates Signaling_Pathways PI3K/Akt, MAPK/Erk, STAT3 Pathways Cholesterol_Transport->Signaling_Pathways Cell_Proliferation Cancer Cell Proliferation & Survival Signaling_Pathways->Cell_Proliferation Promotes

Caption: Leelamine's mechanism of action leading to the inhibition of key signaling pathways.

Troubleshooting_Workflow Start Unexpected Inhibition or Inconsistent Results Check_Aggregation Test with 0.01% Triton X-100 Start->Check_Aggregation Check_Thiol_Reactivity Test with 1-5 mM DTT Check_Aggregation->Check_Thiol_Reactivity No Aggregation_Likely Inhibition reduced. Likely aggregation. Check_Aggregation->Aggregation_Likely Yes Check_PAINS Computational PAINS analysis Check_Thiol_Reactivity->Check_PAINS No Thiol_Reactivity_Likely Inhibition reduced. Likely thiol reactivity. Check_Thiol_Reactivity->Thiol_Reactivity_Likely Yes PAINS_Possible PAINS substructure present. Consider orthogonal assays. Check_PAINS->PAINS_Possible Yes On_Target_Effect Inhibition persists. Likely on-target or specific off-target effect. Check_PAINS->On_Target_Effect No

References

Technical Support Center: Navigating Leelamine Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges and inconsistencies encountered during experiments with Leelamine hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate smoother and more reproducible research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: Leelamine is a natural product derived from pine bark. Its primary anticancer mechanism stems from its lysosomotropic properties. As a weakly basic amine, it accumulates in the acidic environment of lysosomes. This accumulation disrupts intracellular cholesterol transport, leading to cholesterol buildup within lysosomes. The resulting depletion of available cholesterol for cellular processes inhibits key oncogenic signaling pathways, including PI3K/AKT, MAPK, and STAT3, ultimately inducing cancer cell death.[1][2][3]

Q2: Why am I seeing inconsistent results between different batches of my this compound experiments?

A2: Inconsistent results with this compound can arise from several factors. Compound solubility and stability are critical; ensure the compound is fully dissolved in your stock solution (e.g., DMSO) and does not precipitate upon dilution into aqueous assay buffers. It is also important to check for compound degradation over time and with repeated freeze-thaw cycles. For in vivo studies, inconsistencies can be due to inaccurate dosing, variations in tumor size at the start of treatment, or instability of the leelamine formulation.

Q3: My this compound solution appears cloudy or forms a precipitate. What should I do?

A3: this compound can have limited aqueous solubility. If you observe cloudiness or precipitation, ensure your stock solution in an organic solvent like DMSO is fully dissolved before further dilution. When preparing formulations for in vivo studies, it is crucial to follow the recommended vehicle composition and preparation steps precisely to maintain solubility. For instance, a common vehicle involves a mixture of ethanol, DMSO, Kolliphor EL, and PBS. Always prepare fresh dosing solutions before each administration.

Q4: At what concentration should I use this compound in my cell-based assays?

A4: The optimal concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line. Based on published data, IC50 values for melanoma cell lines typically range from 1.8 µM to 4.0 µM.

Q5: Can this compound interfere with the MTT assay?

A5: It is possible for compounds to interfere with the MTT assay. To rule this out, you can perform a cell-free control experiment. Prepare a 96-well plate with your culture medium and the same concentrations of this compound used in your cell-based assay, but without cells. Add the MTT reagent and solubilization solution as you would in your experiment. If you observe a significant color change in the absence of cells, it indicates that this compound is directly reducing the MTT reagent. In such cases, consider using an alternative cell viability assay like the lactate (B86563) dehydrogenase (LDH) assay.

Troubleshooting Guides

In Vitro Assay Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicate wells in MTT assay - Uneven cell seeding- Pipetting errors- Incomplete formazan (B1609692) crystal dissolution- Ensure the cell suspension is homogeneous before and during plating.- Calibrate pipettes regularly and use a multi-channel pipette for reagent addition.- Visually confirm complete dissolution of formazan crystals before reading the plate. Gentle agitation can help.[4][5][6][7]
No or weak signal in Western blot for phosphorylated proteins - Inactive primary or secondary antibody- Insufficient protein loading- Inefficient protein transfer- Use fresh antibody dilutions and ensure proper storage.- Increase the amount of protein loaded onto the gel.- Verify transfer efficiency using Ponceau S staining.[8][9][10][11][12]
High background in Western blot - Blocking insufficient- Antibody concentration too high- Inadequate washing- Optimize blocking conditions (e.g., 5% BSA or non-fat milk in TBST).- Titrate primary and secondary antibody concentrations.- Increase the number and duration of wash steps.[8][9][10][11][12]
False positives in Annexin V/PI flow cytometry - Mechanical cell damage during harvesting- Spontaneous apoptosis in control cells- Improper compensation settings- Handle cells gently; avoid harsh pipetting.- Use healthy, log-phase cells and avoid over-confluency.- Run single-stain controls to set proper compensation.[13][14][15]
In Vivo Experiment Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent tumor growth inhibition - Inaccurate dosing- Variation in initial tumor size- Instability of Leelamine formulation- Ensure precise dose calculation based on individual animal weight.- Randomize animals into groups after tumors have reached a consistent size.- Prepare fresh dosing solution for each administration and ensure complete dissolution.
Signs of toxicity (e.g., weight loss) - Dosage too high for the specific animal strain- Formulation-related toxicity- Start with a lower dose and escalate gradually.- Include a vehicle-only control group to assess the toxicity of the formulation components.
Suboptimal tumor growth inhibition - Dosage too low- Inappropriate route of administration- Gradually increase the dose within the reported effective range.- Consider the bioavailability of different administration routes for your specific model.

Data Presentation

Table 1: Anti-proliferative Activity of Leelamine and its Derivatives in Melanoma Cell Lines

CompoundDerivative TypeModificationIC50 (µM) in UACC 903IC50 (µM) in 1205 Lu
LeelamineParent Compound-~1.8~2.2
5aLeelamine DerivativeAmidation of the primary amine with a trifluoroacetyl group1.22.0
5bLeelamine DerivativeAmidation of the primary amine with a tribromoacetyl group1.01.8
5cLeelamine DerivativeAmidation of the primary amine with a bulkier group> 10> 10
Abietic AcidStructural AnalogCarboxylic acid instead of amineInactiveInactive
4aAbietic Acid DerivativeReplacement of carboxylic acid with an amino group~2.5~3.0

Data summarized from Gowda et al., "Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport," Oncotarget (2017).[10]

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Western Blot for PI3K/AKT, MAPK, and STAT3 Pathway Inhibition
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound (e.g., 3 to 6 µmol/L) for different time points (e.g., 3, 6, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against p-Akt, Akt, p-Erk, Erk, p-Stat3, and Stat3 overnight at 4°C. Use a loading control like GAPDH.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Preparation: Induce apoptosis in target cells with this compound. Include untreated and positive controls. Harvest both adherent and floating cells.

  • Washing: Wash cells twice with cold PBS and then resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 2.5 x 10^6 UACC 903 cells) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 7.5 mg/kg body weight) or vehicle control intraperitoneally daily.

  • Tumor Measurement: Measure tumor volume regularly (e.g., every other day) using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Mandatory Visualizations

Leelamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS STAT3 STAT3 RTK->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival Apoptosis Apoptosis AKT->Apoptosis inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis inhibits STAT3->Proliferation STAT3->Survival STAT3->Apoptosis inhibits Leelamine Leelamine Accumulation Cholesterol Cholesterol Transport Block Leelamine->Cholesterol inhibits Cholesterol->RTK disrupts signaling

Caption: Leelamine's inhibition of cholesterol transport disrupts key oncogenic signaling pathways.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagent Verify Reagent Quality and Preparation Start->Check_Reagent Check_Protocol Review Experimental Protocol for Deviations Start->Check_Protocol Check_Cells Assess Cell Health and Culture Conditions Start->Check_Cells Optimize_Assay Optimize Assay Parameters (e.g., concentrations, times) Check_Reagent->Optimize_Assay Check_Protocol->Optimize_Assay Check_Cells->Optimize_Assay Run_Controls Include Appropriate Positive and Negative Controls Optimize_Assay->Run_Controls Analyze_Data Re-analyze Data with Statistical Rigor Run_Controls->Analyze_Data Resolved Results are Consistent Analyze_Data->Resolved Unresolved Consult Further (e.g., literature, core facility) Analyze_Data->Unresolved

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Preventing Leelamine hydrochloride precipitation in dosing solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leelamine hydrochloride. Our goal is to help you prepare stable dosing solutions and avoid precipitation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is precipitation a concern?

A1: this compound is the salt form of Leelamine, a weakly basic and lipophilic diterpene amine derived from pine tree bark.[1][2] While the hydrochloride salt improves handling, Leelamine itself has poor solubility in aqueous solutions, which can lead to precipitation when preparing dosing solutions for experiments.[1] This precipitation can result in inaccurate dosing and unreliable experimental outcomes.

Q2: What are the known solubility properties of this compound?

A2: this compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) up to 100 mM. However, its solubility is significantly lower in aqueous solutions. For instance, in a 1:2 mixture of DMSO and Phosphate Buffered Saline (PBS) at pH 7.2, the solubility is only 0.15 mg/mL.[1]

Q3: What factors can cause this compound to precipitate?

A3: Several factors can contribute to the precipitation of this compound, including:

  • High Final Concentration: Exceeding the solubility limit of the compound in the final dosing vehicle is a primary cause of precipitation.[3][4]

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into an aqueous buffer can cause the compound to "crash out" of solution.[4]

  • pH of the Solution: As a weakly basic amine, the solubility of Leelamine can be influenced by the pH of the medium.[2]

  • Low Temperature: Preparing solutions with cold media or buffers can decrease the solubility of the compound.[3]

  • Interactions with Media Components: Complex cell culture media contain salts, proteins, and other components that can interact with this compound and reduce its solubility.[4]

Q4: How can I prevent precipitation when preparing dosing solutions?

A4: To prevent precipitation, consider the following strategies:

  • Use of Co-solvents and Excipients: Formulations containing co-solvents like ethanol and DMSO, along with excipients such as Kolliphor® EL (a nonionic surfactant), PEG300, and Tween-80, can significantly enhance the solubility and stability of hydrophobic compounds like Leelamine.[5][6]

  • Appropriate Dilution Technique: Employ a stepwise or serial dilution method when preparing working solutions from a concentrated stock. Add the stock solution to the aqueous medium slowly while vortexing to avoid localized high concentrations.[3]

  • Temperature Control: Use pre-warmed (37°C) media or buffers for dilutions.[3] Gentle heating can also aid in dissolution, but avoid overheating which could degrade the compound.[5]

  • Optimize Final Concentration: Determine the maximum soluble concentration of this compound in your specific vehicle through preliminary solubility tests.[3]

  • Fresh Preparation: Prepare dosing solutions fresh before each use to minimize the risk of precipitation over time.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to address precipitation issues during the preparation of this compound dosing solutions.

Problem: Precipitate forms immediately upon adding the stock solution to the aqueous vehicle.

Possible Cause Recommended Solution
High Final Concentration Decrease the final working concentration of this compound. Conduct a solubility test to determine the maximum soluble concentration in your specific formulation.[3]
Solvent Shock Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in the aqueous vehicle before preparing the final concentration. Add the stock solution dropwise while gently vortexing the vehicle.[3]
Low Temperature of Vehicle Always use pre-warmed (37°C) aqueous vehicles (e.g., PBS, cell culture media) for dilutions.[3]
High DMSO Concentration in Final Solution Keep the final DMSO concentration in the working solution as low as possible, ideally below 0.5%, to minimize both precipitation risk and potential cytotoxicity.[3]

Problem: Precipitate forms in the prepared solution over time.

Possible Cause Recommended Solution
Solution Instability Prepare the this compound dosing solution fresh before each experiment. Avoid storing diluted aqueous solutions.
Temperature Fluctuation Store the solution at a constant and appropriate temperature. If refrigeration is necessary, visually inspect for precipitation and gently warm and vortex to redissolve before use.
Evaporation of Solvent Ensure that storage containers are well-sealed to prevent solvent evaporation, which can increase the compound's concentration and lead to precipitation.[4]

Problem: How to redissolve a precipitated solution?

If precipitation is observed, you can attempt to redissolve the compound by:

  • Gentle Warming: Warm the solution to 37°C.[5]

  • Sonication: Use a sonicator bath to aid in dissolution.[5]

  • Vortexing: Vigorously vortex the solution.

Note: If the precipitate does not redissolve, it is recommended to discard the solution and prepare a fresh batch at a lower concentration or with a modified vehicle.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationReference
EthanolSoluble to 100 mM
DMSOSoluble to 100 mM
DMF20 mg/mL[1]
DMSO25 mg/mL[1]
Ethanol20 mg/mL[1]
DMSO:PBS (pH 7.2) (1:2)0.15 mg/mL[1]

Experimental Protocols

In Vivo Dosing Solution for Intraperitoneal Injection

This protocol is adapted from a formulation used in animal studies.

Materials:

  • This compound

  • Ethanol (200 proof)

  • Dimethyl sulfoxide (DMSO)

  • Kolliphor® EL (Cremophor® EL)

  • Phosphate Buffered Saline (PBS), sterile

Procedure:

  • Vehicle Preparation: Prepare the vehicle solution by mixing 10% ethanol, 10% DMSO, 30% Kolliphor® EL, and 50% PBS by volume.

  • Initial Dissolution: Weigh the required amount of this compound and dissolve it first in the ethanol and DMSO portion of the vehicle. Vortex thoroughly to ensure complete dissolution.

  • Addition of Surfactant: Add the Kolliphor® EL to the mixture and vortex again.

  • Final Formulation: Add the PBS to the mixture and vortex until a clear, homogenous solution is formed.

  • Administration: Prepare this formulation fresh before each administration.

In Vitro Dosing Solution for Cell-Based Assays

This protocol provides a general guideline for preparing this compound for cell culture experiments.

Materials:

  • This compound

  • Anhydrous DMSO

  • Pre-warmed (37°C) complete cell culture medium

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO.

  • Intermediate Dilution (Optional but Recommended): To minimize "solvent shock," create an intermediate dilution of the DMSO stock in pre-warmed cell culture medium.

  • Final Working Solution: Add a small volume of the stock or intermediate solution to the final volume of pre-warmed medium while gently vortexing. Ensure the final DMSO concentration is kept below 0.5% (ideally <0.1%).[3]

  • Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation before adding it to the cells.

Mandatory Visualizations

experimental_workflow Experimental Workflow: Preparing this compound Dosing Solutions cluster_stock Stock Solution Preparation cluster_invivo In Vivo Formulation cluster_invitro In Vitro Formulation cluster_qc Quality Control weigh Weigh Leelamine HCl dissolve_dmso Dissolve in Anhydrous DMSO (e.g., 10-50 mM) weigh->dissolve_dmso dissolve_cosolvent Dissolve in Ethanol/DMSO dissolve_dmso->dissolve_cosolvent For In Vivo intermediate_dilution Intermediate Dilution (in warm medium) dissolve_dmso->intermediate_dilution For In Vitro add_kolliphor Add Kolliphor® EL dissolve_cosolvent->add_kolliphor add_pbs Add PBS add_kolliphor->add_pbs visual_inspection Visual Inspection for Precipitation add_pbs->visual_inspection final_dilution Final Dilution (in warm medium) intermediate_dilution->final_dilution final_dilution->visual_inspection administer Administer to Animal Model (Freshly Prepared) visual_inspection->administer If Clear add_to_cells Add to Cell Culture (Final DMSO < 0.5%) visual_inspection->add_to_cells If Clear troubleshoot Troubleshoot Precipitation visual_inspection->troubleshoot If Precipitate Forms

Caption: Workflow for preparing this compound dosing solutions.

troubleshooting_logic Troubleshooting Logic for this compound Precipitation cluster_immediate Immediate Precipitation cluster_delayed Precipitation Over Time cluster_solutions Corrective Actions start Precipitation Observed check_conc Is final concentration too high? start->check_conc When did it occur? Immediate check_fresh Was the solution prepared fresh? start->check_fresh When did it occur? Over Time check_dilution Was dilution too rapid (solvent shock)? check_conc->check_dilution solution_conc Decrease final concentration check_conc->solution_conc Yes check_temp Was the vehicle at room temp or cold? check_dilution->check_temp solution_dilution Use serial dilution check_dilution->solution_dilution Yes check_dmso Is final DMSO concentration > 0.5%? check_temp->check_dmso solution_temp Use pre-warmed (37°C) vehicle check_temp->solution_temp Yes solution_dmso Reduce final DMSO concentration check_dmso->solution_dmso Yes check_storage Were storage conditions appropriate? check_fresh->check_storage solution_fresh Prepare fresh solution check_fresh->solution_fresh No check_evap Could solvent have evaporated? check_storage->check_evap solution_storage Ensure proper storage check_storage->solution_storage No solution_evap Use sealed containers check_evap->solution_evap Yes

Caption: Decision tree for troubleshooting this compound precipitation.

signaling_pathway Mechanism of this compound Action cluster_lysosome Lysosome (Acidic Environment) cluster_downstream Downstream Effects leelamine Leelamine HCl (Weakly Basic, Lipophilic) membrane Cell Membrane accumulation Protonation and Accumulation membrane->accumulation Passive Diffusion cholesterol_disruption Disruption of Intracellular Cholesterol Transport accumulation->cholesterol_disruption pi3k Inhibition of PI3K/Akt Pathway cholesterol_disruption->pi3k mapk Inhibition of MAPK Pathway cholesterol_disruption->mapk stat3 Inhibition of STAT3 Pathway cholesterol_disruption->stat3 cell_death Cancer Cell Death (Apoptosis) pi3k->cell_death mapk->cell_death stat3->cell_death

Caption: Signaling pathway of this compound's anticancer activity.

References

Technical Support Center: Managing Leelamine Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the administration of Leelamine hydrochloride in animal studies. The following information is intended to serve as a reference for troubleshooting and addressing potential issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected toxicity of this compound in animal studies?

A1: Based on current research, this compound exhibits negligible systemic toxicity in preclinical animal models, particularly in mice.[1][2][3] Studies involving xenograft models of melanoma and breast cancer have reported no significant changes in animal body weight, and blood parameters for major organ function remained within the normal range, even after daily treatment for over three weeks.[2][3] Histological analysis of vital organs such as the liver, spleen, kidney, intestine, lung, and heart has also shown no morphological changes.[2]

Q2: Are there any known organ-specific effects of this compound?

A2: While systemic toxicity is low, one study noted a specific effect in the liver of male mice, where this compound treatment led to a significant increase in the activity of cytochrome P450 2B (CYP2B).[2] This is a metabolic enzyme, and its induction may not necessarily represent a toxic effect but rather a metabolic response to the compound. Researchers studying drug-drug interactions or hepatic metabolism should consider this finding.

Q3: What is the appropriate vehicle for dissolving this compound for in vivo administration?

A3: A commonly used vehicle for dissolving lipophilic compounds like this compound for animal experiments is a mixture of DMSO, PEG300, Tween-80, and a saline or PBS solution. A general formula is: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS.[4] It is crucial to ensure the compound is fully dissolved before administration. For nude mice or other strains with lower tolerance, the DMSO concentration should be kept below 2%.[4]

Q4: What are the typical dosages of this compound used in animal studies?

A4: The effective dose of this compound can vary depending on the animal model and the type of cancer being studied. In a mouse model of melanoma, oral administration of a Leelamine derivative at 80 mg/kg has been used.[3] It is recommended to perform a dose-escalation study to determine the optimal therapeutic dose for your specific experimental setup.

Troubleshooting Guide

Even with a compound reported to have low toxicity, it is essential to have a plan for monitoring and addressing any unexpected adverse effects.

Issue Possible Cause Troubleshooting Steps
Unexpected Weight Loss or Reduced Activity - High dosage for the specific animal strain- Formulation issue (e.g., precipitation)- Off-target effects- Dose Reduction: Lower the dosage to the lower end of the effective range.- Formulation Check: Ensure the compound is fully dissolved in the vehicle. Prepare fresh formulations before each administration.- Monitor Food and Water Intake: Quantify daily consumption to rule out dehydration or malnutrition.- Baseline Health Screen: Ensure animals are healthy before starting the experiment.
Signs of Organ Distress (e.g., changes in urine/feces, jaundice) - Idiosyncratic reaction- Pre-existing subclinical condition in the animal- Immediate Cessation: Stop administration of this compound.- Veterinary Consultation: Seek advice from a veterinarian for supportive care.- Blood Chemistry Panel: Collect blood to analyze markers for liver (ALT, AST, ALP), kidney (BUN, creatinine), and other organ function.[3][5]
Skin Irritation at Injection Site (for subcutaneous or intraperitoneal routes) - High concentration of the vehicle (especially DMSO)- pH of the formulation- Needle gauge/injection technique- Vehicle Optimization: Reduce the concentration of DMSO or other potentially irritating solvents.[4]- Rotate Injection Sites: Alternate injection sites to minimize local irritation.- Observe for Inflammation: Monitor the injection site for redness, swelling, or signs of pain.

Data Presentation

Table 1: Summary of In Vivo Toxicity Observations for Leelamine and its Derivatives

Parameter Observation Animal Model Duration of Treatment Reference
Body Weight No significant difference compared to control groups.Athymic nu/nu mice with melanoma xenografts22-24 days[2][3]
Blood Chemistry Normal levels of ALT, AST, ALKP, ALB, GLB, TPR, TBIL, BUN, GLU, CK, and CAL.Athymic nu/nu mice with melanoma xenografts24 days[3]
Histology No morphological changes in the liver, spleen, kidney, intestine, lung, or heart.Mice with melanoma tumors22 days[2]
Systemic Toxicity No obvious systemic toxicity.Orthotopic SUM159 breast cancer xenografts in miceNot specified[2]

Experimental Protocols

Protocol 1: Assessment of Sub-chronic Toxicity

  • Animal Model: Use the same strain of animals as in the efficacy studies.

  • Groups: Include a vehicle control group and at least three dose levels of this compound.

  • Administration: Administer the compound daily via the intended route for the duration of the efficacy study (e.g., 21-28 days).

  • Monitoring:

    • Record body weight and general clinical signs daily.

    • Measure food and water consumption weekly.

  • Terminal Procedures:

    • At the end of the study, collect blood via cardiac puncture for a complete blood count (CBC) and serum chemistry analysis.[5]

    • Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs).

    • Fix organs in 10% neutral buffered formalin for histopathological examination.

Visualizations

experimental_workflow Experimental Workflow for Toxicity Assessment cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis A Animal Acclimatization B Group Allocation (Vehicle Control, Dose Groups) A->B C Daily Administration of This compound B->C D Daily Monitoring (Body Weight, Clinical Signs) C->D E Terminal Blood Collection (CBC, Serum Chemistry) D->E F Gross Necropsy and Organ Collection E->F G Histopathological Examination F->G

Caption: Workflow for in vivo toxicity assessment of this compound.

signaling_pathway Mechanism of Leelamine-Induced Cell Death Leelamine This compound Lysosome Lysosome Accumulation Leelamine->Lysosome Cholesterol Inhibition of Intracellular Cholesterol Transport Lysosome->Cholesterol Signaling Disruption of Oncogenic Signaling Pathways (PI3K/Akt, MAPK, STAT3) Cholesterol->Signaling CellDeath Cancer Cell Death Signaling->CellDeath

Caption: Simplified signaling pathway of this compound's anticancer activity.

References

Stability of Leelamine hydrochloride in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Leelamine hydrochloride in various solvent systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is the hydrochloride salt of Leelamine, a lipophilic diterpene amine derived from pine tree bark. It is a weakly basic amine, a characteristic that underlies its lysosomotropic properties, meaning it can accumulate in acidic cellular compartments like lysosomes.[1] This accumulation is central to its mechanism of action, which involves the disruption of intracellular cholesterol transport.

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound powder should be stored at -20°C. Some suppliers suggest that solutions in solvent can be stored at -80°C for up to one year.[2] For the free base form, Leelamine, storage at room temperature is recommended, with a stated stability of at least two years.[3]

Q3: In which solvents is this compound soluble?

This compound exhibits solubility in various organic solvents. The following table summarizes known solubility data.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble up to 100 mM
EthanolSoluble up to 100 mM
Dimethylformamide (DMF)20 mg/mL
DMSO:PBS (pH 7.2) (1:2)0.15 mg/mL

Note: The solubility in aqueous solutions is limited, particularly at neutral or alkaline pH, due to the weakly basic nature of the parent compound.

Troubleshooting Guide

Q4: I am observing precipitation of this compound when preparing aqueous solutions for my cell-based assays. How can I resolve this?

This is a common issue due to the low aqueous solubility of Leelamine's free base form. This compound is more soluble in acidic conditions where the amine group is protonated.

  • pH Adjustment: Ensure your final solution pH is acidic (ideally below 6.0) to maintain the protonated, more soluble form of the molecule.

  • Co-solvents: For in vivo or cell culture experiments where high concentrations of organic solvents are not ideal, a co-solvent system can be employed. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline/PBS.[2] It is crucial to add the components sequentially, ensuring dissolution at each step.[2]

  • Sonication: Gentle sonication can aid in the dissolution process.

Q5: I am concerned about the stability of my this compound stock solution in DMSO. How should I handle it?

DMSO is a suitable solvent for preparing stock solutions of this compound.

  • Storage: Store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Light Protection: While there is no specific data on the photostability of this compound, it is good laboratory practice to store solutions in light-protecting amber vials or wrapped in aluminum foil, especially for long-term storage.[2]

  • Sterilization: If sterile filtration is required, use a specialized organic-compatible filter membrane (e.g., PTFE). DMSO itself has sterilizing properties, so for many applications, filtration of a freshly prepared solution may not be necessary.[2]

Experimental Protocols

Q6: How can I perform a forced degradation study to understand the stability of this compound?

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method. The following is a general protocol based on ICH guidelines.

Experimental Workflow for Forced Degradation Study

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (e.g., in Methanol) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Stock_Solution->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal Degradation (e.g., 80°C, solid) Photo Photolytic Degradation (UV/Vis light) Stock_Solution->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-UV/MS Method Dilute->HPLC

Caption: Workflow for conducting a forced degradation study on this compound.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol (B129727) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 4 hours).

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Expose the solid powder of this compound to dry heat (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all stressed samples to a suitable working concentration with the mobile phase.

    • Analyze all samples using a validated stability-indicating HPLC-UV/MS method.

Q7: What is a general protocol for a stability-indicating HPLC method for this compound?

While a specific validated method for this compound is not publicly available, the following protocol is based on methods developed for other amine hydrochlorides and the known properties of Leelamine. The aromatic nature of the abietane (B96969) skeleton suggests UV detection is feasible.

Signaling Pathway for Leelamine's Mechanism of Action

Leelamine_Mechanism cluster_cell Cellular Environment cluster_effects Downstream Effects Leelamine_ext Leelamine (Weak Base) Lysosome Lysosome (Acidic pH) Leelamine_ext->Lysosome Accumulation (Ion Trapping) Cholesterol_transport_inhibition Inhibition of Cholesterol Transport Lysosome->Cholesterol_transport_inhibition Disruption Oncogenic_pathway_inhibition Inhibition of Oncogenic Pathways (e.g., PI3K/AKT, MAPK) Cholesterol_transport_inhibition->Oncogenic_pathway_inhibition Cell_death Cancer Cell Death Oncogenic_pathway_inhibition->Cell_death

Caption: Leelamine's lysosomotropic action and downstream effects on cancer cells.

HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for lipophilic compounds.
Mobile Phase Acetonitrile and a phosphate (B84403) or acetate (B1210297) buffer (pH 3-4)The acidic pH ensures the amine is protonated, leading to better peak shape.
Elution Gradient elutionTo ensure separation of the parent compound from potential degradation products with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Detection Wavelength To be determined experimentally (scan 200-400 nm)The optimal wavelength for detection needs to be determined by running a UV scan of this compound. Based on its structure, a wavelength in the range of 210-230 nm is likely to be suitable.
Injection Volume 10 µLStandard injection volume.

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by the ability of the method to separate the main peak from all degradation products generated during the forced degradation study.

References

Technical Support Center: Overcoming Limitations of Leelamine as a Research Compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Leelamine as a research compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Leelamine?

Leelamine is a weakly basic diterpene amine with lysosomotropic properties, meaning it accumulates in acidic organelles like lysosomes.[1][2][3] This accumulation leads to the inhibition of intracellular cholesterol transport.[1][3][4] The disruption of cholesterol homeostasis, in turn, affects multiple downstream signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt, MAPK, and STAT3 pathways.[1][3][5] The primary amino group of Leelamine is essential for its lysosomotropic properties and subsequent anti-cancer activity.[3][6][7]

Q2: What are the known off-target effects of Leelamine?

Leelamine's mechanism of action, while potent, can lead to several off-target effects that may complicate data interpretation. These include:

  • Non-specific membrane disruption: At higher concentrations, the hydrophobic nature of Leelamine can cause general disruption of cellular membranes.[8]

  • Compound aggregation: Like many small molecules, Leelamine can form aggregates at high concentrations, which can non-specifically inhibit enzymes and other proteins.[8]

  • Weak affinity for cannabinoid receptors: Leelamine has been reported to have weak affinity for CB1 and CB2 cannabinoid receptors, although its primary anti-cancer effects are independent of this activity.[2]

  • Inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK): Leelamine is also known to be an inhibitor of PDK.[2][9]

Q3: What are the solubility characteristics of Leelamine?

Leelamine has limited aqueous solubility. It is typically dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for in vitro experiments.[9][10] For in vivo studies, specialized formulations like liposomes (e.g., Nanolipolee-007) have been developed to improve solubility and systemic delivery.[5]

Q4: How is Leelamine metabolized?

In vitro and in vivo studies have shown that Leelamine undergoes Phase I metabolism, primarily through the action of the cytochrome P450 enzyme CYP2D6.[5][11] This results in a mono-hydroxylated metabolite that is mainly excreted in the urine.[5][11]

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed at low concentrations in cell-based assays.
  • Possible Cause: Non-specific membrane disruption or compound aggregation.

  • Troubleshooting Steps:

    • Determine the cytotoxic profile: Perform a dose-response curve using a cell viability assay (e.g., MTS or MTT) to determine the IC50 value in your specific cell line.[8]

    • Assess membrane integrity: Use a lactate (B86563) dehydrogenase (LDH) release assay to check for membrane damage at various concentrations of Leelamine.[8] If significant LDH release is observed at concentrations intended to be non-toxic, consider using lower concentrations.

    • Control for aggregation: Run the assay in the presence of a non-ionic detergent like 0.01% Triton X-100 to disrupt potential aggregates.[8] A reduction in cytotoxicity in the presence of the detergent suggests aggregation was a contributing factor.

Problem 2: Inconsistent results between experimental replicates.
  • Possible Cause: Poor solubility and stability of Leelamine in aqueous buffers.

  • Troubleshooting Steps:

    • Ensure complete solubilization: Visually inspect your stock solution and working dilutions to ensure no precipitation has occurred.[8]

    • Minimize freeze-thaw cycles: Prepare single-use aliquots of your Leelamine stock solution to avoid degradation from repeated freezing and thawing.[8]

    • Standardize buffer preparation: Ensure consistent pH and composition of your assay buffers, as these can influence compound stability.[8]

    • Optimize cell culture conditions: Maintain consistency in cell passage number, confluency, and media composition, as these factors can influence cellular response.[12]

Problem 3: Inhibition of an unrelated control enzyme in a biochemical assay.
  • Possible Cause: Non-specific inhibition due to compound reactivity or pan-assay interference compounds (PAINS).

  • Troubleshooting Steps:

    • Check for thiol reactivity: Include a reducing agent like dithiothreitol (B142953) (DTT) in the assay buffer. A diminished inhibitory effect suggests Leelamine may be reacting with cysteine residues on the enzyme.[8]

    • Use computational tools: Check the chemical structure of Leelamine for substructures known to cause assay interference using PAINS-screening software.[8]

    • Confirm with a structurally different inhibitor: If possible, use an alternative inhibitor with a different chemical scaffold that targets the same pathway to validate your findings.[8]

Quantitative Data Summary

Table 1: In Vitro Efficacy of Leelamine and its Derivatives

CompoundCell LineIC50 (µmol/L)Reference
LeelamineUACC 903~3.0[9]
Leelamine1205 Lu~3.0[9]
Derivative 5a (trifluoro acetyl)UACC 9031.2[3][6]
Derivative 5a (trifluoro acetyl)1205 Lu2.0[3][6]
Derivative 5b (tribromo acetyl)UACC 9031.0[3][6]
Derivative 5b (tribromo acetyl)1205 Lu1.8[3][6]
Derivative 5c (acetyl)UACC 90389.4[3][6]
Derivative 5c (acetyl)1205 Lu>100[3][6]

Experimental Protocols

Cell Viability (MTS) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of Leelamine (or vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[12]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treat cells with Leelamine for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]

    • Incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[8]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

Visualizations

Leelamine_Signaling_Pathway Leelamine Leelamine Lysosome Lysosome Leelamine->Lysosome Accumulates in Cholesterol_Transport Intracellular Cholesterol Transport Lysosome->Cholesterol_Transport Inhibits RTK Receptor Tyrosine Kinases (RTKs) Cholesterol_Transport->RTK Disrupts PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt Inhibits MAPK MAPK Pathway RTK->MAPK Inhibits STAT3 STAT3 Pathway RTK->STAT3 Inhibits Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival MAPK->Cell_Survival STAT3->Cell_Survival

Caption: Leelamine's mechanism of action leading to inhibition of key oncogenic signaling pathways.

Troubleshooting_Workflow Start Inconsistent or Unexpected Experimental Results Check_Solubility Verify Compound Solubility and Stability Start->Check_Solubility Assess_Cytotoxicity Assess Non-Specific Cytotoxicity (LDH Assay) Start->Assess_Cytotoxicity Control_Aggregation Control for Aggregation (Detergent) Start->Control_Aggregation Refine_Protocol Refine Experimental Protocol Check_Solubility->Refine_Protocol Assess_Cytotoxicity->Refine_Protocol Control_Aggregation->Refine_Protocol Validate_Target Validate with Orthogonal Methods/Compounds Refine_Protocol->Validate_Target

Caption: A logical workflow for troubleshooting common issues in Leelamine experiments.

References

Best practices for long-term storage of Leelamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the long-term storage and handling of Leelamine hydrochloride, addressing common issues researchers may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

There are conflicting recommendations from suppliers. Some suggest room temperature[1], while others advise -20°C[2] or 2-8°C[3]. For long-term storage, it is generally advisable to store at -20°C to minimize potential degradation, especially given that some instability for related compounds has been noted at room temperature.[4] For short-term storage, 2-8°C is a viable option.

Q2: How should I store this compound to ensure its stability?

This compound should be stored in a tightly closed container in a dry, well-ventilated area.[2][5][6] To prevent leakage and contamination, it is best practice to keep the container upright and use a secondary container.[5]

Q3: What is the expected shelf-life of this compound?

When stored at room temperature, this compound is reported to be stable for at least two years.[1] While specific long-term stability data at colder temperatures is limited for this compound, studies on similar compounds like aromatic amines have shown stability for at least 14 months when stored at -70°C.[4]

Q4: Are there any substances that should be avoided when storing this compound?

Yes, as a hydrochloride salt of an amine, it should be stored away from bases, amines, alkali metals, metals, permanganates, fluorine, metal acetylides, and hexalithium disilicide.[5] Additionally, avoid storing it with combustible packing materials.[5]

Q5: How can I tell if my this compound has degraded?

While specific degradation products are not well-documented in the provided search results, any change in physical appearance (e.g., color change, clumping) or a noticeable decrease in its biological activity in your experiments could indicate degradation. If degradation is suspected, it is recommended to use a fresh batch of the compound for sensitive experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.Verify storage conditions (temperature, humidity, light exposure). Consider performing a stability test (see Experimental Protocols). For critical experiments, use a new, unopened vial of the compound.
Difficulty dissolving the compound The compound may have absorbed moisture.Ensure the storage container is tightly sealed and stored in a desiccator if necessary. Gently warm the solvent and vial before dissolving.
Visible changes in the solid (e.g., discoloration, clumping) Potential chemical degradation or moisture absorption.Discard the compound as its purity may be compromised. Review storage procedures to prevent future occurrences.

Data Presentation

Table 1: Summary of Recommended Storage Conditions for this compound

Parameter Recommendation Source(s)
Temperature Room temperature, -20°C, or 2-8°C[1][2][3]
Container Tightly closed, upright, with a secondary container[2][5][6]
Environment Dry, well-ventilated area[2][5][6]
Stability ≥ 2 years at room temperature[1]

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

This protocol is designed to assess the stability of this compound under different storage conditions.

1. Materials:

  • This compound (multiple aliquots from the same batch)
  • HPLC-grade solvents (e.g., acetonitrile, water with formic acid)
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector
  • Temperature- and humidity-controlled storage chambers
  • Analytical balance
  • Volumetric flasks and pipettes

2. Procedure:

  • Initial Analysis (T=0):
  • Prepare a stock solution of this compound of a known concentration.
  • Perform an initial HPLC analysis to determine the initial purity and peak area of the compound. This will serve as the baseline.
  • Sample Storage:
  • Aliquot the solid this compound into separate, tightly sealed vials.
  • Store the vials under different conditions:
  • -20°C (control)
  • 4°C
  • Room temperature (e.g., 25°C) with controlled humidity
  • Elevated temperature (e.g., 40°C) with controlled humidity (for accelerated degradation)
  • Time-Point Analysis:
  • At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve one vial from each storage condition.
  • Prepare a solution of the same concentration as the initial analysis.
  • Perform HPLC analysis under the same conditions as the initial run.
  • Data Analysis:
  • Compare the peak area and purity of the stored samples to the initial (T=0) sample.
  • Calculate the percentage of degradation over time for each storage condition.
  • Monitor for the appearance of any new peaks, which would indicate degradation products.

Visualizations

G cluster_storage Long-Term Storage of this compound cluster_troubleshooting Troubleshooting start Start: Receive Leelamine HCl check_temp Conflicting Supplier Info on Temp? start->check_temp store_neg_20 Store at -20°C (Recommended for Long-Term) check_temp->store_neg_20 Yes store_rt Store at Room Temp (Supplier data available for 2 yrs) check_temp->store_rt No check_container Store in Tightly Sealed, Dry, Well-Ventilated Area store_neg_20->check_container store_rt->check_container use_secondary Use Secondary Container check_container->use_secondary observe_issue Observe Inconsistent Results or Physical Change use_secondary->observe_issue verify_storage Verify Storage Conditions (Temp, Humidity, Light) observe_issue->verify_storage Yes new_batch Use a New Batch for Critical Experiments observe_issue->new_batch No, but results critical stability_test Perform Stability Test (e.g., HPLC) verify_storage->stability_test stability_test->new_batch Degradation Suspected discard Discard if Degraded stability_test->discard Degradation Confirmed

References

Validation & Comparative

Comparing the anticancer activity of Leelamine vs. abietic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Anticancer Activities of Leelamine and Abietic Acid for Researchers and Drug Development Professionals

Introduction

Leelamine and abietic acid, both diterpenoids derived from pine trees, have garnered attention in oncological research for their potential anticancer properties.[1][2] Leelamine (dehydroabietylamine) is a lipophilic amine, while abietic acid is a structurally similar tricyclic diterpene distinguished by a carboxylic acid group instead of an amino group.[3] Despite their structural resemblance, their efficacy and mechanisms of action against cancer cells differ significantly. This guide provides a detailed, objective comparison of their anticancer activities, supported by experimental data, to inform researchers and professionals in the field of drug development.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference in the anticancer activity between Leelamine and abietic acid stems from their distinct molecular mechanisms. The primary amino group on Leelamine is crucial for its potent anticancer effects, a feature that abietic acid lacks.[3]

Leelamine: A Lysosomotropic Agent Targeting Cholesterol Transport

Leelamine's primary mechanism is its function as a lysosomotropic agent.[1][4] Its chemical properties cause it to accumulate in lysosomes, the acidic organelles within cells. This accumulation disrupts critical cellular processes:

  • Inhibition of Intracellular Cholesterol Transport : Once inside the lysosome, Leelamine is believed to bind to NPC1, a protein essential for exporting cholesterol from the lysosome.[3] This blockage leads to a massive buildup of cholesterol within the lysosome/endosome compartments.[4]

  • Shutdown of Oncogenic Signaling : Cancer cells are heavily dependent on cholesterol for various functions, including the maintenance of cell membrane integrity and the proper functioning of receptor-mediated signaling. By making cholesterol unavailable, Leelamine effectively halts key oncogenic signaling cascades that drive cancer cell proliferation and survival, including the PI3K/AKT, STAT3, and MAPK pathways.[3][4]

  • Induction of Cell Death : The disruption of cholesterol homeostasis, autophagic flux, and endocytosis ultimately triggers caspase-independent cancer cell death.[4]

Leelamine_Pathway cluster_outside Extracellular Space cluster_cell Cancer Cell cluster_lysosome Lysosome (Acidic) Leelamine_ext Leelamine Leelamine_int Leelamine Accumulation Leelamine_ext->Leelamine_int Enters Cell & Moves to Lysosome NPC1 NPC1 Protein Leelamine_int->NPC1 Inhibits Cholesterol_acc Cholesterol Accumulation RTK Receptor Tyrosine Kinases (RTKs) Cholesterol_acc->RTK Disrupts Signaling (Lack of Cholesterol) Signaling PI3K/AKT STAT3 MAPK RTK->Signaling Activates CellDeath Cell Death Signaling->CellDeath Inhibition Leads To

Caption: Leelamine's mechanism of action via lysosomal accumulation and cholesterol transport inhibition.

Abietic Acid: A Multi-Target Agent

In contrast to Leelamine's specific mechanism, abietic acid exhibits anticancer effects through multiple, more conventional pathways. However, its effectiveness is highly variable and dependent on the cancer cell type. While some studies report potent activity, others find it to be inactive, particularly in melanoma cell lines where Leelamine is effective.[3][5]

The known mechanisms of abietic acid include:

  • Induction of Apoptosis : It can trigger the mitochondrial-dependent apoptosis pathway by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[6][7]

  • Cell Cycle Arrest : Abietic acid has been shown to arrest cancer cells in the G0/G1 or G2/M phase of the cell cycle by downregulating key proteins like cyclin D1 and cdk4.[6][8]

  • Inhibition of NF-κB Signaling : It can directly bind to and inhibit IKKβ, a key kinase in the NF-κB signaling pathway, thereby suppressing the transcription of genes involved in inflammation and cell survival.[7][8]

  • DNA Damage : In lung cancer cells, abietic acid has been found to target DNA topoisomerase II alpha (TOP2A), leading to DNA damage and subsequent apoptosis.[9]

Abietic_Acid_Pathway cluster_mechanisms Multiple Anticancer Mechanisms AA Abietic Acid Mito Mitochondrial Pathway (Bax↑, Bcl-2↓) AA->Mito CCA Cell Cycle Arrest (G0/G1, G2/M) AA->CCA NfkB NF-κB Pathway (IKKβ Inhibition) AA->NfkB DNA DNA Damage (TOP2A Targeting) AA->DNA Apoptosis Apoptosis Mito->Apoptosis Prolif Inhibition of Proliferation CCA->Prolif NfkB->Prolif DNA->Apoptosis

Caption: Abietic acid's diverse anticancer mechanisms of action.

Quantitative Data Presentation: Comparative Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The data below, compiled from multiple studies, highlights the significant difference in efficacy between Leelamine and abietic acid across various cancer cell lines.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Leelamine UACC 903Melanoma~1.8[5]
1205 LuMelanoma~2.2[5]
MDA-MB-231Breast CancerGrowth inhibited, but specific IC50 not provided[1]
LNCaPProstate CancerGrowth inhibited, but specific IC50 not provided[1]
Abietic Acid UACC 903MelanomaInactive[3][5]
1205 LuMelanomaInactive[3][5]
PC-9Non-Small-Cell LungSignificant inhibition at 25-50 µM[8]
H1975Non-Small-Cell LungSignificant inhibition at 25-50 µM[8]
MCF-7Breast Cancer0.06[10]
HepG2Liver Cancer0.01-0.5 µg/ml (~0.033-1.65 µM)[11]

Note: The reported high potency of abietic acid in MCF-7 and HepG2 cells contrasts sharply with its inactivity in melanoma cells, underscoring its cell-type-specific activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Leelamine and abietic acid.

Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding : Cancer cells (e.g., UACC 903, 1205 Lu, PC-9) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[5]

  • Compound Treatment : Cells are treated with a range of concentrations of Leelamine or abietic acid for a specified period (e.g., 48 or 72 hours).[5][12]

  • MTT Addition : Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and plates are incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[5]

  • Formazan Solubilization : The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement : The absorbance is read at 570 nm using a microplate reader.[5]

  • Data Analysis : Cell viability is calculated as a percentage relative to vehicle-treated control cells. IC50 values are determined from the resulting dose-response curves.[5]

MTT_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Compound (Varying Concentrations) seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent (Incubate 4 hours) incubate->add_mtt dissolve Dissolve Formazan Crystals with DMSO add_mtt->dissolve read Read Absorbance (570 nm) dissolve->read analyze Calculate Viability & Determine IC50 read->analyze end End analyze->end

References

Validating the Inhibition of Cholesterol Transport by Leelamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, identifying and validating novel therapeutic agents is a critical endeavor. Leelamine, a natural compound derived from pine bark, and its synthetic derivatives have emerged as promising inhibitors of intracellular cholesterol transport, with significant potential in cancer therapy. This guide provides an objective comparison of the performance of Leelamine derivatives with other cholesterol transport inhibitors, supported by experimental data and detailed methodologies.

Leelamine and its Derivatives: A Novel Class of Cholesterol Transport Inhibitors

Leelamine and its active derivatives function as lysosomotropic agents, accumulating in the acidic environment of lysosomes.[1][2] This accumulation leads to the direct inhibition of the Niemann-Pick C1 (NPC1) protein, a key transporter responsible for the egress of cholesterol from lysosomes to the cytoplasm.[1][3] The subsequent blockade of cholesterol transport results in the sequestration of cholesterol within the lysosomes, depriving cancer cells of this essential lipid.[1][2] This cholesterol deficiency disrupts critical cellular processes, including the function of membrane lipid rafts and the activation of key oncogenic signaling pathways.[4]

The anticancer activity of Leelamine derivatives is intrinsically linked to their ability to inhibit cholesterol transport. The presence of an amino group or a similar moiety is crucial for their lysosomotropic property and, consequently, their therapeutic effect.[1][5] Inactive derivatives, lacking this functional group, do not accumulate in lysosomes and fail to inhibit cholesterol transport.[1]

Quantitative Comparison of Leelamine Derivatives' Efficacy

The anti-proliferative activity of Leelamine and its synthesized derivatives has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the IC50 values of Leelamine and several of its derivatives in two human melanoma cell lines, UACC 903 and 1205 Lu. A lower IC50 value indicates a more potent compound.

CompoundDerivative TypeModificationIC50 (µM) in UACC 903IC50 (µM) in 1205 LuReference
Leelamine Parent Compound-~1.8~2.2[6]
5a Leelamine DerivativeAmidation of the primary amine with a trifluoroacetyl group1.22.0[6]
5b Leelamine DerivativeAmidation of the primary amine with a tribromoacetyl group1.01.8[6]
5c Leelamine DerivativeAmidation of the primary amine with a bulkier group> 10> 10[6]
Abietic Acid Structural AnalogCarboxylic acid instead of amineInactiveInactive[6]
4a Abietic Acid DerivativeConversion of carboxylic acid to an amine-containing group1.52.5[7]

Signaling Pathways Affected by Leelamine Derivatives

The disruption of cholesterol homeostasis by Leelamine and its active derivatives leads to the downstream inhibition of several key signaling pathways that are often hyperactivated in cancer cells, promoting their survival and proliferation. These include the PI3K/Akt, MAPK, and STAT3 pathways.[4][8] By inhibiting multiple pathways simultaneously, Leelamine derivatives may offer a strategy to overcome the drug resistance that can develop when targeting a single protein.[9]

Leelamine Leelamine & Active Derivatives Lysosome Lysosome Accumulation Leelamine->Lysosome NPC1 NPC1 Inhibition Lysosome->NPC1 Cholesterol Cholesterol Transport Blockade NPC1->Cholesterol Cholesterol_Deficiency Cytoplasmic Cholesterol Deficiency Cholesterol->Cholesterol_Deficiency Lipid_Rafts Lipid Raft Disruption Cholesterol_Deficiency->Lipid_Rafts RTK Receptor Tyrosine Kinases (RTKs) Lipid_Rafts->RTK inhibition PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt inhibition MAPK MAPK Pathway RTK->MAPK inhibition STAT3 STAT3 Pathway RTK->STAT3 inhibition Proliferation Decreased Proliferation PI3K_Akt->Proliferation Apoptosis Increased Apoptosis PI3K_Akt->Apoptosis MAPK->Proliferation MAPK->Apoptosis STAT3->Proliferation STAT3->Apoptosis

Signaling pathway of Leelamine and its active derivatives.

Comparison with Other Cholesterol Transport Inhibitors

To provide a broader context for the activity of Leelamine derivatives, it is useful to compare them with other known inhibitors of cholesterol transport.

InhibitorTargetMechanism of ActionPrimary Application
Leelamine Derivatives NPC1Lysosomotropic agents that accumulate in lysosomes and directly inhibit NPC1, leading to cholesterol sequestration.[1]Cancer Therapy (preclinical)
Ezetimibe NPC1L1Selectively inhibits the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine, blocking the absorption of dietary and biliary cholesterol.[1][10]Hypercholesterolemia
U18666A NPC1A pharmacological tool that inhibits NPC1, inducing a cellular phenotype similar to Niemann-Pick type C disease by blocking cholesterol egress from lysosomes.[11][12]Research Tool
Amphotericin B Membrane CholesterolA polyene antifungal that binds to ergosterol (B1671047) (in fungi) and cholesterol (in mammals), forming pores in the cell membrane and increasing permeability.[13][14]Antifungal Agent

Experimental Protocols

The validation of cholesterol transport inhibition by Leelamine derivatives involves a series of key experiments. Detailed methodologies for these assays are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds and to calculate their IC50 values.

  • Cell Seeding: Seed cancer cells (e.g., UACC 903, 1205 Lu) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Leelamine, its derivatives, or control compounds for 24 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells. Calculate IC50 values from the dose-response curves.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 Seed Seed Cells in 96-well plate Treat Treat with Compounds Seed->Treat MTT Add MTT Reagent Treat->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Read Absorbance Solubilize->Read

Workflow for the MTT cell viability assay.
Filipin Staining for Cholesterol Accumulation

Filipin is a fluorescent compound that binds specifically to unesterified cholesterol. This assay visualizes the accumulation of cholesterol in lysosomes upon treatment with transport inhibitors.

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat them with the test compounds (e.g., Leelamine derivatives at their IC50 concentrations) for 24 hours.

  • Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde for 30 minutes.

  • Quenching: Quench the fixation by incubating the cells with 1.5 mg/mL glycine (B1666218) in PBS for 10 minutes.

  • Filipin Staining: Incubate the cells with a solution of Filipin III (e.g., 50 µg/mL in PBS with 10% fetal bovine serum) for 2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Microscopy: Mount the coverslips on microscope slides and visualize the cholesterol distribution using a fluorescence microscope with a UV filter.

Start Cells on Coverslips Treatment Compound Treatment (24h) Start->Treatment Fixation Fixation (Paraformaldehyde) Treatment->Fixation Quenching Quenching (Glycine) Fixation->Quenching Staining Filipin Staining (2h) Quenching->Staining Washing Washing (PBS) Staining->Washing Microscopy Fluorescence Microscopy Washing->Microscopy

Workflow for Filipin staining of intracellular cholesterol.
Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by the inhibition of cholesterol transport.

  • Cell Lysis: Treat cells with Leelamine derivatives or control compounds for the desired time points. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated and total Akt, ERK, and STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

Leelamine and its active derivatives represent a promising class of anticancer agents that function by inhibiting intracellular cholesterol transport through the direct targeting of the NPC1 protein. Their efficacy is closely tied to their lysosomotropic properties, which allow for their accumulation within lysosomes where they exert their inhibitory effect. The resulting disruption of cholesterol homeostasis leads to the suppression of multiple oncogenic signaling pathways, highlighting a multifaceted approach to cancer therapy. When compared to other cholesterol-modulating agents, Leelamine derivatives offer a distinct mechanism of action with potential applications in oncology. The experimental protocols detailed in this guide provide a framework for the continued investigation and validation of these and other novel cholesterol transport inhibitors.

References

Leelamine's Anti-Cancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing research highlights the potent anti-cancer properties of Leelamine, a naturally derived diterpene amine, across a spectrum of cancer cell lines. This guide synthesizes key findings on Leelamine's mechanism of action, its differential efficacy, and the experimental protocols used to validate its effects, providing a valuable resource for researchers, scientists, and drug development professionals.

Mechanism of Action: A Novel Approach to Cancer Therapy

Leelamine exhibits a unique mechanism of action centered on its lysosomotropic properties.[1][2] As a weakly basic amine, it accumulates in acidic organelles like lysosomes.[1][3] This accumulation disrupts intracellular cholesterol trafficking, leading to a cascade of events that culminate in cancer cell death.[1][2][4] The sequestration of cholesterol within lysosomes makes it unavailable for crucial cellular processes, thereby inhibiting key oncogenic signaling pathways.[2][4]

The primary downstream effect of this cholesterol sequestration is the disruption of receptor-mediated endocytosis and the inhibition of several critical signaling cascades, including the PI3K/Akt, MAPK, and STAT3 pathways.[1][4][5][6] These pathways are frequently constitutively activated in a majority of melanomas and other cancers, playing a pivotal role in promoting tumor growth, proliferation, and survival.[5][6] By simultaneously targeting these three major signaling pathways, Leelamine presents a multi-pronged attack on cancer cells, potentially reducing the likelihood of drug resistance.[5][6]

Studies have shown that Leelamine's cytotoxic effects are often mediated through a caspase-independent cell death mechanism, particularly in the early stages, which is triggered by the accumulation of cholesterol.[1][7] However, it has also been reported to induce apoptosis in various cancer cell lines through the activation of pro-apoptotic proteins like Bax and Bak, and the cleavage of procaspase-3.[2][8][9]

Comparative Efficacy of Leelamine Across Cancer Cell Lines

Leelamine has demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines, with a notable selectivity for cancer cells over normal cells. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in several studies, showcasing its efficacy in melanoma, breast cancer, prostate cancer, and hepatocellular carcinoma.

Cancer TypeCell LineIC50 (µM)Reference
MelanomaUACC 903~1.8 - 2.0[5][10][11]
Melanoma1205 Lu~2.2[10][11]
Breast CancerMDA-MB-231Not specified, but showed dose-dependent apoptosis[8][9]
Breast CancerMCF-7Not specified, but showed dose-dependent apoptosis[8][9]
Breast CancerSUM159Not specified, but showed dose-dependent apoptosis[8]
Prostate CancerLNCaPNot specified, but showed decreased mitotic activity and apoptosis[2][12][13]
Prostate CancerC4-2BNot specified, but showed decreased mitotic activity and apoptosis[2]
Prostate Cancer22Rv1Not specified, but showed decreased mitotic activity and apoptosis[2][12][13]
Prostate CancerMyc-CaPNot specified, but showed decreased mitotic activity and apoptosis[2]
Prostate CancerPC-3Not specified, but showed decreased intracellular lipid levels[13]
Hepatocellular CarcinomaHepG2Potent cytotoxicity observed[9]
Hepatocellular CarcinomaHCCLM3Potent cytotoxicity observed[9]

Note: While several studies confirm the efficacy of Leelamine in the listed breast and prostate cancer cell lines, specific IC50 values were not consistently reported in the reviewed literature. The effect was often described as significant inhibition of proliferation and induction of apoptosis.

Notably, Leelamine was found to be 4.5-fold more effective at inhibiting the survival of cultured melanoma cells compared to normal cells, with average IC50 values of 2 µM and 9.3 µmol/L, respectively.[5][10] Furthermore, in breast cancer studies, the normal mammary epithelial cell line MCF-10A was found to be resistant to the apoptotic and growth-inhibiting effects of the drug.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the evaluation of Leelamine's effects.

Cell Viability Assay (MTS/MTT Assay)

This assay is used to determine the cytotoxic effects of Leelamine and to calculate its IC50 value.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells per well) and allowed to adhere overnight.[11]

  • Compound Treatment: Cells are then treated with a range of concentrations of Leelamine or a vehicle control (like DMSO) for a specified period (e.g., 48 or 72 hours).[11]

  • Reagent Addition: After the treatment period, a reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[11]

  • Incubation: The plates are incubated for a few hours to allow viable cells to convert the tetrazolium salt into a colored formazan (B1609692) product.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).[11]

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are then determined from the dose-response curves.[11]

Apoptosis Assay (Caspase-3/7 Assay)

This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases.

  • Cell Treatment: Cells are treated with Leelamine at various concentrations for a defined period.

  • Reagent Addition: A luminogenic substrate for caspase-3 and caspase-7 is added to the cells.

  • Signal Measurement: The cleavage of the substrate by active caspases generates a luminescent signal that is proportional to the amount of caspase activity. This signal is measured using a luminometer.

  • Data Analysis: The increase in caspase activity in Leelamine-treated cells compared to control cells indicates the induction of apoptosis.

Western Blotting

This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways.

  • Cell Lysis: Cells treated with Leelamine are lysed to extract total proteins.

  • Protein Quantification: The concentration of protein in each lysate is determined.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies that specifically recognize the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3).[11]

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.

  • Analysis: The intensity of the protein bands is quantified to determine the relative protein expression levels.

Visualizing the Molecular Impact and Experimental Design

To further elucidate Leelamine's mechanism and the experimental approach to its evaluation, the following diagrams are provided.

Leelamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_lysosome Lysosome RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K MAPK_pathway MAPK Pathway (Ras-Raf-MEK-ERK) RTK->MAPK_pathway STAT3 STAT3 RTK->STAT3 Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation ERK ERK MAPK_pathway->ERK ERK->Proliferation STAT3->Proliferation Leelamine Leelamine Cholesterol Cholesterol Transport Leelamine->Cholesterol Inhibits Cholesterol->RTK Required for Endocytosis & Function

Caption: Leelamine's mechanism of action, inhibiting cholesterol transport and key oncogenic pathways.

Experimental_Workflow_IC50 start Start: Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with varying Leelamine concentrations seed->treat incubate Incubate for 48-72 hours treat->incubate add_mts Add MTS/MTT Reagent incubate->add_mts measure Measure Absorbance add_mts->measure analyze Analyze Data & Calculate IC50 measure->analyze end End: Determine Potency analyze->end

Caption: A typical experimental workflow for determining the IC50 value of Leelamine.

References

Comparative Analysis of Leelamine with Other Lysosomotropic Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms and efficacy of Leelamine compared to other notable lysosomotropic agents, including Siramesine, Chloroquine (B1663885), and U18666A. This guide provides a comparative analysis of their performance based on experimental data, detailed experimental protocols, and visualizations of their molecular pathways.

Lysosomotropic agents, characterized by their ability to accumulate within the acidic environment of lysosomes, are gaining increasing attention in drug development, particularly in oncology. Their mechanism of action often involves the disruption of lysosomal function, leading to downstream effects on cellular processes such as autophagy, cholesterol trafficking, and signaling pathways, ultimately culminating in cell death. Leelamine, a natural diterpene amine, has emerged as a promising lysosomotropic agent with potent anti-cancer properties. This guide provides a comparative analysis of Leelamine with other well-established lysosomotropic agents—Siramesine, Chloroquine, and U18666A—to aid researchers, scientists, and drug development professionals in their evaluation and potential application of these compounds.

Comparative Efficacy: A Quantitative Overview

The cytotoxic effects of Leelamine, Siramesine, and Chloroquine have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. While direct head-to-head comparisons across a wide range of cell lines in a single study are limited, the available data provides valuable insights into their relative efficacy.

CompoundCell LineIC50 (µM)Reference
Leelamine UACC 903 (Melanoma)~2[1][2][3]
1205 Lu (Melanoma)~2.2[1]
Normal melanocytes~9.3[1][2]
Siramesine U87-MG (Glioblastoma)8.875[4]
U251-MG (Glioblastoma)9.654[4]
T98G (Glioblastoma)7.236[4]
Chloroquine MDA-MB-231 (Breast Cancer)113[5]

Note: IC50 values can vary significantly depending on the cell line, experimental conditions, and assay duration. The data presented here is for comparative purposes and is sourced from different studies.

Mechanism of Action: Disrupting the Lysosome and Beyond

While all four compounds are classified as lysosomotropic agents, their primary molecular targets and downstream effects exhibit notable differences.

Leelamine: This weakly basic amine readily accumulates in lysosomes.[6] Its primary mechanism involves the inhibition of intracellular cholesterol transport.[6] Leelamine is thought to bind to the Niemann-Pick C1 (NPC1) protein, a key transporter for cholesterol efflux from the lysosome.[7] This blockade leads to a massive accumulation of unesterified cholesterol within the lysosome, disrupting cellular cholesterol homeostasis.[6][7] The consequences of this disruption are far-reaching, leading to the inhibition of crucial signaling pathways such as PI3K/AKT, MAPK, and STAT3, which are often constitutively active in cancer cells and promote their survival and proliferation.[8]

Siramesine: This sigma-2 receptor ligand also acts as a lysosomotropic detergent.[9] It induces a rapid increase in lysosomal pH, followed by lysosomal membrane permeabilization (LMP).[9] This disruption of the lysosomal membrane leads to the release of cathepsins and other hydrolases into the cytosol, triggering a cascade of events that can lead to apoptosis.[9]

Chloroquine: A well-known antimalarial drug, Chloroquine is a weak base that accumulates in lysosomes and raises their pH.[10][11] This increase in pH inhibits the activity of lysosomal enzymes, which are optimal in an acidic environment.[10] Chloroquine is widely used as an inhibitor of autophagy, as the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents are pH-dependent processes.[12]

U18666A: This compound is a hydrophobic amine that is a potent inhibitor of intracellular cholesterol transport.[13] Similar to Leelamine, it induces a phenotype that mimics Niemann-Pick type C (NPC) disease by causing a massive accumulation of cholesterol in lysosomes.[1][14] It is believed to directly target the NPC1 protein, thereby blocking the egress of cholesterol from the lysosome.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by these lysosomotropic agents and a typical experimental workflow for their comparative analysis.

Leelamine_Pathway Leelamine Leelamine Lysosome Lysosome Leelamine->Lysosome Accumulation NPC1 NPC1 Leelamine->NPC1 Inhibition Cholesterol_Efflux Cholesterol Efflux NPC1->Cholesterol_Efflux Mediates Cholesterol_Accumulation Cholesterol Accumulation NPC1->Cholesterol_Accumulation Blockade leads to RTK RTK Cholesterol_Accumulation->RTK Inhibits PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT MAPK MAPK Pathway RTK->MAPK STAT3 STAT3 Pathway RTK->STAT3 Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival MAPK->Cell_Survival STAT3->Cell_Survival

Caption: Leelamine's mechanism of action.

Lysosomotropic_Agents_Comparison_Workflow cluster_agents Lysosomotropic Agents cluster_assays Comparative Assays Leelamine Leelamine Cancer_Cells Cancer Cell Lines (e.g., Melanoma, Breast, Glioblastoma) Leelamine->Cancer_Cells Siramesine Siramesine Siramesine->Cancer_Cells Chloroquine Chloroquine Chloroquine->Cancer_Cells U18666A U18666A U18666A->Cancer_Cells Cytotoxicity Cytotoxicity Assay (MTS) Cancer_Cells->Cytotoxicity Lysosomal_pH Lysosomal pH Measurement (LysoSensor) Cancer_Cells->Lysosomal_pH Cholesterol Cholesterol Accumulation (Filipin Staining) Cancer_Cells->Cholesterol Autophagy Autophagy Flux (Western Blot for LC3B & p62) Cancer_Cells->Autophagy Data_Analysis Data Analysis & Comparison Cytotoxicity->Data_Analysis Lysosomal_pH->Data_Analysis Cholesterol->Data_Analysis Autophagy->Data_Analysis Conclusion Comparative Efficacy & Mechanism Insights Data_Analysis->Conclusion

Caption: Experimental workflow for comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Leelamine, Siramesine, Chloroquine, or U18666A for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Lysosomal pH Measurement (LysoSensor™ Green DND-189)

LysoSensor™ Green DND-189 is a fluorescent probe that accumulates in acidic organelles and exhibits a pH-dependent increase in fluorescence intensity.

  • Cell Seeding and Treatment: Seed cells on glass-bottom dishes and treat with the lysosomotropic agents at their respective IC50 concentrations for a specified time.

  • Probe Loading: Incubate the cells with 1 µM LysoSensor™ Green DND-189 in pre-warmed growth medium for 5-15 minutes at 37°C.[15][16]

  • Washing: Wash the cells twice with a suitable buffer (e.g., PBS).

  • Imaging: Immediately image the cells using a fluorescence microscope with excitation at ~443 nm and emission at ~505 nm.[15]

  • Calibration (Optional but Recommended): To obtain quantitative pH values, generate a calibration curve by incubating stained cells in buffers of known pH containing an ionophore like nigericin.

  • Data Analysis: Quantify the fluorescence intensity in the lysosomal regions. For ratiometric probes, calculate the ratio of fluorescence intensities at two different wavelengths.

Cholesterol Accumulation Assay (Filipin Staining)

Filipin (B1216100) is a fluorescent polyene antibiotic that specifically binds to unesterified cholesterol.

  • Cell Seeding and Treatment: Grow cells on coverslips and treat with the lysosomotropic agents.

  • Fixation: Fix the cells with 4% paraformaldehyde for 30-60 minutes at room temperature.[17]

  • Quenching: Quench the fixation by incubating with 1.5 mg/mL glycine (B1666218) in PBS for 10 minutes.[17]

  • Staining: Stain the cells with Filipin III (e.g., 50 µg/mL in PBS with 10% fetal bovine serum) for 2 hours in the dark.[17]

  • Washing: Wash the cells three times with PBS.

  • Imaging: Image the cells immediately using a fluorescence microscope with UV excitation (e.g., 340-380 nm) and emission (e.g., 385-470 nm).[18]

  • Data Analysis: Quantify the fluorescence intensity of the filipin signal within the cells.

Autophagy Flux Assay (Western Blot for LC3B and p62)

This assay monitors the conversion of LC3B-I to LC3B-II and the degradation of p62, which are hallmarks of autophagy.

  • Cell Lysis: Treat cells with the lysosomotropic agents, with and without an autophagy inhibitor like Bafilomycin A1. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against LC3B and p62, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and calculate the LC3B-II/LC3B-I ratio and the levels of p62. An increase in the LC3B-II/LC3B-I ratio and accumulation of p62 in the presence of the lysosomotropic agent and an autophagy inhibitor indicates a blockage in autophagic flux.

Conclusion

Leelamine presents a compelling profile as a lysosomotropic agent with a distinct mechanism of action centered on the disruption of intracellular cholesterol transport. Its potency in certain cancer cell lines, particularly melanoma, appears to be significant. In comparison, Siramesine acts through direct lysosomal membrane permeabilization, while Chloroquine is a classical autophagy inhibitor that functions by raising lysosomal pH. U18666A shares a similar mechanism with Leelamine in blocking cholesterol egress from the lysosome.

The choice of a lysosomotropic agent for research or therapeutic development will depend on the specific cellular context and the desired biological outcome. For researchers investigating the interplay between cholesterol metabolism and cancer, Leelamine and U18666A offer targeted tools. For studies focused on lysosomal membrane integrity and cathepsin-mediated cell death, Siramesine is a relevant choice. Chloroquine remains a standard for inhibiting autophagic flux. This comparative guide provides a foundational framework for understanding the nuances of these potent cellular modulators and for designing future investigations into their therapeutic potential.

References

Leelamine Hydrochloride: A Comparative Analysis Against Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Leelamine hydrochloride, a novel anti-cancer agent, with standard chemotherapy drugs. The information presented is based on preclinical experimental data, offering insights into its mechanism of action, cytotoxicity, and effects on key cellular processes in comparison to established therapeutic agents.

Executive Summary

This compound, a diterpene amine derived from pine bark, has emerged as a promising candidate in cancer therapy.[1][2] Its primary mechanism of action involves its lysosomotropic properties, leading to accumulation in acidic organelles and subsequent disruption of intracellular cholesterol transport.[1][3] This disruption triggers a cascade of events, including the inhibition of critical oncogenic signaling pathways such as PI3K/Akt, MAPK, and STAT3, ultimately leading to cancer cell death.[1][4][5] In contrast, standard chemotherapy drugs typically exert their effects through mechanisms like DNA damage (e.g., cisplatin) or disruption of microtubule dynamics (e.g., paclitaxel). This guide presents available data comparing the in vitro efficacy of this compound with these conventional agents.

Data Presentation: Comparative Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and standard chemotherapy drugs in various cancer cell lines. It is important to note that direct head-to-head comparisons in the same studies are limited, and thus, these values are compiled from different preclinical investigations.

Table 1: IC50 Values in Melanoma Cell Lines

CompoundCell LineIC50 (µM)Source(s)
This compoundUACC 903~1.8 - 2.0[4][6]
This compound1205 Lu~2.2[6]
DoxorubicinSK-Mel-19~1.2[7]
DoxorubicinSK-Mel-103~1.2[7]
DoxorubicinSK-Mel-147~0.8[7][8]

Table 2: Efficacy in Breast Cancer Cell Lines

CompoundCell LineEffectSource(s)
This compoundMDA-MB-231Dose-dependent inhibition of viability[9]
This compoundMCF-7Dose-dependent inhibition of viability[9][10]
This compoundSUM159Dose-dependent inhibition of viability[9]
This compoundMCF-10A (Normal)No significant decrease in viability[9][10]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The cytotoxic effects of this compound and standard chemotherapy drugs are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[6]

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (this compound or standard chemotherapy drug) for a specified duration (e.g., 24, 48, or 72 hours).[6][13]

  • MTT Addition: Following incubation, MTT reagent is added to each well and incubated for a further 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[11][14]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[6]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[6]

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined from dose-response curves.[6]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

The induction of apoptosis is a key indicator of anti-cancer drug efficacy and can be quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[15]

Protocol:

  • Cell Treatment: Cells are treated with the test compounds for a specified time.

  • Cell Harvesting: Both adherent and suspension cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.

  • Incubation: The stained cells are incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

The effect of anti-cancer agents on cell cycle progression can be determined by staining DNA with Propidium Iodide (PI) and analyzing the cell population by flow cytometry.[16][17][18]

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the test compounds, harvested, and washed.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) to permeabilize the membranes.[17][18]

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a PI solution.[16][17] PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.[16]

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16]

Mandatory Visualizations

Signaling Pathways

Leelamine_Signaling_Pathway Leelamine Leelamine hydrochloride Lysosome Lysosome Leelamine->Lysosome Accumulation Cholesterol_Transport Intracellular Cholesterol Transport Lysosome->Cholesterol_Transport Disruption RTK Receptor Tyrosine Kinases (RTKs) Cholesterol_Transport->RTK PI3K PI3K RTK->PI3K MAPK MAPK RTK->MAPK STAT3 STAT3 RTK->STAT3 AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis MAPK->Proliferation MAPK->Apoptosis STAT3->Proliferation STAT3->Apoptosis

Caption: this compound's mechanism of action.

Standard_Chemo_Signaling_Pathways cluster_cisplatin Cisplatin cluster_paclitaxel Paclitaxel Cisplatin Cisplatin DNA_damage DNA Damage (Cross-linking) Cisplatin->DNA_damage p53 p53 Activation DNA_damage->p53 Apoptosis_cis Apoptosis p53->Apoptosis_cis Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Apoptosis_pac Apoptosis Mitotic_Arrest->Apoptosis_pac

Caption: Mechanisms of action for Cisplatin and Paclitaxel.

Experimental Workflow

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment: Leelamine HCl vs. Standard Chemo start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis: IC50, % Apoptosis, Cell Cycle Distribution cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End: Comparative Efficacy Report data_analysis->end

Caption: General workflow for in vitro comparative efficacy studies.

References

An Independent Researcher's Guide to Leelamine's Impact on MAPK Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the precise mechanism and efficacy of novel therapeutic compounds is paramount. Leelamine, a natural diterpene amine derived from pine bark, has emerged as a compound of interest for its anti-cancer properties. This guide provides an objective comparison of Leelamine's effects on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, benchmarked against established, direct inhibitors. All data is presented with cited experimental context to support independent verification and further study.

Leelamine's Mechanism of Action: An Indirect Approach

The MAPK signaling cascade (Ras-Raf-MEK-ERK) is a cornerstone of cellular regulation, and its aberrant activation is a hallmark of many cancers, particularly melanoma.[1][2] While many inhibitors are designed to target kinases within this pathway directly, Leelamine employs a distinct, indirect mechanism.

Leelamine is a lysosomotropic agent, meaning it accumulates in the acidic environment of lysosomes.[3] This accumulation disrupts intracellular cholesterol trafficking, leading to a homeostatic imbalance.[3][4] The subsequent lack of available cholesterol is believed to impair the function of receptor tyrosine kinases (RTKs) at the cell membrane, which are critical upstream activators of the MAPK cascade.[4][5] This disruption ultimately leads to a reduction in the phosphorylation, and thus activation, of key pathway components like ERK.[6]

This indirect action is a key differentiator from traditional MAPK inhibitors. By targeting a fundamental cellular process like cholesterol transport, Leelamine simultaneously inhibits multiple critical oncogenic pathways, including PI3K/Akt and STAT3, in addition to the MAPK pathway.[6][7][8]

Comparative Efficacy: Leelamine vs. Direct Kinase Inhibitors

To objectively assess Leelamine's impact, its performance must be compared with well-characterized inhibitors that target specific kinases in the MAPK pathway. Here, we compare it with Sorafenib (a Raf inhibitor) and U0126 (a MEK inhibitor).

Table 1: Comparative Inhibitory Concentrations

CompoundPrimary Target(s)Mechanism TypeIC50 Value (Cell-Free Assay)Effective Concentration (Cell-Based Assay)Cell TypeReference(s)
Leelamine Intracellular Cholesterol Transport (NPC1)Indirect Pathway InhibitorNot Applicable~2.0 µM (Cell Viability)Melanoma (UACC 903)[6][7]
3.0 - 6.0 µM (pERK Inhibition)Melanoma (UACC 903, 1205 Lu)[6][9]
Sorafenib Raf-1, B-Raf, VEGFR, PDGFRDirect Kinase Inhibitor6 nM (Raf-1), 22 nM (B-Raf)4.5 - 6.3 µM (Cell Viability)Hepatocellular Carcinoma (HepG2, PLC/PRF/5)[10][11]
U0126 MEK1, MEK2Direct Kinase Inhibitor72 nM (MEK1), 58 nM (MEK2)10 µM (pERK Inhibition)NIH/3T3[12][13][14]

Note: IC50 values represent the concentration required to inhibit 50% of the target's activity. Cell-based assay values reflect concentrations needed for a specific phenotypic or signaling effect and can vary significantly by cell line and assay duration.

Visualizing the Mechanisms and Workflows

To clarify the concepts discussed, the following diagrams were generated using the DOT language.

MAPK_Pathway cluster_upstream Upstream Activation cluster_cascade MAPK Cascade cluster_downstream Downstream Effects cluster_inhibitors Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation Leelamine Leelamine (via Cholesterol Transport) Leelamine->RTK Inhibits Sorafenib Sorafenib Sorafenib->Raf Inhibits U0126 U0126 U0126->MEK Inhibits

Caption: MAPK signaling pathway with points of inhibition.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Immunoblotting A0 1. Seed Cells (e.g., UACC 903 Melanoma) A1 2. Treat with Inhibitor (Leelamine, U0126, etc.) and Vehicle Control (DMSO) A0->A1 A2 3. Incubate (3-24 hours) A1->A2 B0 4. Lyse Cells (RIPA Buffer) A2->B0 B1 5. Centrifuge to Pellet Debris B0->B1 B2 6. Quantify Protein (BCA Assay) B1->B2 C0 7. SDS-PAGE B2->C0 C1 8. Protein Transfer (PVDF Membrane) C0->C1 C1->C1 C2 9. Blocking (5% BSA or Milk) C1->C2 C3 10. Primary Antibody Incubation (e.g., anti-pERK, anti-ERK) C2->C3 C4 11. Secondary Antibody Incubation (HRP-conjugated) C3->C4 C5 12. Chemiluminescent Detection C4->C5

Caption: Workflow for Western blot analysis of MAPK signaling.

Experimental Protocols

The following protocols are representative methodologies for assessing the impact of inhibitors on the MAPK pathway, based on common laboratory practices and information from published studies.[12][15][16]

Protocol 1: Cell Culture and Inhibitor Treatment

  • Cell Seeding: Plate melanoma cells (e.g., UACC 903) in 6-well plates at a density of 2.5 x 10⁵ cells per well in appropriate growth medium. Allow cells to adhere and grow for 24 hours to reach 70-80% confluency.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Leelamine in DMSO. For U0126, a 10 mM stock in DMSO is also recommended.[12] Sorafenib stocks are similarly prepared. Store aliquots at -20°C.

  • Treatment:

    • For Leelamine, dilute the stock solution in a serum-free medium to final concentrations ranging from 1 µM to 10 µM. A common effective range for pERK inhibition is 3-6 µM.[6]

    • For U0126, a final concentration of 10 µM is standard for achieving potent MEK inhibition.[12]

    • For Sorafenib, concentrations may range from 1 µM to 20 µM depending on the cell line.[11]

    • Always include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Replace the growth medium with the inhibitor-containing medium. Incubate the cells for a specified duration (e.g., 3, 6, 12, or 24 hours) at 37°C and 5% CO₂.

Protocol 2: Western Blotting for ERK Phosphorylation

  • Cell Lysis: After incubation, place plates on ice and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Extraction: Incubate the lysate on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the protein) to a new tube.

  • Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK (e.g., Phospho-p44/42 MAPK Thr202/Tyr204).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK or a housekeeping protein like α-enolase or GAPDH.[6] Quantify band intensity using densitometry software.

Conclusion and Future Directions

The available data indicates that Leelamine effectively inhibits MAPK signaling in specific cancer cell lines, most notably melanoma.[6][7] Its unique mechanism—disrupting cholesterol transport to indirectly shut down multiple oncogenic pathways—presents a compelling alternative to direct kinase inhibitors, which can be susceptible to resistance via pathway reactivation.[4]

However, it is important to note that much of the foundational research on Leelamine's mechanism in melanoma originates from a concentrated group of studies. While subsequent research has explored its effects in other cancers, such as breast and hepatocellular carcinoma,[17][18] further independent verification across a broader range of laboratories and cancer models is a critical next step. One study, for instance, found that Leelamine did not affect ERK phosphorylation in breast and liver cancer cells but instead activated other MAPK members (p38 and JNK), highlighting potential cell-type-specific responses that warrant deeper investigation.[17]

For researchers, Leelamine represents a novel tool to probe the intersection of cellular metabolism and oncogenic signaling. For drug developers, its multi-pathway inhibitory action offers a potential strategy to circumvent the rapid development of resistance seen with single-target agents. Future work should focus on rigorous independent validation and exploring combinatorial therapies where Leelamine could be used to sensitize tumors to direct MAPK inhibitors.

References

Leelamine: A Comparative Analysis of In Vitro and In Vivo Antitumor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo experimental results of Leelamine treatment, a promising anti-cancer agent derived from the bark of pine trees. Leelamine has demonstrated significant antitumor effects across various cancer types, primarily by disrupting intracellular cholesterol transport, which in turn inhibits key oncogenic signaling pathways.[1][2][3] This document synthesizes key findings, presents quantitative data in a structured format, and provides detailed experimental protocols to support further research and development.

In Vitro Efficacy of Leelamine

Leelamine exhibits potent cytotoxic and anti-proliferative effects against a range of cancer cell lines in laboratory settings. Its primary mechanism involves inducing lysosomal dysfunction, which leads to the accumulation of cholesterol within the cell.[1][4] This disruption of cholesterol homeostasis subsequently inhibits critical signaling pathways necessary for cancer cell survival and proliferation, including the PI3K/Akt, MAPK, and STAT3 pathways.[3][5][6]

Quantitative In Vitro Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values and other key metrics of Leelamine's effect on various cancer cell lines.

Cell LineCancer TypeIC50 (µmol/L)Key Effects
UACC 903Melanoma~2.0Inhibition of proliferation, induction of apoptosis, G0-G1 cell cycle arrest.
1205 LuMelanoma~2.0Inhibition of proliferation, induction of apoptosis, G0-G1 cell cycle arrest.
LNCaPProstate CancerNot specifiedDownregulation of cMyc protein and mRNA levels.[7][8]
22Rv1Prostate CancerNot specifiedDownregulation of cMyc protein and mRNA levels, inhibition of cell migration.[7][8]
MDA-MB-231Breast CancerNot specifiedDose-dependent induction of apoptosis.[9]
MCF-7Breast CancerNot specifiedDose-dependent induction of apoptosis.[9]
SUM159Breast CancerNot specifiedDose-dependent induction of apoptosis.[9]
Normal Cells
MelanocytesNormal Skin Cells~9.3Leelamine is 4.5-fold more effective at inhibiting melanoma cell survival.[5]
MCF-10ANormal Breast CellsNot specifiedResistant to apoptotic and cell growth-inhibiting effects.[9]
Signaling Pathway Inhibition

Leelamine's disruption of cholesterol transport leads to the shutdown of several key oncogenic signaling cascades.[3][6] By making cholesterol unavailable for cellular activities, it halts receptor tyrosine kinase signaling and prevents the activation of downstream pathways crucial for melanoma cell survival and proliferation.[3][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K MAPK MAPK RTK->MAPK STAT3 STAT3 RTK->STAT3 Leelamine Leelamine Lysosome Lysosome Leelamine->Lysosome Accumulates in Cholesterol Cholesterol Transport Lysosome->Cholesterol Disrupts Cholesterol->RTK Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits MAPK->Proliferation STAT3->Proliferation

Leelamine's Mechanism of Action.

In Vivo Efficacy of Leelamine

The anti-tumor effects of Leelamine observed in vitro have been validated in preclinical animal models. In vivo studies have demonstrated significant tumor growth inhibition without notable toxicity to the host.[5][9]

Quantitative In Vivo Data Summary

The following table summarizes the key findings from in vivo studies of Leelamine treatment in xenograft mouse models.

Cancer TypeAnimal ModelDosageTreatment DurationTumor Growth InhibitionKey Effects
MelanomaNude mice with UACC 903 xenografts7.5 mg/kg body weight (i.p. daily)9 days~60%Decreased cellular proliferation, increased apoptosis, and reduced tumor vascularization.[5][10][11]
Prostate CancerNude mice with 22Rv1 xenograftsNot specifiedNot specifiedSignificantDecrease in Ki-67 expression, mitotic activity, and AR variant expression.[2]
Prostate CancerHi-Myc transgenic mice10 mg/kg body weight (5 times/week)Not specifiedNot significantA trend towards decreased incidence of high-grade prostatic intraepithelial neoplasia was observed.[7][8]
In Vivo Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of Leelamine in a xenograft model.

G cluster_workflow In Vivo Xenograft Study Workflow start Start: Nude Mice injection Subcutaneous injection of cancer cells (e.g., 2.5 x 10^6 UACC 903) start->injection tumor_growth Allow tumors to reach a palpable size injection->tumor_growth treatment_grouping Randomize mice into control and treatment groups tumor_growth->treatment_grouping control_treatment Control Group: Administer vehicle (e.g., DMSO) treatment_grouping->control_treatment leelamine_treatment Treatment Group: Administer Leelamine (e.g., 7.5 mg/kg daily) treatment_grouping->leelamine_treatment monitoring Monitor tumor growth and animal well-being (e.g., body weight) control_treatment->monitoring leelamine_treatment->monitoring endpoint Endpoint: Tumor excision and analysis (e.g., IHC for proliferation, apoptosis, vascularization) monitoring->endpoint end End: Data Analysis endpoint->end

In Vivo Xenograft Experimental Workflow.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Experimental Protocols

1. Cell Viability (MTS/MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., UACC 903, 1205 Lu) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[5][12]

  • Compound Treatment: Treat the cells with a serial dilution of Leelamine or a vehicle control (e.g., DMSO) and incubate for 24, 48, or 72 hours.[5][13]

  • Reagent Addition: Add MTS or MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.[12][13]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[12][13]

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[12][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]

2. Western Blot for Pathway Inhibition Analysis

This technique is used to assess the effect of Leelamine on the phosphorylation and total protein levels of key signaling molecules.

  • Cell Treatment: Plate cells and treat with varying concentrations of Leelamine (e.g., 3 to 6 µmol/L) for different time points (e.g., 3, 6, 12, 24 hours).[5][13]

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12][13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12][13]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[12][13]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-Erk, Erk, p-Stat3, Stat3) overnight at 4°C. Use a loading control like GAPDH or alpha-enolase.[5][13]

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]

In Vivo Experimental Protocol

1. Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of Leelamine in a living organism.

  • Cell Preparation: Prepare a suspension of cancer cells (e.g., 2.5 x 10⁶ UACC 903 cells) in an appropriate medium.[10]

  • Implantation: Subcutaneously inject the cell suspension into the flanks of immunocompromised mice (e.g., nude mice).[10]

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size, then randomize the mice into control and treatment groups.

  • Treatment Administration: Administer Leelamine (e.g., 7.5 mg/kg body weight) or a vehicle control intraperitoneally (i.p.) daily.[10]

  • Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.[9]

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).[2][10]

Comparison and Conclusion

The in vivo findings with Leelamine strongly corroborate the in vitro results. The inhibition of key survival pathways (PI3K/Akt, MAPK, STAT3) observed in cell culture translates to a significant reduction in tumor growth in animal models.[5][11] The in vivo studies further reveal that Leelamine's mechanism of action within the tumor microenvironment includes not only the direct inhibition of cancer cell proliferation and induction of apoptosis but also a reduction in tumor vascularization.[10][11]

Notably, Leelamine demonstrates selective toxicity towards cancer cells both in vitro and in vivo, with minimal effects on normal cells and no significant organ-related toxicity observed in animal models at effective doses.[5][9] However, it is important to note that the effective dosage for in vivo chemoprevention in prostate cancer models may be higher than that required for melanoma tumor growth inhibition.[7][8]

References

A Head-to-Head Study of Leelamine and Other Cholesterol Transport Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Leelamine with other notable cholesterol transport inhibitors, including U18666A, imipramine (B1671792), and ezetimibe (B1671841). The information presented is collated from various experimental studies to highlight the distinct mechanisms and potencies of these compounds.

Introduction to Cholesterol Transport Inhibition

Intracellular cholesterol homeostasis is a tightly regulated process vital for cellular function, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.[1][2] Cholesterol transport inhibitors are valuable tools for studying these processes and hold therapeutic potential. These agents disrupt the normal trafficking of cholesterol within the cell, leading to its accumulation in specific organelles, typically late endosomes and lysosomes. This guide focuses on a head-to-head comparison of Leelamine, a novel anti-cancer agent, with other well-characterized inhibitors of cholesterol transport.

Mechanism of Action

The cholesterol transport inhibitors discussed herein can be broadly categorized based on their primary molecular targets and mechanisms of action.

Lysosomotropic Agents Targeting NPC1-Mediated Egress: Leelamine, U18666A, and imipramine belong to a class of compounds that are weakly basic and accumulate in acidic organelles like lysosomes.[1][3][4] This lysosomotropism is key to their function. Their primary target is the Niemann-Pick C1 (NPC1) protein, a crucial transporter for the exit of cholesterol from late endosomes and lysosomes.[3][4][5][6][7][8] By interfering with NPC1 function, these compounds cause a buildup of unesterified cholesterol within these compartments, mimicking the cellular phenotype of Niemann-Pick type C disease.[1][4]

Inhibitor of Intestinal Cholesterol Absorption: Ezetimibe operates via a distinct mechanism. It selectively inhibits the absorption of dietary and biliary cholesterol in the small intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein located on the brush border of enterocytes.[9][10] This prevents the uptake of cholesterol into the body, thereby lowering plasma cholesterol levels.[9][10][11]

Comparative Efficacy

Direct head-to-head studies comparing the potency of all four inhibitors in the same experimental setup are limited. However, by cross-referencing data from various sources, we can establish a comparative understanding of their efficacy.

InhibitorTargetAssayPotency (IC50 / Kᵢ / ED50)Cell Lines / Animal ModelReference
Leelamine NPC1 (putative)Anti-proliferative (MTS assay)~1.8 µM (UACC 903), ~2.2 µM (1205 Lu)Human melanoma cells[12]
U18666A NPC1Cholesterol Esterification InhibitionKᵢ: 0.03 µMCHO cells[6]
Cholesterol Transport from Plasma MembraneHalf-maximal inhibition: 0.5-1 µg/mlHuman skin fibroblasts, BHK cells[13]
Imipramine NPC1 (less specific)Cholesterol Transport Inhibition>100-fold less potent than U18666ANot specified[5][6]
Ezetimibe NPC1L1Cholesterol Absorption InhibitionED50: 7 µg/kg/day (Dogs), 30 µg/kg/day (Rats), 700 µg/kg/day (Mice)Dogs, Rats, Mice[14]

Note: The potencies listed above were determined using different assays and models, so direct comparison of the absolute values should be made with caution. The data indicates that U18666A is a highly potent inhibitor of intracellular cholesterol transport at the nanomolar level. Leelamine demonstrates efficacy in the low micromolar range for its anti-cancer effects, which are linked to cholesterol transport inhibition.[1] Imipramine is significantly less potent than U18666A.[5][6] Ezetimibe's potency is measured by its in vivo effect on cholesterol absorption.[14]

Signaling Pathways and Cellular Consequences

The inhibition of cholesterol transport has significant downstream effects on various signaling pathways crucial for cell survival and proliferation.

By sequestering cholesterol in lysosomes, Leelamine and other NPC1 inhibitors disrupt the formation of lipid rafts and affect the function of membrane-associated proteins. This leads to the inhibition of receptor-mediated endocytosis and downstream signaling cascades, including the PI3K/Akt, MAPK, and STAT3 pathways, which are often hyperactive in cancer cells.[1][15]

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endolysosome Late Endosome / Lysosome LDL Low-Density Lipoprotein (LDL) LDLR LDL Receptor LDL->LDLR Binding ER Endoplasmic Reticulum (ER) ACAT ACAT ER->ACAT Activation Signaling Downstream Signaling (PI3K/Akt, MAPK, STAT3) ER->Signaling Modulation CE Cholesteryl Esters ACAT->CE LE_Ly Late Endosome/ Lysosome Free_Chol Free Cholesterol LE_Ly->Free_Chol Hydrolysis NPC2 NPC2 Free_Chol->NPC2 Binding NPC1 NPC1 NPC2->NPC1 Transfer NPC1->ER Egress LDLR->LE_Ly Endocytosis Leelamine Leelamine Leelamine->NPC1 Inhibition U18666A U18666A U18666A->NPC1 Inhibition Imipramine Imipramine Imipramine->NPC1 Inhibition

Caption: Intracellular cholesterol transport pathway and points of inhibition.

Ezetimibe's action is primarily confined to the gastrointestinal tract, leading to a systemic reduction in cholesterol levels.

G cluster_intestine Small Intestine Lumen cluster_enterocyte Enterocyte Chol_Micelle Cholesterol Micelles NPC1L1 NPC1L1 Chol_Micelle->NPC1L1 Binding Chol_Uptake Cholesterol Uptake NPC1L1->Chol_Uptake Transport Chylomicrons Chylomicrons Chol_Uptake->Chylomicrons Packaging Bloodstream Bloodstream Chylomicrons->Bloodstream Secretion Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibition

Caption: Mechanism of Ezetimibe in inhibiting intestinal cholesterol absorption.

Experimental Protocols

Filipin Staining for Unesterified Cholesterol

This protocol is used to visualize the accumulation of unesterified cholesterol in late endosomes/lysosomes.

Materials:

  • Cells cultured on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 1.5 mg/mL Glycine (B1666218) in PBS

  • Filipin III stock solution (e.g., 25 mg/mL in DMSO)

  • Filipin working solution (e.g., 0.05 mg/mL in PBS with 10% Fetal Bovine Serum)

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the cholesterol transport inhibitor at the desired concentration and time.

  • Fixation: Wash cells three times with PBS and fix with 4% PFA for 30-60 minutes at room temperature.[16]

  • Quenching: Wash cells three times with PBS and quench the PFA by incubating with 1.5 mg/mL glycine in PBS for 10 minutes.[16]

  • Staining: Wash cells with PBS and stain with the Filipin working solution for 2 hours at room temperature in the dark.[16]

  • Washing: Wash cells three times with PBS.

  • Imaging: Mount the coverslips and visualize immediately using a fluorescence microscope with a UV filter (excitation ~340-380 nm, emission >430 nm).[16] Note that Filipin fluorescence is prone to photobleaching.

G Start Start Cell_Culture Cell Culture & Treatment Start->Cell_Culture Fixation Fixation (PFA) Cell_Culture->Fixation Quenching Quenching (Glycine) Fixation->Quenching Staining Filipin Staining Quenching->Staining Washing Washing (PBS) Staining->Washing Imaging Fluorescence Microscopy Washing->Imaging End End Imaging->End

Caption: Experimental workflow for Filipin staining.

Cholesterol Efflux Assay

This assay quantifies the movement of cholesterol from cells to an extracellular acceptor, such as HDL or apolipoprotein A-I.

Materials:

  • Cultured cells (e.g., macrophages) in 12- or 24-well plates

  • Labeling medium: cell culture medium containing [³H]-cholesterol or a fluorescent cholesterol analog (e.g., BODIPY-cholesterol)

  • Equilibration medium: serum-free medium

  • Cholesterol acceptor (e.g., HDL, ApoA-I) in serum-free medium

  • Scintillation fluid and counter (for [³H]-cholesterol) or fluorescence plate reader (for fluorescent analog)

  • Cell lysis buffer

Procedure:

  • Labeling: Incubate cells with labeling medium for 24-48 hours to allow the labeled cholesterol to incorporate into cellular pools.[17]

  • Equilibration: Wash the cells and incubate with equilibration medium for 18-24 hours to allow the label to distribute evenly.[17][18]

  • Efflux: Remove the equilibration medium and incubate the cells with the cholesterol acceptor in serum-free medium for a defined period (e.g., 4-6 hours).

  • Sample Collection:

    • Collect the medium (containing the effluxed cholesterol).

    • Wash the cells with PBS.

    • Lyse the cells with lysis buffer to determine the amount of labeled cholesterol remaining in the cells.

  • Quantification:

    • For [³H]-cholesterol, measure the radioactivity in the medium and the cell lysate using a scintillation counter.

    • For fluorescent analogs, measure the fluorescence in the medium and the cell lysate using a plate reader.

  • Calculation: Percent efflux is calculated as: (amount of label in medium / (amount of label in medium + amount of label in cell lysate)) x 100.

G Start Start Labeling Label Cells with [3H]-Cholesterol or Fluorescent Analog Start->Labeling Equilibration Equilibrate in Serum-Free Medium Labeling->Equilibration Efflux Incubate with Cholesterol Acceptor Equilibration->Efflux Collection Collect Medium & Lyse Cells Efflux->Collection Quantification Quantify Label in Medium and Lysate Collection->Quantification Calculation Calculate Percent Efflux Quantification->Calculation End End Calculation->End

Caption: Workflow for a cell-based cholesterol efflux assay.

Conclusion

Leelamine, U18666A, imipramine, and ezetimibe represent a diverse group of cholesterol transport inhibitors with distinct mechanisms of action and potencies. Leelamine and other lysosomotropic agents that target NPC1-mediated cholesterol egress from lysosomes have profound effects on intracellular signaling and are being explored for their anti-cancer properties. Ezetimibe, on the other hand, provides a systemic approach to lowering cholesterol by inhibiting its absorption in the intestine. The choice of inhibitor and the experimental approach will depend on the specific research question being addressed. This guide provides a foundational comparison to aid researchers in selecting the appropriate tools and methodologies for their studies on cholesterol transport and its role in health and disease.

References

Replicating Foundational Leelamine Hydrochloride Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Leelamine hydrochloride's key findings with alternative cholesterol transport inhibitors. Summarized quantitative data, detailed experimental protocols, and visual representations of signaling pathways are presented to facilitate a deeper understanding of Leelamine's mechanism of action and its standing among other compounds targeting similar cellular processes.

This compound, a diterpene amine derived from pine bark, has emerged as a compound of interest in oncological research due to its potent anti-cancer properties. Foundational studies have elucidated its primary mechanism of action, which involves its lysosomotropic nature. As a weakly basic and lipophilic molecule, Leelamine accumulates in the acidic environment of lysosomes, leading to the disruption of intracellular cholesterol transport. This inhibition of cholesterol egress has profound downstream effects, most notably the suppression of multiple oncogenic signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/AKT, STAT3, and MAPK pathways.[1][2][3]

This guide replicates and compares key quantitative findings from these foundational studies, offering a side-by-side analysis with other known intracellular cholesterol transport inhibitors such as Perphenazine (B1679617), U18666A, and Clomiphene.

Comparative Efficacy in Melanoma Cell Lines

The anti-proliferative activity of this compound and its comparators was assessed in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. Below is a summary of reported IC50 values, with a focus on the UACC 903 and 1205 Lu human melanoma cell lines, which were prominently featured in foundational Leelamine studies.

CompoundCell LineIC50 (µM)Reference
This compound UACC 903~2.0[1][2]
1205 Lu~2.0[1]
Perphenazine COLO829 (Melanoma)Not explicitly provided, but effective in µM range[4]
C32 (Amelanotic Melanoma)Not explicitly provided, but effective in µM range[4]
U18666A Not available for UACC 903/1205 Lu-
Clomiphene Not available for UACC 903/1205 Lu-

Impact on Key Oncogenic Signaling Pathways

A critical aspect of Leelamine's anti-cancer activity is its ability to inhibit key signaling pathways that drive tumor growth and survival. Western blot analyses from foundational studies have demonstrated a reduction in the phosphorylation of key proteins in the PI3K/AKT, STAT3, and MAPK pathways upon Leelamine treatment.[1][2][5]

CompoundPathwayEffectCell Line(s)Quantitative DataReference
This compound PI3K/AKTInhibition of p-AKT (Ser473)UACC 903, 1205 LuTreatment with 3-6 µmol/L for 3-6 hours decreased p-AKT levels.[5][1][2][5]
STAT3Inhibition of p-STAT3 (Tyr705)UACC 903, 1205 LuTreatment with 3-6 µmol/L for 12 hours decreased p-STAT3 levels.[5][1][2][5]
MAPKInhibition of p-ERKUACC 903, 1205 LuTreatment with 3-6 µmol/L for 3-6 hours decreased p-ERK levels.[5][3][5]
Perphenazine PI3K/AKTInhibition of p-AKTEndometrial Cancer CellsObvious inhibition of p-AKT.[6][7][8]
MAPK/ERKReduced ERK signalingTNBC CellsReduced ERK signaling.[8][8]
U18666A PI3K/AKT--Data not available
Clomiphene MAPK/ERKInduces Erk1/2 phosphorylationMCF-7, BT20 (Breast Cancer)Induces phosphorylation, but leads to apoptosis.[9][10][9][10]

Experimental Protocols

For the replication and verification of these findings, detailed experimental methodologies are crucial.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: UACC 903 and 1205 Lu melanoma cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.[11]

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for 48 hours.[11]

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are then calculated from the resulting dose-response curves.[11]

Western Blot Analysis for Signaling Pathway Inhibition

This technique is used to detect and quantify the levels of specific proteins, particularly the phosphorylated (activated) forms of signaling proteins.[12][13]

  • Cell Treatment and Lysis: UACC 903 or 1205 Lu melanoma cells are plated and allowed to adhere. The cells are then treated with the test compounds at specified concentrations and for various durations (e.g., 3-6 µmol/L of Leelamine for 3, 6, 12, and 24 hours).[14] Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.[14]

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) are separated by size via SDS-polyacrylamide gel electrophoresis. The separated proteins are then transferred to a PVDF or nitrocellulose membrane.[12][15]

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3).[14][15]

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12][15] The density of the bands corresponding to the phosphorylated proteins is often normalized to the total protein levels to quantify the extent of inhibition.[16]

Filipin Staining for Intracellular Cholesterol Accumulation

This method is used to visualize the accumulation of unesterified cholesterol within the lysosomes, a hallmark of intracellular cholesterol transport inhibition.

  • Cell Culture and Treatment: Melanoma cells are grown on coverslips and treated with the test compounds at their respective IC50 concentrations for 24 hours.[11]

  • Fixation: Cells are washed with PBS and then fixed with 4% paraformaldehyde for 30 minutes.[11]

  • Quenching: The fixation reaction is quenched by incubating the cells with 1.5 mg/mL glycine (B1666218) in PBS for 10 minutes.[11]

  • Staining: Cells are stained with Filipin III (50 µg/mL in PBS containing 10% fetal bovine serum) for 2 hours in the dark.[11]

  • Visualization: The coverslips are mounted on slides and visualized using a fluorescence microscope with a UV filter. Increased intracellular fluorescence indicates cholesterol accumulation.[11]

In Vivo Xenograft Model

To assess the anti-tumor efficacy of the compounds in a living organism, a xenograft mouse model is utilized.[1][17]

  • Cell Implantation: Athymic nude mice are subcutaneously injected with 1x10^6 UACC 903 or 1205 Lu melanoma cells.[1]

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 50-75 mm³). The mice are then randomized into control (vehicle) and treatment groups.[1][5]

  • Compound Administration: this compound (e.g., 2.5-7.5 mg/kg body weight) or the alternative compound is administered daily via intraperitoneal injection for a specified period (e.g., 3-4 weeks).[1][5]

  • Tumor Measurement: Tumor volume is measured at regular intervals (e.g., every 2 days) using calipers. Animal body weight is also monitored as an indicator of toxicity.[1]

  • Endpoint Analysis: At the end of the study, tumors are excised, and tissues can be processed for further analysis, such as immunohistochemistry for proliferation and apoptosis markers or Western blotting for signaling pathway inhibition.[1]

Visualizing the Mechanism of Action

To illustrate the central role of Leelamine and other lysosomotropic agents in disrupting oncogenic signaling, the following diagrams depict the key molecular pathways and experimental workflows.

Leelamine_Signaling_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_lysosome Ligand Growth Factors RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK PI3K PI3K RTK->PI3K STAT3 STAT3 RTK->STAT3 RAS RAS RTK->RAS AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Survival Cell Survival, Proliferation, Metastasis pAKT->Survival pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Survival Lysosome Lysosome Cholesterol Cholesterol Lysosome->Cholesterol Transport Blocked Leelamine Leelamine Leelamine->PI3K Leelamine->STAT3 Leelamine->RAS Leelamine->Lysosome Accumulation Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Cancer Cell Lines (e.g., UACC 903, 1205 Lu) Treatment Treat with Leelamine or Alternative Compound CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Signaling Western Blot Analysis (p-AKT, p-STAT3, p-ERK) Treatment->Signaling Cholesterol Filipin Staining Treatment->Cholesterol IC50 Determine IC50 Viability->IC50 PathwayInhibition Assess Pathway Inhibition Signaling->PathwayInhibition CholesterolAccumulation Visualize Cholesterol Accumulation Cholesterol->CholesterolAccumulation Xenograft Establish Melanoma Xenograft in Mice InVivoTreatment Treat Mice with Compound Xenograft->InVivoTreatment TumorMeasurement Measure Tumor Volume and Body Weight InVivoTreatment->TumorMeasurement Efficacy Evaluate Anti-Tumor Efficacy TumorMeasurement->Efficacy

References

Safety Operating Guide

Proper Disposal of Leelamine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Leelamine hydrochloride, a diterpene amine used in biomedical research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste regulations. Adherence to these guidelines is crucial for minimizing environmental impact and maintaining a safe research environment.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
Molecular Formula C₂₀H₃₂ClN
Molecular Weight 321.93 g/mol
Appearance Crystalline solid
Solubility Soluble in ethanol (B145695) and DMSO
InChI Key CVPQLGCAWUAYPF-WFBUOHSLSA-N

Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that all appropriate safety measures are in place.

  • Engineering Controls: All handling and disposal procedures should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Wear nitrile or other chemically resistant gloves.

    • Body Protection: A lab coat must be worn.

Disposal Procedures: A Step-by-Step Guide

The following step-by-step process outlines the recommended procedure for the disposal of this compound waste.

Waste Segregation and Collection

Proper segregation of chemical waste is the first critical step in the disposal process.

  • Designated Waste Container: Designate a specific, clearly labeled waste container for this compound waste. The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Incompatible Materials: Do not mix this compound waste with strong acids, strong bases, strong oxidizing agents, or strong reducing agents.[1] Such mixing can lead to hazardous chemical reactions.

Disposal of Solid this compound
  • Collection: Carefully transfer any unwanted solid this compound into the designated hazardous waste container.

  • Decontamination of Emptied Containers:

    • Triple rinse the empty container with a suitable solvent such as ethanol or methanol.

    • Collect the rinsate (the solvent used for rinsing) as hazardous waste and add it to a designated container for flammable liquid waste.

    • After triple rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided it is defaced of its original label.

Disposal of this compound Solutions
  • Aqueous Solutions: Collect aqueous solutions of this compound in the designated hazardous waste container.

  • Organic Solutions: Solutions of this compound in organic solvents (e.g., DMSO, ethanol) should be collected in a separate, compatible waste container labeled for flammable liquid waste.

Spill Management and Cleanup

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

  • Evacuate and Ventilate: Evacuate the immediate area of the spill and ensure the chemical fume hood is functioning correctly to ventilate the area.

  • Absorb the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spilled solution.

  • Collect the Waste: Carefully sweep or scoop the absorbed material and any solid spill into the designated hazardous waste container for this compound.

  • Decontaminate the Area: Decontaminate the spill area with a suitable solvent (e.g., ethanol) and collect the cleaning materials as hazardous waste.

Experimental Protocol: Degradation of Aromatic Amines (for illustrative purposes)

While direct in-lab chemical treatment of this compound is not broadly recommended without specific institutional approval and a thorough risk assessment, understanding the principles of amine degradation can be valuable. The following is a general procedure for the degradation of aromatic amines using potassium permanganate (B83412), which should only be performed by trained personnel with appropriate safety measures in place. This procedure is for informational purposes and should be adapted and validated for this compound under controlled laboratory conditions before implementation.

  • Preparation: In a suitable reaction vessel within a chemical fume hood, prepare a dilute solution of the amine hydrochloride in dilute sulfuric acid.

  • Oxidation: Slowly add a solution of potassium permanganate to the amine solution with stirring. The permanganate will act as an oxidizing agent to break down the amine.

  • Quenching: After the reaction is complete (indicated by a persistent purple color of the permanganate), quench the excess potassium permanganate by the slow addition of a reducing agent, such as sodium bisulfite, until the purple color disappears.

  • Neutralization and Disposal: Neutralize the resulting solution with a suitable base (e.g., sodium bicarbonate) and dispose of it as aqueous chemical waste in accordance with institutional guidelines.

Diagrams

Logical Workflow for this compound Disposal

Figure 1. Decision-Making Workflow for this compound Disposal start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste waste_type->solid Solid liquid Liquid Waste waste_type->liquid Liquid spill Spill waste_type->spill Spill collect_solid Collect in Labeled Container solid->collect_solid rinse_container Triple Rinse Empty Container solid->rinse_container collect_liquid Collect in Labeled Container liquid->collect_liquid absorb_spill Absorb with Inert Material spill->absorb_spill dispose_solid Dispose as Hazardous Waste collect_solid->dispose_solid dispose_rinsate Dispose Rinsate as Hazardous Waste rinse_container->dispose_rinsate dispose_liquid Dispose as Hazardous Waste collect_liquid->dispose_liquid collect_spill Collect Absorbed Material absorb_spill->collect_spill dispose_spill Dispose as Hazardous Waste collect_spill->dispose_spill

Figure 1. Decision-Making Workflow for this compound Disposal

Signaling Pathway for Safe Chemical Handling

Figure 2. Procedural Flow for Safe Chemical Handling and Disposal assess Assess Hazards (Read SDS) ppe Select & Don PPE assess->ppe engineering Use Engineering Controls (Fume Hood) ppe->engineering handle Handle Chemical engineering->handle waste Generate Waste handle->waste segregate Segregate Waste waste->segregate dispose Dispose via EHS segregate->dispose Properly Labeled decontaminate Decontaminate Work Area dispose->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe

References

Personal protective equipment for handling Leelamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Leelamine hydrochloride are paramount for laboratory safety and operational integrity. This guide provides immediate, essential information and step-by-step procedures for the safe use of this compound.

I. Hazard Identification and Personal Protective Equipment (PPE)

While this compound does not meet the classification criteria for hazardous substances according to EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008, and does not require labeling, it is crucial to follow standard laboratory safety protocols to minimize exposure.[1] The chemical, physical, and toxicological properties have not been thoroughly investigated.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes of the chemical solution.
Hand Protection Nitrile or other chemical-resistant gloves (minimum standard BS EN 374:2003).[1]Prevents skin contact. Gloves should be inspected before use and hands should be washed thoroughly after handling.[1]
Body Protection Laboratory coat.Protects against contamination of clothing.
Respiratory Protection Use in a well-ventilated area. A laboratory fume hood is recommended where possible.[1]Minimizes the inhalation of any dust or aerosols that may form.[1]

A safety shower and eye wash station should be readily available in the laboratory.[1]

II. Operational Plan: Safe Handling Procedure

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • For procedures that may generate dust or aerosols, use a chemical fume hood.[1]

2. Procedural Steps:

  • Preparation:

    • Before handling, ensure all necessary PPE is correctly worn.

    • Consult the Safety Data Sheet (SDS) for any specific handling instructions.

    • Avoid the formation of dust and aerosols.[1]

  • Handling:

    • Avoid contact with eyes, skin, and clothing.[1]

    • Keep away from sources of ignition.[1]

    • Avoid prolonged or repeated exposure.[1]

  • Storage:

    • Store in a tightly closed container in a dry and well-ventilated place.

    • Be aware of incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

3. In Case of a Spill:

  • Do not take action without suitable protective clothing.[1]

  • Evacuate personnel to a safe area.[1]

  • Ensure adequate ventilation.[1]

  • Avoid breathing vapors, mist, dust, or gas.[1]

  • Cover the spillage with a suitable absorbent material.[1]

  • Sweep up the material and place it in an appropriate, labeled container for disposal.[1]

  • Do not let the product enter drains.[1]

III. Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Unused Material and Contaminated Waste:

  • The primary method for the disposal of amine hydrochloride salts is through neutralization to the free amine, followed by collection for incineration.

  • Neutralization Protocol:

    • In a suitable container within a fume hood, dissolve the this compound waste in water.

    • Slowly add a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the solution while stirring.

    • Monitor the pH of the solution using pH paper. The target pH for complete neutralization is between 7 and 8.

    • Once the pH is stable in the neutral range and any effervescence has stopped, the neutralization is complete.

  • Collection and Disposal:

    • Transfer the neutralized mixture to a clearly labeled waste container.

    • Arrange for collection by a specialized, licensed chemical waste disposal company.

    • Waste material must be disposed of in accordance with national and local regulations.

2. Contaminated Packaging:

  • Dispose of contaminated packaging in a regulated landfill site or another approved method for hazardous or toxic wastes, following national legislation.[2]

IV. Experimental Workflow Diagram

The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.

LeelamineHydrochlorideWorkflow Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Receive Leelamine HCl sds Consult SDS start->sds ppe Don Appropriate PPE sds->ppe fume_hood Use in Fume Hood ppe->fume_hood handling Perform Experiment fume_hood->handling storage Store Properly handling->storage waste_decision Waste Generated? handling->waste_decision end Procedure Complete storage->end neutralize Neutralize with Weak Base (pH 7-8) waste_decision->neutralize Yes waste_decision->end No collect Collect in Labeled Waste Container neutralize->collect disposal_company Transfer to Licensed Disposal Company collect->disposal_company

Safe handling and disposal workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.